alpha-Viniferin
Description
Propriétés
IUPAC Name |
3,11,19-tris(4-hydroxyphenyl)-4,12,20-trioxaheptacyclo[16.6.1.12,5.110,13.021,25.09,27.017,26]heptacosa-1(25),5,7,9(27),13,15,17(26),21,23-nonaene-7,15,23-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H30O9/c43-22-7-1-19(2-8-22)40-37-28-13-25(46)17-32-35(28)39(42(50-32)21-5-11-24(45)12-6-21)30-15-27(48)18-33-36(30)38(29-14-26(47)16-31(49-40)34(29)37)41(51-33)20-3-9-23(44)10-4-20/h1-18,37-48H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUTVNHOAKHJJFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2C3C4=C5C(C(OC5=CC(=C4)O)C6=CC=C(C=C6)O)C7=C8C(C(OC8=CC(=C7)O)C9=CC=C(C=C9)O)C1=C3C(=CC(=C1)O)O2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H30O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
678.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62218-13-7 | |
| Record name | alpha-Viniferin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030603 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
α-Viniferin: A Technical Guide to Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of α-viniferin, a resveratrol (B1683913) trimer with significant therapeutic potential. The document details its primary natural sources and outlines the methodologies for its extraction, isolation, and purification. Quantitative data from various studies are summarized for comparative analysis, and detailed experimental protocols are provided for key methodologies. Visual diagrams generated using Graphviz are included to illustrate experimental workflows.
Natural Sources of α-Viniferin
α-Viniferin is a stilbenoid, a class of naturally occurring phenolic compounds synthesized by plants in response to stress, such as microbial attack or UV radiation.[1] While resveratrol is the most studied stilbenoid, its oligomeric forms, like α-viniferin, are gaining attention for their diverse biological activities.[2]
The primary and most commercially viable source of α-viniferin is the grapevine (Vitis vinifera) . It is found in various parts of the plant, including:
-
Canes and Stems: Grapevine canes, the woody byproduct of annual pruning, are a particularly rich source of α-viniferin and other stilbenoids.[1]
-
Roots: The roots of Vitis vinifera have also been shown to contain significant quantities of stilbenoid oligomers, including α-viniferin.[2]
-
Leaves: While present, the concentration in leaves is generally lower than in the woody parts of the plant.
Beyond Vitis vinifera, α-viniferin has been isolated from other plant species, indicating a broader distribution in the plant kingdom:
-
Caragana sinica (Chinese pea shrub): The roots of this plant, used in traditional medicine, are a known source of (+)-α-viniferin.[3][4]
-
Dipterocarpus littoralis and Dipterocarpus kerrii: These species of evergreen trees, found in Southeast Asia, have been identified as sources of α-viniferin.[5][6][7]
Quantitative Analysis of α-Viniferin in Natural Sources
The concentration of α-viniferin can vary significantly depending on the plant species, cultivar, geographical location, time of harvest, and the specific plant tissue. Quantitative data for α-viniferin is less abundant in the literature compared to its monomer, resveratrol, and the dimer, ε-viniferin. The following table summarizes available data for stilbenoid content, providing context for the potential yield of α-viniferin.
| Plant Source | Plant Part | Compound | Extraction Method | Yield (mg/g dry weight) | Reference |
| Vitis vinifera cv. Pinot Noir | Canes | trans-ε-viniferin | Not specified | 1.30 ± 0.07 | [1] |
| Vitis vinifera cv. Jacquère | Canes | trans-ε-viniferin | Not specified | 1.62 - 6.67 | [8] |
| Vitis vinifera cv. Mondeuse | Canes | trans-ε-viniferin | Not specified | 1.71 - 5.32 | [8] |
| Vitis vinifera | Canes | r-viniferin | Not specified | 0.06 | |
| Dipterocarpus kerrii | Twigs | (+)-α-viniferin | Maceration in acetone | 0.018 (from 178g crude extract) | [7] |
Note: Data for α-viniferin is limited. The table includes data for other viniferin (B1239022) isomers to provide a comparative perspective on stilbenoid content in grapevine canes.
Isolation and Purification of α-Viniferin
The isolation of α-viniferin from its natural sources is a multi-step process involving extraction, fractionation, and purification. The selection of methods depends on the starting material, desired purity, and available instrumentation.
Extraction
The initial step involves extracting the crude mixture of phytochemicals from the plant matrix.
3.1.1. Solvent Extraction
This is the most common method, utilizing organic solvents to solubilize the target compounds.
-
Maceration: Soaking the dried and powdered plant material in a solvent (e.g., methanol (B129727), ethanol, acetone) at room temperature for an extended period.[7][9]
-
Soxhlet Extraction: A continuous extraction method that uses a smaller volume of solvent but requires heating.
-
Ultrasound-Assisted Extraction (UAE): Utilizes ultrasonic waves to disrupt cell walls and enhance solvent penetration, often leading to higher yields in shorter times.
-
Accelerated Solvent Extraction (ASE): Employs elevated temperatures and pressures to increase extraction efficiency.
3.1.2. Supercritical Fluid Extraction (SFE)
An environmentally friendly technique that uses a supercritical fluid, typically carbon dioxide, as the extraction solvent.
Fractionation and Purification
The crude extract contains a complex mixture of compounds. Chromatographic techniques are essential for isolating and purifying α-viniferin.
-
Column Chromatography: A fundamental technique using a solid stationary phase (e.g., silica (B1680970) gel, polyamide, Sephadex LH-20) packed in a column. The crude extract is loaded onto the column, and a mobile phase (solvent or solvent mixture) is passed through, separating the compounds based on their affinity for the stationary and mobile phases.[9]
-
High-Performance Liquid Chromatography (HPLC): A high-resolution technique widely used for both analytical and preparative-scale purification. Reversed-phase HPLC with a C18 column is commonly employed for separating stilbenoids.[10][11]
-
Counter-Current Chromatography (CCC): A liquid-liquid partition chromatography technique that avoids the use of a solid support, minimizing irreversible adsorption and leading to high recovery rates. It is particularly effective for separating isomers.
Experimental Protocols
The following are detailed methodologies for key experiments in the isolation and purification of α-viniferin.
Protocol 1: Extraction of Stilbenoids from Grape Canes
This protocol describes a general procedure for obtaining a crude stilbenoid-rich extract from grapevine canes.
Materials:
-
Dried grapevine canes
-
Grinder or mill
-
Methanol (or 80% ethanol)
-
Rotary evaporator
-
Filter paper
Procedure:
-
Material Preparation: Grind the dried grapevine canes into a fine powder.
-
Extraction:
-
Maceration: Suspend the powdered grape canes in methanol at a solid-to-solvent ratio of 1:10 (w/v). Macerate for 48 hours at room temperature with occasional stirring.
-
Ultrasound-Assisted Extraction (for higher efficiency): Place the suspension in an ultrasonic bath and sonicate for 30-60 minutes.
-
-
Filtration: Filter the mixture through filter paper to separate the plant debris from the liquid extract.
-
Solvent Evaporation: Concentrate the filtrate using a rotary evaporator at a temperature below 50°C to obtain the crude extract.
Protocol 2: Purification of α-Viniferin using Column Chromatography and HPLC
This protocol outlines a multi-step purification process for isolating α-viniferin from a crude extract.
Materials:
-
Crude stilbenoid extract
-
Silica gel for column chromatography
-
Sephadex LH-20
-
Solvents for chromatography (e.g., n-hexane, ethyl acetate, methanol, acetonitrile (B52724), water)
-
Preparative HPLC system with a C18 column
-
Fractions collector
Procedure:
-
Silica Gel Column Chromatography (Initial Fractionation):
-
Pack a glass column with silica gel slurried in n-hexane.
-
Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.
-
Load the dried, adsorbed sample onto the top of the column.
-
Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) or analytical HPLC to identify fractions containing α-viniferin.
-
Pool the α-viniferin-rich fractions and evaporate the solvent.
-
-
Sephadex LH-20 Column Chromatography (Size Exclusion):
-
Dissolve the partially purified fraction in methanol.
-
Apply the solution to a Sephadex LH-20 column equilibrated with methanol.
-
Elute with methanol and collect fractions. This step helps to remove impurities of different molecular sizes.
-
Monitor fractions as described above and pool the relevant fractions.
-
-
Preparative HPLC (Final Purification):
-
Dissolve the enriched fraction in the mobile phase.
-
Inject the sample onto a preparative reversed-phase C18 HPLC column.
-
Use a gradient elution with a mobile phase consisting of water (A) and acetonitrile or methanol (B), both often containing a small amount of formic acid (e.g., 0.1%) to improve peak shape. A typical gradient might be from 20% B to 80% B over 40 minutes.
-
Monitor the elution profile at a suitable wavelength (e.g., 280 nm or 320 nm).
-
Collect the peak corresponding to α-viniferin.
-
Evaporate the solvent to obtain pure α-viniferin.
-
Confirm the purity and identity using analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Visualizations
The following diagrams illustrate the key workflows in the isolation of α-viniferin.
Caption: General workflow for the isolation and purification of α-viniferin.
Caption: Detailed workflow for preparative HPLC purification of α-viniferin.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemistry, Biosynthesis and Pharmacology of Viniferin: Potential Resveratrol-Derived Molecules for New Drug Discovery, Development and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (+)-Alpha-viniferin, an anti-inflammatory compound from Caragana chamlagu root - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scholar.its.ac.id [scholar.its.ac.id]
- 6. researchgate.net [researchgate.net]
- 7. ikm.org.my [ikm.org.my]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Methods for Synthesis and Extraction of Resveratrol from Grapevine: Challenges and Advances in Compound Identification and Analysis[v1] | Preprints.org [preprints.org]
- 11. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Biosynthesis of Alpha-Viniferin in Plants
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alpha-viniferin, a trimer of resveratrol (B1683913), is a significant plant phytoalexin with a range of documented pharmacological activities, positioning it as a compound of interest for drug discovery and development. This technical guide provides a comprehensive overview of the biosynthesis of this compound in plants, with a primary focus on the well-studied pathways in grapevine (Vitis vinifera). The biosynthesis is a two-stage process commencing with the formation of the monomeric precursor, resveratrol, which is subsequently oligomerized to yield this compound. This document details the enzymatic reactions, regulatory networks, and relevant experimental methodologies, presenting quantitative data and visual pathways to facilitate a deeper understanding for research and development purposes.
The Biosynthetic Pathway of this compound
The synthesis of this compound is not a direct pathway but rather a continuation of the general phenylpropanoid pathway, branching off at the formation of resveratrol.
Stage 1: Biosynthesis of Resveratrol
The formation of the stilbene (B7821643) backbone of resveratrol is catalyzed by the enzyme stilbene synthase (STS) . This enzyme belongs to the type III polyketide synthase superfamily and shares a high degree of sequence homology with chalcone (B49325) synthase (CHS), the key enzyme in flavonoid biosynthesis.[1]
The reaction catalyzed by stilbene synthase involves the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to produce trans-resveratrol.[2][3]
Key Substrates and Enzymes:
| Substrate/Enzyme | Role in Pathway |
| L-Phenylalanine | Initial precursor from the shikimate pathway |
| Phenylalanine ammonia-lyase (PAL) | Catalyzes the deamination of L-phenylalanine to cinnamic acid |
| Cinnamate-4-hydroxylase (C4H) | Hydroxylates cinnamic acid to p-coumaric acid |
| 4-Coumaroyl-CoA ligase (4CL) | Activates p-coumaric acid to its CoA ester, p-coumaroyl-CoA |
| Malonyl-CoA | Extender units for the polyketide chain |
| Stilbene Synthase (STS) | Key enzyme catalyzing the formation of trans-resveratrol |
Below is a diagram illustrating the biosynthesis of resveratrol, the precursor to this compound.
Stage 2: Oxidative Oligomerization to this compound
This compound is formed through the oxidative coupling of three resveratrol molecules. This process is catalyzed by oxidative enzymes, with peroxidases and laccases being the primary candidates in plants.[3][4] Specifically, in grapevine, Vitis vinifera peroxidase 4 (VvPRX4) has been shown to be involved in the oligomerization of resveratrol, leading to the formation of trimers.[5][6] The reaction proceeds via the formation of resveratrol phenoxyl radicals, which then couple to form dimers (such as ε-viniferin) and subsequently trimers.
Key Enzymes in Oligomerization:
| Enzyme | Evidence of Involvement |
| Peroxidases (e.g., VvPRX4) | Demonstrated to catalyze resveratrol oligomerization in grapevine cell cultures.[5][6] |
| Laccases | Implicated in resveratrol oligomerization in various plant species.[4] |
The proposed pathway for the formation of this compound from resveratrol is depicted below.
Quantitative Data
Quantitative understanding of the biosynthetic pathway is crucial for metabolic engineering and optimizing production. While comprehensive kinetic data for all enzymes in all relevant species is not fully available, some key parameters have been reported.
Enzyme Kinetic Parameters
| Enzyme | Organism | Substrate | Km | Vmax | Reference |
| Polyphenol Oxidase (PPO) | Vitis vinifera | Resveratrol | 118.35 ± 49.84 µM | 2.18 ± 0.46 µmol·min⁻¹·mg⁻¹ | [7] |
| Peroxidase Isoenzyme B5 | Vitis vinifera (Gamay rouge) | H₂O₂ | - | k₁ = 1.73 µM⁻¹s⁻¹ | [8] |
| Peroxidase Isoenzyme B5 | Vitis vinifera (Gamay rouge) | trans-resveratrol | - | k₃ = 11.9 µM⁻¹s⁻¹ | [8] |
Note: The PPO kinetic data likely represents a competing or catabolic reaction rather than the direct synthesis of this compound. The peroxidase rate constants (k₁ and k₃) refer to the formation of Compound I and its reduction, respectively.
Concentration of Stilbenes in Plant Tissues
The accumulation of this compound and its precursors is highly dependent on the plant species, tissue type, developmental stage, and the presence of biotic or abiotic stressors.
| Plant/Cultivar | Tissue | Condition | trans-Resveratrol (mg/kg DW) | ε-viniferin (mg/kg DW) | This compound | Reference |
| Vitis vinifera 'Fetească Neagră' | Shoots | Stored at lab temp. (70 days) | 2712.86 | - | - | [9][10] |
| Vitis vinifera 'Fetească Neagră' | Shoots | Initial | 1658.22 | - | - | [9][10] |
| Vitis vinifera 'Fetească Neagră' | Tendrils | Initial | 169.92 | - | - | [9][10] |
| Vitis vinifera 'Fetească Neagră' | Leaves | Initial | 43.54 | - | - | [9][10] |
| Vitis vinifera cell culture | Cells | Elicited with cellulase (B1617823) | Up to ~3x higher than piceid | Detected | Detected | [11][12] |
| Vitis amurensis | Leaves, Petioles, Berry skins, Seeds | Autumn, UV-C treated | Detected | Detected | Detected | [13] |
Regulation of this compound Biosynthesis
The biosynthesis of this compound is tightly regulated at the transcriptional level, primarily through the control of stilbene synthase gene expression. This regulation is a key component of the plant's defense response.
Transcriptional Regulation
The promoters of Stilbene Synthase (STS) genes contain binding sites for several families of transcription factors, most notably MYB and WRKY proteins. In grapevine, a complex regulatory network involving these transcription factors has been identified.[8][14][15]
-
MYB Transcription Factors: VviMYB14 and VviMYB15 are known activators of STS gene expression.[8][14][15]
-
WRKY Transcription Factors: Several WRKY proteins, including VviWRKY03, VviWRKY24, VviWRKY43, and VviWRKY53, have been shown to be involved in the regulation of STS genes, sometimes acting in concert with MYB factors.[8][14] For example, VviWRKY03 acts synergistically with VviMYB14 to activate STS promoters.[8]
-
Repressors: VvMYB30 has been identified as a repressor that competes with the activator VvMYB14 for binding to the STS promoter, providing a mechanism for fine-tuning resveratrol biosynthesis.[6]
The interplay between these transcription factors allows for a nuanced response to various stimuli.
Induction by Elicitors
The synthesis of stilbenes, including the precursors to this compound, is induced by a variety of biotic and abiotic elicitors.[1][16][17]
-
Biotic Elicitors: These include components from fungal cell walls (e.g., from Fusarium oxysporum) and enzymes like cellulase (e.g., from Trichoderma viride), which mimic pathogen attack.[11][12]
-
Abiotic Elicitors:
-
UV Radiation: UV-C and UV-B light are potent inducers of stilbene biosynthesis.[1][12]
-
Jasmonates: Methyl jasmonate (MeJA) and jasmonic acid (JA) are signaling molecules involved in plant defense responses that strongly induce stilbene production.[5][6][11]
-
Mechanical Wounding: Physical damage to plant tissues can trigger the jasmonate signaling pathway and induce stilbene synthesis.[1]
-
Other Stressors: Salinity, drought, and extreme temperatures can also influence stilbene accumulation.[18][19]
-
The perception of these elicitors triggers signaling cascades that lead to the activation of the aforementioned transcription factors and, consequently, the upregulation of the this compound biosynthetic pathway.
Experimental Protocols
Extraction and Quantification of this compound from Plant Material by HPLC-DAD
This protocol provides a general framework for the extraction and analysis of this compound from plant tissues.[20][21][22]
Workflow Diagram:
Detailed Methodology:
-
Sample Preparation:
-
Harvest fresh plant material and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Lyophilize the frozen tissue and grind to a fine powder using a mortar and pestle or a ball mill.
-
-
Extraction:
-
Weigh approximately 100 mg of the dried powder into a microcentrifuge tube.
-
Add 1.5 mL of 80% (v/v) methanol.
-
Vortex thoroughly and sonicate for 30 minutes in a water bath.
-
Centrifuge at 13,000 x g for 10 minutes.
-
Collect the supernatant. Repeat the extraction on the pellet and pool the supernatants.
-
-
Sample Clean-up (Optional but Recommended):
-
Pass the pooled supernatant through a 0.22 µm syringe filter.
-
For cleaner samples, use a C18 Solid Phase Extraction (SPE) cartridge. Condition the cartridge with methanol, then water. Load the sample, wash with water, and elute the stilbenes with methanol.
-
-
HPLC-DAD Analysis:
-
Evaporate the solvent from the extract under a stream of nitrogen.
-
Reconstitute the residue in a known volume (e.g., 200 µL) of the initial mobile phase.
-
Inject 10-20 µL onto an HPLC system equipped with a C18 column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile (B52724) with 0.1% formic acid
-
-
Gradient Elution: A typical gradient would be to increase the percentage of solvent B over 30-40 minutes.
-
Detection: Monitor at the maximum absorbance wavelength for this compound (approximately 320-330 nm).
-
Quantification: Use an external standard curve prepared with a purified this compound standard.
-
In Vitro Assay for Stilbene Synthase Activity
This assay measures the activity of STS in a crude protein extract from plant tissue.[2]
Methodology:
-
Protein Extraction:
-
Homogenize fresh or frozen plant tissue in an ice-cold extraction buffer (e.g., 100 mM Tris-HCl pH 7.5, containing 10 mM DTT and protease inhibitors).
-
Centrifuge at high speed to pellet cell debris and collect the supernatant containing the crude protein extract.
-
Determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Enzyme Reaction:
-
In a microcentrifuge tube, prepare the reaction mixture:
-
100 mM Tris-HCl buffer, pH 7.5
-
10 µM p-coumaroyl-CoA
-
50 µM malonyl-CoA
-
5-20 µg of crude protein extract
-
-
Incubate at 30°C for 30-60 minutes.
-
Stop the reaction by adding an equal volume of ethyl acetate (B1210297) and vortexing.
-
-
Product Extraction and Analysis:
-
Centrifuge to separate the phases and collect the upper ethyl acetate layer.
-
Evaporate the ethyl acetate to dryness.
-
Reconstitute the residue in a known volume of mobile phase.
-
Analyze by HPLC as described in section 4.1, quantifying the amount of resveratrol produced against a standard curve.
-
Enzyme activity can be expressed as pmol or nmol of resveratrol formed per mg of protein per hour.
-
In Vitro Assay for Peroxidase-Mediated Synthesis of this compound
This protocol is adapted from methods for studying peroxidase-catalyzed oxidation of resveratrol.[8]
Methodology:
-
Enzyme Source:
-
Use a crude protein extract from a plant source known to have high peroxidase activity (e.g., elicited grapevine cell culture) or a commercially available peroxidase (e.g., horseradish peroxidase as a model).
-
-
Enzyme Reaction:
-
In a glass vial, prepare the reaction mixture:
-
50 mM sodium phosphate (B84403) buffer, pH 6.0
-
100 µM trans-resveratrol (dissolved in a small amount of ethanol (B145695) or DMSO)
-
100 µM hydrogen peroxide (H₂O₂)
-
Add the enzyme extract to initiate the reaction.
-
-
Incubate at room temperature with gentle shaking.
-
-
Time-Course Analysis:
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding an equal volume of acetonitrile or by acidifying the mixture.
-
-
Product Analysis:
-
Centrifuge the quenched aliquots to pellet any precipitated protein.
-
Analyze the supernatant by HPLC-DAD or LC-MS to identify and quantify the formation of resveratrol oligomers, including this compound.
-
Identification of this compound can be confirmed by comparing its retention time and UV spectrum with a purified standard, and by its mass-to-charge ratio in LC-MS.
-
Conclusion
The biosynthesis of this compound in plants is a fascinating example of the extension of a primary metabolic pathway to produce complex defensive compounds. The process is initiated by the well-characterized synthesis of resveratrol via stilbene synthase, followed by an oxidative oligomerization catalyzed by peroxidases. The entire pathway is under intricate transcriptional control, responding to a variety of environmental cues. A thorough understanding of this biosynthetic route, its regulation, and the associated analytical and enzymatic assays is essential for researchers and professionals aiming to harness the potential of this compound in drug development and other applications. Further research is warranted to fully elucidate the kinetic parameters of all involved enzymes and to map the complete signaling cascades that govern this important biosynthetic pathway.
References
- 1. Impact of Environmental Factors on Stilbene Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academicjournals.org [academicjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Combinatorial Regulation of Stilbene Synthase Genes by WRKY and MYB Transcription Factors in Grapevine (Vitis vinifera L.) | Semantic Scholar [semanticscholar.org]
- 5. Jasmonates elicit different sets of stilbenes in Vitis vinifera cv. Negramaro cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Oxidation of trans-Resveratrol by a Hypodermal Peroxidase Isoenzyme from Gamay rouge Grape (Vitis vinifera) Berries | American Journal of Enology and Viticulture [ajevonline.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Effects of White LED Light and UV-C Radiation on Stilbene Biosynthesis and Phytochemicals Accumulation Identified by UHPLC-MS/MS during Peanut (Arachis hypogaea L.) Germination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Identification and Expression Analysis of Stilbene Synthase Genes in Arachis hypogaea in Response to Methyl Jasmonate and Salicylic Acid Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MYB30 and MYB14 form a repressor–activator module with WRKY8 that controls stilbene biosynthesis in grapevine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Dynamic translocation of stilbene synthase VpSTS29 from a Chinese wild Vitis species upon UV irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. An Overview of Stress-Induced Resveratrol Synthesis in Grapes: Perspectives for Resveratrol-Enriched Grape Products - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Grape Composition under Abiotic Constrains: Water Stress and Salinity [frontiersin.org]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. mdpi.com [mdpi.com]
- 22. Trans-Stilbenes in Commercial Grape Juices: Quantification Using HPLC Approaches - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of α-Viniferin
Introduction
α-Viniferin is a complex polyphenolic compound classified as a stilbenoid. It is an oligomer, specifically a trimer, of resveratrol (B1683913), a well-known phytoalexin found in grapes and other plants.[1][2] As a natural product, α-viniferin has garnered significant interest from researchers in the fields of phytochemistry and drug development due to its diverse and potent biological activities, including anti-inflammatory, antioxidant, and acetylcholinesterase inhibitory effects.[3][4][5] This guide provides a detailed examination of the chemical structure and stereochemistry of α-viniferin, intended for researchers, scientists, and professionals in drug development.
Chemical Structure
α-Viniferin is a macrocyclic compound formed from three resveratrol units.[3] These units are linked to form a complex heptacyclic skeleton that incorporates three 2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran moieties.[3] This intricate assembly results in a rigid, three-dimensional structure.
The molecular formula of α-viniferin is C₄₂H₃₀O₉ , and it has a molecular weight of approximately 678.7 g/mol .[3] The systematic IUPAC name for the most common stereoisomer, (+)-α-viniferin, is (2R,3R,10R,11R,18S,19S)-3,11,19-tris(4-hydroxyphenyl)-4,12,20-trioxaheptacyclo[16.6.1.1²,⁵.1¹⁰,¹³.0²¹,²⁵.0⁹,²⁷.0¹⁷,²⁶]heptacosa-1(25),5,7,9(27),13,15,17(26),21,23-nonaene-7,15,23-triol .[3]
Physicochemical Properties
A summary of the key identifiers and computed physicochemical properties of α-viniferin is presented in the table below. This data is crucial for computational modeling, drug design, and understanding the molecule's behavior in biological systems.
| Property | Value | Reference |
| Molecular Formula | C₄₂H₃₀O₉ | [3] |
| Molecular Weight | 678.7 g/mol | [3] |
| IUPAC Name | (2R,3R,10R,11R,18S,19S)-3,11,19-tris(4-hydroxyphenyl)-4,12,20-trioxaheptacyclo[16.6.1.1²,⁵.1¹⁰,¹³.0²¹,²⁵.0⁹,²⁷.0¹⁷,²⁶]heptacosa-1(25),5,7,9(27),13,15,17(26),21,23-nonaene-7,15,23-triol | [3] |
| CAS Number | 62218-13-7 | [3] |
| InChI Key | KUTVNHOAKHJJFL-ZSIJVUTGSA-N | |
| Canonical SMILES | C1=CC(=CC=C1C2C3C4=C5C(C(OC5=CC(=C4)O)C6=CC=C(C=C6)O)C7=C8C(C(OC8=CC(=C7)O)C9=CC=C(C=C9)O)C1=C3C(=CC(=C1)O)O2)O | |
| Topological Polar Surface Area (TPSA) | 149 Ų | [6] |
| logP | 6.165 | [6] |
| Hydrogen Bond Donors | 6 | [6] |
| Hydrogen Bond Acceptors | 9 | [6] |
| Rotatable Bonds | 3 | [6] |
Stereochemistry
The biological activity of complex molecules like α-viniferin is intrinsically linked to their three-dimensional structure, or stereochemistry. α-Viniferin is a chiral molecule possessing six stereocenters, leading to the possibility of numerous stereoisomers.[6]
Absolute Configuration
The term "absolute configuration" refers to the precise spatial arrangement of atoms at a chiral center.[7] For α-viniferin, the absolute configuration is designated using the Cahn-Ingold-Prelog (CIP) R/S notation. The most commonly isolated and studied form is (+)-α-viniferin, which has the absolute configuration of (2R,3R,10R,11R,18S,19S), as reflected in its IUPAC name.[3] The designation "(+)" indicates that this enantiomer is dextrorotatory, meaning it rotates plane-polarized light to the right.
Relative Configuration
The relative configuration describes the orientation of substituents relative to each other within the molecule. In α-viniferin, the relative stereochemistry of the protons on the dihydrofuran rings is crucial. The stereochemical configuration has been determined primarily through 2D Nuclear Overhauser Effect Spectroscopy (NOESY).[1] NOESY experiments detect protons that are close in space, allowing for the determination of their relative orientations.
For α-viniferin, NOESY spectra show cross-peaks indicating that the protons at the 2- and 3-positions of the dihydrobenzofuran units are trans to each other.[1] This trans configuration is a key stereochemical feature of the molecule.[1]
Experimental Protocols for Structural Elucidation
The determination of the complex structure of α-viniferin requires a combination of modern analytical techniques. The general workflow involves isolation and purification, followed by structural analysis using spectroscopic methods.
Isolation and Purification
α-Viniferin is typically isolated from plant sources such as Vitis vinifera (grapevine) or Caragana chamlagu.[1][4] A general protocol is as follows:
-
Extraction: The plant material (e.g., stem bark, roots) is dried, powdered, and extracted with a solvent like acetone (B3395972) or methanol.[8]
-
Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning with a series of solvents of increasing polarity to separate compounds based on their solubility.
-
Chromatography: The resulting fractions are further purified using various chromatographic techniques, such as column chromatography over silica (B1680970) gel, followed by preparative High-Performance Liquid Chromatography (HPLC) to yield pure α-viniferin.
Spectroscopic Analysis
The definitive structure and stereochemistry are determined using a suite of spectroscopic methods:
-
Mass Spectrometry (MS): Used to determine the molecular weight and elemental composition of the molecule.
-
Infrared (IR) Spectroscopy: Provides information about the functional groups present, such as hydroxyl (-OH) and aromatic rings.
-
Ultraviolet-Visible (UV) Spectroscopy: Reveals information about the conjugated π-electron systems within the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for elucidating the detailed structure.
-
¹H-NMR and ¹³C-NMR: Used to identify the number and types of hydrogen and carbon atoms and their chemical environments.
-
2D NMR (COSY, HMQC, HMBC): These experiments establish the connectivity between protons and carbons, allowing for the assembly of the molecular skeleton.
-
2D NOESY: As mentioned previously, this technique is critical for determining the relative stereochemistry by identifying protons that are spatially close. The appearance of specific cross-peaks between protons confirms their trans or cis relationship.[1]
-
Workflow and Pathway Visualizations
The following diagrams illustrate the logical workflow for the isolation and structural characterization of α-viniferin and a simplified representation of its known inhibitory action.
Caption: Experimental Workflow for α-Viniferin Analysis.
Caption: Inhibitory Action of α-Viniferin.
References
- 1. Chemistry, Biosynthesis and Pharmacology of Viniferin: Potential Resveratrol-Derived Molecules for New Drug Discovery, Development and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C42H30O9 | CID 196402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound, 62218-13-7 [thegoodscentscompany.com]
- 5. This compound | 62218-13-7 [chemicalbook.com]
- 6. neist.res.in [neist.res.in]
- 7. Absolute configuration - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
α-Viniferin: A Technical Guide to the Resveratrol Trimer
For Researchers, Scientists, and Drug Development Professionals
Abstract
α-Viniferin, a naturally occurring oligostilbene, is a cyclic trimer of resveratrol (B1683913).[1][2] Found in various plants, including grapevines (Vitis vinifera) and Caragana species, it has garnered significant scientific interest for its diverse and potent pharmacological activities.[1][3][4] These activities, which include anti-inflammatory, anticancer, neuroprotective, and anti-angiogenic effects, position α-viniferin as a promising candidate for further investigation in drug discovery and development.[5][6][7][8] This technical guide provides a comprehensive overview of α-viniferin, focusing on its chemical properties, biosynthesis, quantitative biological data, and the molecular mechanisms underlying its effects. Detailed experimental protocols and visual representations of key signaling pathways are included to facilitate further research.
Chemical and Physical Properties
α-Viniferin is a complex polyphenol with a nine-membered macrocyclic structure formed from three resveratrol units.[2] Its chemical formula is C42H30O9, with a molecular weight of 678.7 g/mol .[2] The molecule's structure incorporates three 6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran moieties.[2]
| Property | Value | Reference |
| Molecular Formula | C42H30O9 | [9] |
| Molecular Weight | 678.7 g/mol | [2] |
| IUPAC Name | (2R,3R,10R,11R,18S,19S)-3,11,19-tris(4-hydroxyphenyl)-4,12,20-trioxaheptacyclo[16.6.1.12,5.110,13.021,25.09,27.017,26]heptacosa-1(25),5,7,9(27),13,15,17(26),21,23-nonaene-7,15,23-triol | [2] |
| Synonyms | (+)-α-Viniferin | [2] |
Biosynthesis from Resveratrol
α-Viniferin is biosynthesized from its monomeric precursor, resveratrol. This process is believed to involve an oxidative coupling mechanism.[1] In plants, this oligomerization is a defense response to stressors like microbial infections or UV radiation.[10] The formation of α-viniferin and other viniferins likely proceeds through the generation of phenoxyl radical intermediates from resveratrol, which then undergo coupling reactions.[1]
References
- 1. Chemistry, Biosynthesis and Pharmacology of Viniferin: Potential Resveratrol-Derived Molecules for New Drug Discovery, Development and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alpha-Viniferin | C42H30O9 | CID 196402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (+)-Alpha-viniferin, an anti-inflammatory compound from Caragana chamlagu root - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Showing Compound this compound (FDB002497) - FooDB [foodb.ca]
- 5. Anti-inflammatory mechanism of α-viniferin regulates lipopolysaccharide-induced release of proinflammatory mediators in BV2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel role for α-viniferin in suppressing angiogenesis by blocking the VEGFR-2/p70S6K signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. α-Viniferin, a dietary phytochemical, inhibits Monoamine oxidase and alleviates Parkinson's disease associated behavioral deficits in a mice model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Chemistry, Biosynthesis and Pharmacology of Viniferin: Potential Resveratrol-Derived Molecules for New Drug Discovery, Development and Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Characterization of α-Viniferin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data essential for the characterization of α-viniferin, a complex trimer of resveratrol (B1683913) with significant therapeutic potential. This document outlines the key spectroscopic signatures obtained from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, presented in a structured format for clarity and comparative analysis. Detailed experimental protocols and visual workflows are included to facilitate the replication and verification of these findings in a research and development setting.
Spectroscopic Data of α-Viniferin
The structural elucidation of α-viniferin is critically dependent on a combination of spectroscopic techniques. The following tables summarize the key quantitative data reported in the literature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the detailed structural analysis of α-viniferin, providing information on the chemical environment of each proton and carbon atom.
Table 1: ¹H NMR Spectroscopic Data for α-Viniferin (Acetone-d₆)
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-a | 3.97 | d | |
| H-b | 4.61 | d | 6.4 |
| H-c | 4.71 | d | 9.7 |
| H-d | 4.90 | d | 6.4 |
| H-e | 5.95 | d | 9.7 |
| H-f | 5.99 | ||
| H-g | 6.07 | d | |
| H-h | 6.22 | ||
| H-i | 6.23 | ||
| H-j | 6.25 | ||
| H-k | 6.59 | ||
| H-m | 6.72 | ||
| H-n | 6.77 | ||
| H-o | 6.79 | ||
| H-p | 7.03 | ||
| H-q | 7.08 | ||
| H-r | 7.22 |
Data compiled from published research.[1]
Table 2: ¹³C NMR Spectroscopic Data for α-Viniferin
| Carbon Type | Chemical Shift Range (δ, ppm) |
| Methine Aliphatic Carbons | 46.4 - 95.6 |
| Aromatic –CH Groups | 96.9 - 128.66 |
| Quaternary Aromatic Carbons | 118.0 - 161.7 |
In its ¹³C-NMR spectrum, α-viniferin displays a total of forty-two signals, indicative of its complex trimeric structure.[1][2]
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and elemental composition of α-viniferin.
Table 3: Mass Spectrometric Data for α-Viniferin
| Ion | m/z | Ionization Technique |
| [M]⁺ | 678 | Field Desorption (FD-MS) |
| [M+Na]⁺ | 701 | Field Desorption (FD-MS) |
The molecular formula of α-viniferin is C₄₂H₃₀O₉.[1]
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is used to study the electronic transitions within the molecule and is characteristic of the conjugated systems present in α-viniferin.
Table 4: UV-Vis Spectroscopic Data for α-Viniferin
| Solvent | λmax (nm) |
| Not Specified | 285 |
The UV spectrum shows a characteristic absorption maximum at 285 nm, typical for polyphenolic compounds.[1][2]
Experimental Protocols
Detailed and standardized experimental protocols are critical for obtaining high-quality, reproducible spectroscopic data. The following sections provide generalized methodologies for the characterization of α-viniferin, based on standard practices for natural product analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain detailed structural information, including the connectivity and stereochemistry of α-viniferin.
Methodology:
-
Sample Preparation:
-
Dissolve 5-10 mg of purified α-viniferin in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., Acetone-d₆, Methanol-d₄, or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the sample is free of particulate matter.
-
-
Instrumentation:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.
-
-
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.
-
2D NMR:
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks and identify adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): To determine one-bond ¹H-¹³C correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for assigning quaternary carbons and connecting different structural fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is essential for elucidating the relative stereochemistry of the molecule.[1]
-
-
-
Data Processing and Analysis:
-
Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and calibration of the chemical shift scale using the residual solvent peak as an internal standard.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the coupling patterns and coupling constants in the ¹H NMR spectrum to deduce proton connectivities.
-
Assign all proton and carbon signals by systematically analyzing the 1D and 2D NMR spectra.
-
Mass Spectrometry (MS)
Objective: To determine the accurate molecular weight and elemental formula of α-viniferin and to study its fragmentation pattern for structural confirmation.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of purified α-viniferin (typically 1-10 µg/mL) in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).
-
The choice of solvent will depend on the ionization technique used.
-
-
Instrumentation:
-
Utilize a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) for accurate mass measurements.
-
Common ionization sources for natural products include Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI). Historically, Field Desorption (FD) and Fast Atom Bombardment (FAB) have also been used.[1]
-
-
Data Acquisition:
-
Full Scan MS: Acquire a full scan mass spectrum to determine the molecular ion peak ([M]⁺, [M+H]⁺, [M+Na]⁺, etc.).
-
High-Resolution Mass Spectrometry (HRMS): Obtain high-resolution data to calculate the elemental formula of the molecular ion with high accuracy.
-
Tandem MS (MS/MS): Select the molecular ion as the precursor ion and subject it to collision-induced dissociation (CID) to generate a fragmentation pattern. This provides valuable structural information.
-
-
Data Analysis:
-
Analyze the full scan spectrum to identify the molecular ion and any adducts.
-
Use the accurate mass from HRMS to determine the elemental composition using formula calculator software.
-
Interpret the MS/MS fragmentation pattern to confirm the presence of key structural motifs within the α-viniferin molecule.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To obtain the UV-Vis absorption spectrum of α-viniferin, which is characteristic of its chromophoric system.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of α-viniferin in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile). The concentration should be adjusted to yield an absorbance in the range of 0.2-0.8 AU.
-
Prepare a blank solution containing only the solvent.
-
-
Instrumentation:
-
Use a double-beam UV-Vis spectrophotometer.
-
-
Data Acquisition:
-
Record the baseline with the blank solution in both the sample and reference cuvettes.
-
Place the sample solution in the sample cuvette and record the absorption spectrum over a suitable wavelength range (e.g., 200-600 nm).
-
-
Data Analysis:
-
Identify the wavelength(s) of maximum absorbance (λmax).
-
The λmax value is a characteristic physical constant for α-viniferin under the specified solvent conditions.
-
Visualizations
The following diagrams illustrate the general workflow for the spectroscopic characterization of α-viniferin and its chemical structure.
Caption: General workflow for the spectroscopic characterization of α-viniferin.
Caption: Chemical structure of α-viniferin.
References
Preliminary Biological Activity Screening of α-Viniferin: A Technical Guide
Abstract: α-Viniferin, a resveratrol (B1683913) trimer, is a naturally occurring stilbenoid with a wide spectrum of pharmacological activities.[1][2][3] This compound, isolated from various plant species, has garnered significant interest in the scientific community for its potential therapeutic applications.[1] Preliminary screenings have revealed its potent anti-inflammatory, anticancer, antimicrobial, neuroprotective, and antidiabetic properties.[4][5][6][7] This technical guide provides an in-depth overview of the key biological activities of α-viniferin, presenting quantitative data, detailed experimental protocols, and visualizations of associated signaling pathways to support researchers, scientists, and drug development professionals.
Anti-inflammatory Activity
α-Viniferin demonstrates significant anti-inflammatory effects by modulating key enzymatic and signaling pathways involved in the inflammatory response. Its mechanism of action includes the direct inhibition of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), two critical enzymes in the production of pro-inflammatory mediators like prostaglandins (B1171923) and nitric oxide (NO).[4] Furthermore, α-viniferin has been shown to suppress the activation of the transcription factor NF-κB and inhibit ERK-mediated STAT-1 activation, leading to the downregulation of inflammatory genes.[5]
Data Presentation: Anti-inflammatory Activity
| Assay/Model | Target/Parameter | Result (IC50 / Effect) | Reference |
| In vitro Enzyme Assay | COX-2 Activity | 4.9 µM | [4] |
| In vitro Enzyme Assay | COX-1 Activity | Very weak inhibition (55.2% of control at 100 µM) | [4] |
| LPS-activated Raw264.7 Macrophages | Nitric Oxide (NO) Production | 2.7 µM | [4] |
| LPS-activated Raw264.7 Macrophages | iNOS Transcript Synthesis | 4.7 µM | [4] |
| Carrageenan-induced Paw Edema (Mice) | In vivo Inflammation | Significant activity at >30 mg/kg (p.o.) or >3 mg/kg (i.v.) | [4] |
Experimental Protocols
1.1. In vitro COX-2 and iNOS Inhibition Assay
-
Cell Line: Murine macrophage cell line Raw264.7.
-
Methodology:
-
Culture Raw264.7 cells in appropriate media.
-
Pre-treat cells with varying concentrations of α-viniferin for 1 hour.
-
Stimulate inflammation by adding lipopolysaccharide (LPS, e.g., 1 µg/mL).
-
For NO/iNOS: After a 24-hour incubation, measure the accumulation of nitrite (B80452) (a stable product of NO) in the culture medium using the Griess reagent. To assess iNOS transcript synthesis, extract RNA after a shorter incubation period (e.g., 6-12 hours) and perform RT-qPCR.[4]
-
For COX-2: Measure the production of prostaglandin (B15479496) E2 (PGE2) in the supernatant using an ELISA kit. To assess COX-2 transcript synthesis, use RT-qPCR. For direct enzyme activity, a cell-free COX activity assay kit can be used with purified enzyme.[4][5]
-
-
Data Analysis: Calculate the IC50 value, which is the concentration of α-viniferin required to inhibit 50% of the NO or PGE2 production.
1.2. In vivo Carrageenan-Induced Paw Edema Assay
-
Animal Model: Mice (e.g., BALB/c).
-
Methodology:
-
Administer α-viniferin to mice either orally (p.o.) or intravenously (i.v.).[4]
-
After a set period (e.g., 60 minutes for p.o.), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw to induce localized edema.
-
Measure the paw volume or thickness using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection.
-
A control group receives the vehicle, and a positive control group may receive a known anti-inflammatory drug (e.g., indomethacin).
-
-
Data Analysis: Calculate the percentage inhibition of edema for the α-viniferin-treated groups compared to the vehicle control group.
Visualization: Anti-inflammatory Signaling Pathway
Caption: α-Viniferin's inhibition of the LPS-induced inflammatory cascade.
Anticancer Activity
α-Viniferin exerts antiproliferative effects against a variety of cancer cell lines through multiple mechanisms. It induces apoptosis (programmed cell death) via both caspase-dependent and caspase-independent pathways.[8][9] This involves the activation of caspase-3, cleavage of PARP, and nuclear translocation of Apoptosis-Inducing Factor (AIF).[8][9] Furthermore, α-viniferin modulates critical cell survival signaling pathways, notably by decreasing the phosphorylation of AKT in the PI3K/Akt pathway and downregulating the expression of SIRT1.[8][9] It has also been reported to arrest the cell cycle in the S-phase in colon cancer cells.[5][8]
Data Presentation: Cytotoxicity of α-Viniferin
| Cell Line | Cancer Type | Incubation Time (h) | Result (IC50 in µM) | Reference |
| NCI-H460 | Non-Small Cell Lung | 24 | ~15 | [10] |
| NCI-H460 | Non-Small Cell Lung | 48 | ~10 | [10] |
| NCI-H460 | Non-Small Cell Lung | 72 | <10 | [10] |
| HOS | Osteosarcoma | 72 | ~20 | [10] |
| A549 | Non-Small Cell Lung | 72 | >50 | [10] |
| U2OS | Osteosarcoma | 72 | >50 | [10] |
| K562 | Chronic Myelogenous Leukemia | Not Specified | Dose-dependent inhibition | [5] |
| HCT-116, HT-29, Caco-2 | Colon Cancer | Not Specified | S-phase cell cycle block | [5][8] |
Experimental Protocols
2.1. Cell Viability (MTT Assay)
-
Principle: Measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Methodology:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of α-viniferin concentrations for specified durations (e.g., 24, 48, 72 hours).[10]
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO or isopropanol).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.
2.2. Apoptosis Detection (Annexin V/Propidium Iodide Staining)
-
Principle: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Methodology:
-
Treat cells with α-viniferin as described above.
-
Harvest the cells (including floating cells) and wash them with cold PBS.[10]
-
Resuspend the cells in 1X Binding Buffer.[10]
-
Add Annexin V-FITC (which binds to phosphatidylserine (B164497) on the outer membrane of apoptotic cells) and Propidium Iodide (PI, a fluorescent dye that stains the DNA of cells with compromised membranes).[10]
-
Incubate in the dark for 15 minutes at room temperature.[10]
-
Analyze the stained cells immediately using a flow cytometer.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
Visualization: Anticancer Signaling Pathway
Caption: α-Viniferin induces apoptosis via inhibition of Akt and SIRT1.
Antimicrobial and Other Biological Activities
α-Viniferin has demonstrated notable antimicrobial, particularly antibacterial, efficacy. It is especially potent against several Staphylococcus species, including methicillin-resistant strains, highlighting its potential as a topical agent.[1][11] Additionally, preliminary screenings have identified antidiabetic, neuroprotective, and antioxidant activities.
Data Presentation: Antimicrobial and Enzyme Inhibitory Activity
| Activity | Organism / Enzyme | Assay | Result (MIC / IC50) | Reference |
| Antibacterial | S. aureus (MSSA, MRSA) | Broth Microdilution | 7.8 µg/mL | [1] |
| Antibacterial | S. epidermidis (MRSE) | Broth Microdilution | 7.8 µg/mL | [1] |
| Antidiabetic | α-Glucosidase | Enzyme Inhibition | 256.17 µg/mL | [7] |
| Antidiabetic | α-Amylase | Enzyme Inhibition | 212.79 µg/mL | [7] |
| Antiplasmodial | P. falciparum 3D7 | In vitro culture | 2.76 µg/mL | [7] |
| Neuroprotective | Monoamine Oxidase (MAO) | Enzyme Inhibition | Potent Inhibition | [6] |
| Anti-melanogenic | Mushroom Tyrosinase | Enzyme Inhibition | Moderate Inhibition | [12][13] |
Experimental Protocols
3.1. Minimum Inhibitory Concentration (MIC) Assay
-
Principle: Determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Methodology:
-
Prepare a two-fold serial dilution of α-viniferin in a 96-well microplate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculate each well with a standardized suspension of the test bacterium (e.g., S. aureus at ~5 x 10^5 CFU/mL).
-
Include positive (bacteria, no compound) and negative (broth only) controls.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Determine the MIC by visual inspection as the lowest concentration of α-viniferin in which there is no visible turbidity.
-
3.2. α-Glucosidase and α-Amylase Inhibition Assays
-
Principle: Measures the ability of a compound to inhibit enzymes involved in carbohydrate digestion.
-
Methodology:
-
α-Glucosidase: Mix the enzyme solution with various concentrations of α-viniferin in a 96-well plate.[7] Initiate the reaction by adding the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG). Measure the absorbance of the product, p-nitrophenol, at 405 nm.
-
α-Amylase: Mix the enzyme solution with α-viniferin and a starch solution.[7] After incubation, stop the reaction and measure the amount of reducing sugars produced (e.g., using the dinitrosalicylic acid method) or the remaining starch (e.g., using an iodine-based method).
-
-
Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC50 value.
3.3. Mushroom Tyrosinase Inhibition Assay
-
Principle: Measures the inhibition of the enzyme that catalyzes the rate-limiting step in melanin (B1238610) synthesis.
-
Methodology:
-
In a 96-well plate, combine a buffer solution, mushroom tyrosinase enzyme, and various concentrations of α-viniferin.
-
Initiate the reaction by adding the substrate, L-DOPA or L-tyrosine.
-
Monitor the formation of dopachrome (B613829) by measuring the increase in absorbance at ~475 nm over time using a microplate reader.[14]
-
Kojic acid is often used as a positive control.[15]
-
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.
Visualization: General Experimental Workflow
Caption: A generalized workflow for the biological screening of α-viniferin.
References
- 1. A Clinical Trial to Evaluate the Efficacy of α-Viniferin in Staphylococcus aureus – Specific Decolonization without Depleting the Normal Microbiota of Nares - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemistry, Biosynthesis and Pharmacology of Viniferin: Potential Resveratrol-Derived Molecules for New Drug Discovery, Development and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemistry, Biosynthesis and Pharmacology of Viniferin: Potential Resveratrol-Derived Molecules for New Drug Discovery, Development and Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory effect of the oligomeric stilbene alpha-Viniferin and its mode of the action through inhibition of cyclooxygenase-2 and inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemistry, Biosynthesis and Pharmacology of Viniferin: Potential Resveratrol-Derived Molecules for New Drug Discovery, Development and Therapy | MDPI [mdpi.com]
- 6. α-Viniferin, a dietary phytochemical, inhibits Monoamine oxidase and alleviates Parkinson's disease associated behavioral deficits in a mice model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. α-Viniferin-Induced Apoptosis through Downregulation of SIRT1 in Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. A Clinical Trial to Evaluate the Efficacy of α-Viniferin in Staphylococcus aureus - Specific Decolonization without Depleting the Normal Microbiota of Nares - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. α-Viniferin Improves Facial Hyperpigmentation via Accelerating Feedback Termination of cAMP/PKA-Signaled Phosphorylation Circuit in Facultative Melanogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Kinetics of Tyrosinase Inhibitory Activity Using Vitis vinifera Leaf Extracts - PMC [pmc.ncbi.nlm.nih.gov]
The In Vitro Mechanisms of Action of α-Viniferin: A Technical Guide
Abstract: α-Viniferin, a trimeric resveratrol (B1683913) oligostilbene found in various plants, has emerged as a compound of significant interest for its diverse pharmacological activities.[1][2][3] This technical guide provides a comprehensive overview of the in vitro mechanisms of action of α-viniferin, focusing on its anti-inflammatory, anticancer, antidiabetic, and anti-melanogenic properties. We consolidate quantitative data from multiple studies, detail the experimental protocols used to elucidate these mechanisms, and provide visual representations of the key signaling pathways involved. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of α-viniferin's molecular interactions and therapeutic potential.
Anti-Inflammatory Mechanisms
α-Viniferin demonstrates potent anti-inflammatory effects in vitro by modulating key signaling pathways and inhibiting the production of pro-inflammatory mediators.[1][4]
Inhibition of Pro-inflammatory Mediators
In microglial and macrophage cell lines, α-viniferin effectively suppresses the inflammatory response triggered by lipopolysaccharide (LPS). Treatment with α-viniferin leads to a dose-dependent decrease in the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2).[1][5] This is achieved by downregulating the expression of the genes encoding inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the key enzymes responsible for the synthesis of these mediators.[1][5]
Modulation of Key Signaling Pathways
The anti-inflammatory action of α-viniferin is biphasic and involves the regulation of distinct signaling cascades:
-
Early-Stage Inflammation (NF-κB Pathway): α-Viniferin suppresses the activity of nuclear factor kappa B (NF-κB) by inhibiting its activation through the dephosphorylation of Akt/PI3K.[1] Since NF-κB is a crucial transcription factor for iNOS and COX-2, its inhibition is a primary mechanism for α-viniferin's early-stage anti-inflammatory effects.[1]
-
Late-Stage Inflammation (Nrf2/HO-1 Pathway): In the later stages of the inflammatory response, α-viniferin stimulates the nuclear factor erythroid 2-related factor (Nrf2)-mediated heme oxygenase-1 (HO-1) signaling pathway.[1] This pathway contributes to the resolution of inflammation and the suppression of NO and PGE2 production.[1]
-
STAT-1 Pathway: In interferon-gamma (IFN-γ)-stimulated macrophages, α-viniferin has been shown to inhibit ERK-mediated STAT-1 activation, which in turn downregulates STAT-1-inducible inflammatory genes.[2]
Quantitative Data on Anti-inflammatory Activity
| Target/Assay | Cell Line | IC50 Value | Reference |
| COX-2 Activity | Murine Macrophages | 4.9 µM | [5] |
| iNOS Transcript Synthesis | Murine Macrophages (Raw264.7) | 4.7 µM | [5] |
| Nitric Oxide (NO) Production | Murine Macrophages (Raw264.7) | 2.7 µM | [5] |
| COX-1 Activity | Murine Macrophages | Very weak inhibition at 100 µM | [5] |
Experimental Protocols
-
Nitric Oxide (NO) Assay:
-
Cell Culture: BV2 microglial cells or Raw264.7 macrophages are plated in 96-well plates and allowed to adhere.
-
Treatment: Cells are pre-treated with various concentrations of α-viniferin for 1-2 hours.
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS, typically 1 µg/mL).
-
Incubation: Cells are incubated for 24 hours.
-
Measurement: The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.[1][5]
-
Analysis: A standard curve using sodium nitrite is generated to calculate the nitrite concentration.
-
-
Western Blot Analysis for Protein Expression (e.g., iNOS, COX-2, p-Akt):
-
Cell Lysis: After treatment and stimulation as described above, cells are washed with PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA or Bradford assay.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific to the target proteins (e.g., anti-iNOS, anti-COX-2, anti-p-Akt, anti-Akt, anti-β-actin).
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software.[1][6]
-
Anticancer Mechanisms
α-Viniferin exerts its anticancer effects through multiple mechanisms, including the induction of programmed cell death (apoptosis), cell cycle arrest, and the inhibition of angiogenesis.[2][7]
Induction of Apoptosis
α-Viniferin triggers apoptosis in various cancer cell lines through both caspase-dependent and -independent pathways.
-
Caspase-Dependent Pathway: In non-small cell lung cancer (NSCLC) cells (NCI-H460), α-viniferin treatment leads to the cleavage and activation of caspase-3 and the subsequent cleavage of its substrate, poly(ADP-ribose) polymerase (PARP).[6][7] This cascade is initiated, in part, by the downregulation of Sirtuin 1 (SIRT1), a protein deacetylase that is often overexpressed in cancer cells.[6][8] Inhibition of SIRT1 and the phosphorylation of AKT are key events in this pathway.[6]
-
Caspase-Independent Pathway: α-Viniferin also induces apoptosis through a caspase-independent mechanism involving the mitochondrial release of Apoptosis-Inducing Factor (AIF).[6][7] Once in the cytoplasm, AIF translocates to the nucleus, where it causes chromatin condensation and large-scale DNA fragmentation.[6]
-
Autophagic Apoptosis: In castration-resistant prostate cancer (CRPC) cells (DU145, PC-3), α-viniferin induces autophagic apoptosis.[9] This process is mediated by the activation of AMP-activated protein kinase (AMPK) and the inhibition of the glucocorticoid receptor (GR) signaling pathway.[9]
Cell Cycle Arrest
α-Viniferin can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints.
-
S-Phase Arrest: In colon cancer cell lines such as HCT-116, HT-29, and Caco-2, α-viniferin has been reported to block the cell cycle in the S-phase, preventing DNA replication.[2][7]
-
G1-Phase Arrest: In SK-MEL-28 melanoma cells, (+)-α-viniferin arrests the cell cycle in the G1 phase.[2]
Anti-Angiogenic Effects
Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. α-Viniferin exhibits anti-angiogenic properties by targeting endothelial cells.
-
Inhibition of Endothelial Cell Functions: In human umbilical vein endothelial cells (HUVECs), α-viniferin inhibits mitogen-induced proliferation, adhesion, migration, and invasion.[2][10]
-
VEGFR-2/p70S6K Signaling Pathway: The primary mechanism for its anti-angiogenic activity is the inactivation of the vascular endothelial growth factor receptor-2 (VEGFR-2)/p70 ribosomal S6 kinase (p70S6K) signaling pathway.[2][10] This leads to the downregulation of cell-cycle-related proteins and matrix metalloproteinase-2 (MMP-2), which is essential for the degradation of the extracellular matrix during cell invasion.[2][10]
Quantitative Data on Anticancer Activity
| Cell Line | Cancer Type | Effect | Concentration/IC50 | Reference |
| NCI-H460 | Non-Small Cell Lung | Induction of Apoptosis | 22.3% apoptosis at 20 µM | [6] |
| NCI-H460 | Non-Small Cell Lung | Inhibition of Cell Viability | More effective than ε-viniferin | [6] |
| HCT-116, HT-29, Caco-2 | Colon Cancer | S-Phase Cell Cycle Block | Not specified | [2] |
| K562 | Chronic Myelogenous Leukemia | Inhibition of Proliferation | Dose- and time-dependent | [2] |
| LNCaP, DU145, PC-3 | Prostate Cancer | Inhibition of Proliferation | Dose- and time-dependent | [2][9] |
| HOS | Osteosarcoma | Higher antiproliferative effect than ε-viniferin | Not specified | [11] |
Experimental Protocols
-
Cell Viability (MTT) Assay:
-
Plating: Cancer cells are seeded in 96-well plates and incubated to allow attachment.
-
Treatment: Cells are treated with various concentrations of α-viniferin for specified time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilizing agent like dimethyl sulfoxide (B87167) (DMSO).
-
Measurement: The absorbance is measured at approximately 570 nm. Cell viability is expressed as a percentage relative to the untreated control cells.[6]
-
-
Apoptosis (Annexin V/7-AAD) Assay:
-
Cell Culture and Treatment: Cells are treated with α-viniferin as described above.
-
Harvesting: Both adherent and floating cells are collected and washed with cold PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and 7-amino-actinomycin D (7-AAD) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Viable cells are Annexin V- and 7-AAD-negative; early apoptotic cells are Annexin V-positive and 7-AAD-negative; late apoptotic/necrotic cells are positive for both stains.[6]
-
Other Key Bioactivities
Antidiabetic Effects
α-Viniferin shows potential as an antidiabetic agent by inhibiting key enzymes involved in carbohydrate digestion.
-
Inhibition of α-glucosidase and α-amylase: These enzymes, located in the small intestine, are responsible for breaking down complex carbohydrates into absorbable monosaccharides. α-Viniferin inhibits the activity of both α-glucosidase and α-amylase, which can help to lower postprandial blood glucose levels.[12][13]
| Enzyme | IC50 Value (µg/mL) | IC50 Value (µM) | Reference |
| α-glucosidase | 256.17 | ~379 | [12] |
| α-amylase | 212.79 | ~315 | [12] |
-
Experimental Protocol: α-Glucosidase Inhibition Assay
-
Reaction Mixture: A reaction mixture is prepared containing sodium phosphate (B84403) buffer (pH 6.9), α-glucosidase enzyme solution from rat intestine, and various concentrations of α-viniferin.[12] Acarbose is typically used as a positive control.
-
Pre-incubation: The mixture is pre-incubated at 37°C for 10 minutes.
-
Substrate Addition: The reaction is initiated by adding the substrate, sucrose (B13894) or p-nitrophenyl-α-D-glucopyranoside (pNPG).
-
Incubation: The reaction is allowed to proceed at 37°C for a defined period.
-
Termination and Measurement: The reaction is stopped (e.g., by adding sodium carbonate if using pNPG), and the absorbance of the resulting product (e.g., p-nitrophenol) is measured spectrophotometrically at 405-410 nm.
-
Calculation: The percentage of inhibition is calculated relative to the control without an inhibitor. The IC50 value is determined from the dose-response curve.
-
Anti-Melanogenic Effects
α-Viniferin can reduce hyperpigmentation by interfering with the melanin (B1238610) synthesis pathway.
-
Mechanism of Action: In melanocytes stimulated by α-melanocyte-stimulating hormone (α-MSH) or other cAMP-elevating agents, α-viniferin accelerates the inactivation of Protein Kinase A (PKA).[14][15] This prevents the PKA-mediated phosphorylation of the cAMP-responsive element-binding protein (CREB).[15] Consequently, the expression of the master regulator of melanogenesis, microphthalmia-associated transcription factor (MITF-M), and its downstream target, tyrosinase (Tyro), is downregulated, leading to decreased melanin production.[14][15]
References
- 1. Anti-inflammatory mechanism of α-viniferin regulates lipopolysaccharide-induced release of proinflammatory mediators in BV2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Chemistry, Biosynthesis and Pharmacology of Viniferin: Potential Resveratrol-Derived Molecules for New Drug Discovery, Development and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (+)-Alpha-viniferin, an anti-inflammatory compound from Caragana chamlagu root - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory effect of the oligomeric stilbene alpha-Viniferin and its mode of the action through inhibition of cyclooxygenase-2 and inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. α-Viniferin-Induced Apoptosis through Downregulation of SIRT1 in Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. α-Viniferin activates autophagic apoptosis and cell death by reducing glucocorticoid receptor expression in castration-resistant prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A novel role for α-viniferin in suppressing angiogenesis by blocking the VEGFR-2/p70S6K signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ε-Viniferin and α-viniferin alone or in combination induced apoptosis and necrosis in osteosarcoma and non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. α-VINIFERIN as a potential antidiabetic and antiplasmodial extracted from Dipterocarpus littoralis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. α-Viniferin Improves Facial Hyperpigmentation via Accelerating Feedback Termination of cAMP/PKA-Signaled Phosphorylation Circuit in Facultative Melanogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. α-Viniferin Improves Facial Hyperpigmentation via Accelerating Feedback Termination of cAMP/PKA-Signaled Phosphorylation Circuit in Facultative Melanogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
antioxidant and free radical scavenging activity of α-viniferin
An In-depth Technical Guide on the Antioxidant and Free Radical Scavenging Activity of α-Viniferin
Introduction
α-Viniferin, a trimeric stilbene (B7821643) derived from resveratrol, is a phenolic compound found in various plant species, including grapevines (Vitis vinifera) and the stem bark of Dipterocarpus littoralis.[1][2] As an oligostilbene, its complex structure, featuring multiple phenolic hydroxyl groups, confers significant biological activities. This technical guide provides a comprehensive overview of the antioxidant and free radical scavenging properties of α-viniferin, presenting quantitative data, detailed experimental protocols, and an exploration of its underlying mechanisms of action. This document is intended for researchers, scientists, and drug development professionals investigating natural compounds for therapeutic applications.
Quantitative Antioxidant Activity
The antioxidant capacity of α-viniferin has been quantified using several established in vitro assays. The half-maximal inhibitory concentration (IC50), which represents the concentration of a substance required to inhibit a biological process or reaction by 50%, is a standard metric for evaluating antioxidant potency. The following tables summarize the reported IC50 values for α-viniferin across various assays.
Table 1: Free Radical Scavenging Activity of α-Viniferin
| Assay | α-Viniferin IC50 | Positive Control | Control IC50 | Source |
| DPPH (1,1-diphenyl-2-picrylhydrazyl) | 88.92 µg/mL (~131 µM) | Trolox | 2.46 µg/mL | [3] |
| DPPH (1,1-diphenyl-2-picrylhydrazyl) | ~180 µM | Trolox | ~19 µM | [4][5] |
| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) | 3.34 µg/mL (~4.9 µM) | Trolox | 5.15 µg/mL | [3] |
| PTIO• (2-phenyl-4,4,5,5-tetramethylimidazoline-1-oxyl 3-oxide) | ~160 µM | Trolox | ~28 µM | [4][5] |
Table 2: Reducing Power Activity of α-Viniferin
| Assay | α-Viniferin IC50 | Positive Control | Control IC50 | Source |
| FRAP (Ferric Reducing Antioxidant Power) | > 120 µM | Trolox | ~13 µM | [4][5] |
| CUPRAC (Cupric Ion Reducing Antioxidant Capacity) | ~100 µM | Trolox | ~12 µM | [4][5] |
Mechanisms of Antioxidant Action
The free radical scavenging and antioxidant activity of α-viniferin are attributed to its molecular structure, particularly the phenolic hydroxyl (-OH) groups. These groups can neutralize free radicals through several mechanisms. Studies suggest that its action involves both redox-mediated and non-redox-mediated pathways.[4][5]
-
Redox-Mediated Mechanisms : These are the primary pathways for phenolic antioxidants.
-
Electron Transfer (ET) : α-Viniferin can donate an electron to reduce a radical species, thereby neutralizing it. The FRAP and CUPRAC assays are based on this mechanism, demonstrating that α-viniferin is capable of reducing Fe³⁺ and Cu²⁺ ions.[4][5]
-
Hydrogen Atom Transfer (HAT) : The phenolic hydroxyl group can donate a hydrogen atom to a radical, quenching it. This is a common mechanism in assays like DPPH and ABTS.
-
-
Non-Redox-Mediated Mechanisms :
Experimental Protocols & Workflows
Detailed methodologies are crucial for the accurate assessment and comparison of antioxidant activities. Below are the protocols for key assays used to evaluate α-viniferin, synthesized from published literature.[3][4][5]
DPPH Radical Scavenging Assay
This assay measures the capacity of an antioxidant to scavenge the stable 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical. The reduction of the purple DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.
-
Reagents :
-
DPPH solution (e.g., 6 x 10⁻⁵ M in methanol).
-
α-Viniferin stock solution dissolved in a suitable solvent (e.g., methanol (B129727) or DMSO).
-
Methanol.
-
Positive control (e.g., Trolox, Ascorbic Acid).
-
-
Procedure :
-
Prepare various concentrations of α-viniferin by serial dilution.
-
In a test tube or microplate well, add 100 µL of the sample solution.[3]
-
Add 3 mL of the methanolic DPPH solution.[3]
-
Mix thoroughly and incubate for 20-30 minutes in the dark at room temperature.[3]
-
Measure the absorbance at approximately 515 nm against a blank (methanol).[3]
-
A control is prepared using 100 µL of methanol instead of the sample.
-
-
Calculation :
-
Inhibition (%) = [ (Ab - As) / Ab ] x 100
-
Where Ab is the absorbance of the control and As is the absorbance of the sample.
-
The IC50 value is determined by plotting the inhibition percentage against the sample concentration.
-
ABTS Radical Cation Scavenging Assay
This assay evaluates the ability of an antioxidant to scavenge the ABTS•+ radical cation. The blue/green ABTS•+ is generated by reacting ABTS with a strong oxidizing agent like potassium persulfate.
-
Reagents :
-
ABTS stock solution (e.g., 7 mM).
-
Potassium persulfate solution (e.g., 2.45 mM or 140 mM, depending on the specific protocol).[3]
-
α-Viniferin stock solution.
-
Phosphate buffer or ethanol (B145695) for dilution.
-
Positive control (e.g., Trolox).
-
-
Procedure :
-
Prepare the ABTS•+ working solution by mixing the ABTS stock solution and potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[3]
-
Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or buffer) to obtain an absorbance of ~0.70 at 734 nm.
-
Add a small volume of the α-viniferin sample (e.g., 88 µL) to a larger volume of the diluted ABTS•+ solution (e.g., 1 mL).[3]
-
Mix and incubate for a short period (e.g., 4-6 minutes) at room temperature.[3]
-
Measure the absorbance at 734 nm.
-
-
Calculation :
-
Inhibition (%) = [ (Ab - As) / Ab ] x 100
-
Where Ab is the absorbance of the control (ABTS•+ solution without sample) and As is the absorbance of the sample.
-
The IC50 value is calculated from the dose-response curve.
-
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at an acidic pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.
-
Reagents :
-
FRAP Reagent: Prepared fresh by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ (2,4,6-tris(2-pyridyl-s-triazine)) in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.
-
α-Viniferin stock solution.
-
Positive control (e.g., Trolox, FeSO₄).
-
-
Procedure :
-
Warm the FRAP reagent to 37°C.
-
Add a small volume of the sample solution to the FRAP reagent.
-
Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the colored product at approximately 593 nm.
-
-
Calculation :
Cupric Ion Reducing Antioxidant Capacity (CUPRAC) Assay
This assay is based on the reduction of Cu²⁺ to Cu¹⁺ by the antioxidant. The resulting Cu¹⁺ forms a colored chelate with a reagent like neocuproine, which is measured spectrophotometrically.
-
Reagents :
-
CuCl₂ solution (10 mM).
-
Neocuproine solution (7.5 mM in ethanol).
-
Ammonium acetate buffer (1 M, pH 7.4).
-
α-Viniferin stock solution.
-
Positive control (e.g., Trolox).
-
-
Procedure :
-
In a test tube, mix the CuCl₂, neocuproine, and buffer solutions.
-
Add the α-viniferin sample solution and top up with distilled water to a final volume.
-
Incubate at room temperature for a specified time (e.g., 1 hour).
-
Measure the absorbance at approximately 450 nm.
-
-
Calculation :
Conclusion
α-Viniferin demonstrates significant antioxidant and free radical scavenging capabilities through multiple mechanisms, including electron transfer, hydrogen atom transfer, and radical adduct formation.[4][5] Its potency, particularly in the ABTS assay where it shows activity comparable to the standard Trolox, highlights its potential as a powerful natural antioxidant.[3] The compiled quantitative data and detailed protocols in this guide serve as a valuable resource for researchers aiming to further investigate the therapeutic properties of α-viniferin in contexts related to oxidative stress, such as neurodegenerative diseases, inflammation, and aging. Further in vivo and cellular studies are warranted to fully elucidate its physiological relevance and potential for drug development.
References
- 1. Chemistry, Biosynthesis and Pharmacology of Viniferin: Potential Resveratrol-Derived Molecules for New Drug Discovery, Development and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Beneficial Effects of ε-Viniferin on Obesity and Related Health Alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. α-VINIFERIN as a potential antidiabetic and antiplasmodial extracted from Dipterocarpus littoralis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. π-π Conjugation Enhances Oligostilbene’s Antioxidant Capacity: Evidence from α-Viniferin and Caraphenol A - PMC [pmc.ncbi.nlm.nih.gov]
Discovery of α-Viniferin in Caragana sinica: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the discovery, isolation, characterization, and biological activities of α-viniferin, a significant oligostilbene found in the roots of Caragana sinica. The presence of (+)-α-viniferin in this plant has been confirmed through rigorous spectroscopic analysis.[1][2][3][4] This discovery has opened avenues for investigating its therapeutic potential, particularly in the fields of neurodegenerative diseases and dermatology. This whitepaper details the experimental methodologies employed in its isolation and characterization, presents quantitative data where available, and elucidates the signaling pathways through which α-viniferin exerts its biological effects. All data is presented in a structured format to facilitate understanding and further research.
Isolation and Identification of α-Viniferin from Caragana sinica
The identification of α-viniferin in Caragana sinica has been the result of bioassay-guided fractionation and comprehensive phytochemical analyses of extracts from the plant's roots.
Extraction and Fractionation
A general workflow for the isolation of α-viniferin from Caragana sinica roots involves initial extraction with an organic solvent followed by fractionation. The ethyl acetate-soluble fraction of an ethanolic or methanolic extract of the roots has been shown to be a rich source of oligostilbenes, including α-viniferin.[4][5]
Caption: General experimental workflow for the isolation of α-viniferin from Caragana sinica.
Structural Elucidation
The definitive identification of the isolated compound as (+)-α-viniferin was accomplished through a combination of modern spectroscopic techniques. These methods provided conclusive evidence of its chemical structure.
-
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): This technique was used to determine the exact molecular formula of the compound.[1]
-
1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, COSY, HMQC, and HMBC experiments were instrumental in elucidating the complex structure of α-viniferin, confirming the connectivity of atoms within the molecule.[1][6]
Quantitative Data
While specific yield percentages of α-viniferin from Caragana sinica are not consistently reported across studies, the content of α-viniferin within extracts is often quantified using High-Performance Liquid Chromatography (HPLC).[7]
Table 1: Spectroscopic Data for α-Viniferin [6]
| Technique | Observed Data |
| Molecular Formula | C₄₂H₃₀O₉ |
| Mass Spectrometry | [M+Na]⁺ at m/z 701, [M]⁺ at m/z 678 |
| UV (λmax) | 285 nm |
| IR (cm⁻¹) | 3400 (-OH), 1613 (C=C) |
| ¹H-NMR (representative signals, δ) | 6.07 (br.s), 5.95 (d, J=9.7 Hz), 4.90 (d, J=6.4 Hz), 4.71 (d, J=9.7 Hz), 4.61 (d, J=6.4 Hz), 3.97 (br.s) |
| ¹³C-NMR (representative signals, δ) | 161.7-118.0 (quaternary aromatic carbons), 128.66-96.9 (aromatic CH), 95.6-46.4 (aliphatic methine carbons) |
Biological Activities and Signaling Pathways
α-Viniferin isolated from Caragana sinica has demonstrated significant biological activities, positioning it as a compound of interest for drug development.
Upregulation of α-Secretase (ADAM10) Expression
α-Viniferin has been identified as a bioactive component in Caragana sinica extract that can enhance the expression of the α-secretase ADAM10 gene.[5] This is a critical finding for Alzheimer's disease research, as ADAM10 is a non-amyloidogenic secretase that cleaves the amyloid precursor protein (APP), preventing the formation of toxic amyloid-beta peptides.
Caption: Signaling pathway of α-viniferin-induced ADAM10 gene expression.
Experimental Protocol: Luciferase Reporter Gene Assay for ADAM10 Promoter Activity
-
Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in appropriate media.
-
Transfection: Cells are transiently transfected with a luciferase reporter plasmid containing the ADAM10 promoter region.
-
Treatment: Transfected cells are treated with varying concentrations of α-viniferin or Caragana sinica extract.
-
Lysis and Luciferase Assay: After incubation, cells are lysed, and luciferase activity is measured using a luminometer.
-
Data Analysis: An increase in luciferase activity relative to control indicates activation of the ADAM10 promoter.
Inhibition of Melanogenesis
α-Viniferin from Caragana sinica has been shown to inhibit melanin (B1238610) production, making it a potential agent for treating hyperpigmentation disorders.[8] It exerts this effect by accelerating the inactivation of Protein Kinase A (PKA), a key enzyme in the melanogenesis signaling cascade.
Caption: Signaling pathway of α-viniferin-mediated inhibition of melanogenesis.
Experimental Protocol: Melanin Content Assay
-
Cell Culture: B16-F10 melanoma cells are cultured in appropriate media.
-
Treatment: Cells are treated with a melanogenesis inducer (e.g., α-MSH) and varying concentrations of α-viniferin.
-
Cell Lysis: After incubation, cells are harvested and lysed with NaOH.
-
Spectrophotometry: The absorbance of the cell lysates is measured at 475 nm to quantify melanin content.
-
Data Analysis: A decrease in absorbance in α-viniferin-treated cells compared to the control indicates inhibition of melanin production.
Conclusion
The discovery and characterization of α-viniferin in Caragana sinica underscore the importance of this plant as a source of novel bioactive compounds. The detailed experimental protocols and elucidated signaling pathways presented in this whitepaper provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of α-viniferin. The structured presentation of quantitative and spectroscopic data is intended to serve as a valuable reference for future studies in natural product chemistry, pharmacology, and drug discovery.
References
- 1. Caragasinin C: a new oligostilbene from the roots of Caragana sinica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Naturally occurring protein kinase C inhibitors; II. Isolation of oligomeric stilbenes from Caragana sinica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.korea.ac.kr [pure.korea.ac.kr]
- 4. Antioxidative oligostilbenes from Caragana sinica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Extract of Caragana sinica as a potential therapeutic option for increasing alpha-secretase gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemistry, Biosynthesis and Pharmacology of Viniferin: Potential Resveratrol-Derived Molecules for New Drug Discovery, Development and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. α-Viniferin Improves Facial Hyperpigmentation via Accelerating Feedback Termination of cAMP/PKA-Signaled Phosphorylation Circuit in Facultative Melanogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. α-Viniferin Improves Facial Hyperpigmentation via Accelerating Feedback Termination of cAMP/PKA-Signaled Phosphorylation Circuit in Facultative Melanogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Bioavailability and Pharmacokinetics of α-Viniferin
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-Viniferin, a trimer of resveratrol (B1683913), is a naturally occurring polyphenol found in various plants, including grapevines. It has garnered significant interest within the scientific community for its diverse pharmacological activities, which include anti-inflammatory, anti-diabetic, and anti-tumor properties. As with many promising natural compounds, a thorough understanding of its bioavailability and pharmacokinetic profile is paramount for its development as a potential therapeutic agent. This technical guide provides a comprehensive overview of the current knowledge on the bioavailability and pharmacokinetics of α-viniferin, with a focus on quantitative data and detailed experimental methodologies.
Quantitative Pharmacokinetic Data
A pivotal study by Fan et al. (2020) investigated the pharmacokinetics of α-viniferin in rats following both intravenous (IV) and oral (PO) administration. The absolute oral bioavailability was determined to be a modest 4.2%[1]. The key pharmacokinetic parameters from this study are summarized in the tables below for easy comparison.
Table 1: Pharmacokinetic Parameters of α-Viniferin after Intravenous Administration in Rats
| Parameter | Units | Value (Mean ± SD) |
| Dose | mg/kg | 5 |
| AUC(0-t) | µg·h/L | 2965.7 ± 458.2 |
| AUC(0-∞) | µg·h/L | 3012.4 ± 472.8 |
| t1/2 | h | 3.1 ± 0.8 |
| MRT(0-t) | h | 3.5 ± 0.6 |
| MRT(0-∞) | h | 3.9 ± 0.7 |
| CL | L/h/kg | 1.7 ± 0.3 |
| Vz | L/kg | 7.4 ± 1.8 |
Data sourced from Fan et al. (2020)
Table 2: Pharmacokinetic Parameters of α-Viniferin after Oral Administration in Rats
| Parameter | Units | Value (Mean ± SD) |
| Dose | mg/kg | 50 |
| Cmax | µg/L | 235.6 ± 88.7 |
| Tmax | h | 0.8 ± 0.3 |
| AUC(0-t) | µg·h/L | 1264.8 ± 341.5 |
| AUC(0-∞) | µg·h/L | 1310.2 ± 355.9 |
| t1/2 | h | 3.9 ± 1.2 |
| MRT(0-t) | h | 4.8 ± 1.1 |
| MRT(0-∞) | h | 5.3 ± 1.3 |
| CL/F | L/h/kg | 40.1 ± 10.9 |
| Vz/F | L/kg | 225.8 ± 73.4 |
| F | % | 4.2 ± 1.1 |
Data sourced from Fan et al. (2020)
Experimental Protocols
The following sections detail the methodologies employed in the key pharmacokinetic study of α-viniferin.
In Vivo Pharmacokinetic Study in Rats
The experimental workflow for the in vivo pharmacokinetic study is depicted in the diagram below.
-
Animal Model: Male Sprague-Dawley rats were used for the study. The animals were acclimatized for a week before the experiment and fasted for 12 hours prior to drug administration, with free access to water[1].
-
Drug Formulation and Administration:
-
Intravenous (IV): α-Viniferin was dissolved in a vehicle of 10% DMSO, 40% PEG400, and 50% saline for intravenous administration at a dose of 5 mg/kg.
-
Oral (PO): For oral administration, α-viniferin was suspended in 0.5% carboxymethylcellulose sodium (CMC-Na) and administered via gavage at a dose of 50 mg/kg[1].
-
-
Blood Sampling: Blood samples were collected from the jugular vein at specified time points into heparinized tubes. Plasma was separated by centrifugation and stored at -80°C until analysis[1].
Analytical Method: HPLC-MS/MS
A rapid and sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method was developed and validated for the quantification of α-viniferin in rat plasma[1].
-
Sample Preparation: Plasma samples were pretreated by liquid-liquid extraction with ethyl acetate. Naringenin was used as the internal standard (IS)[1].
-
Chromatographic Conditions:
-
Column: Waters XBridge™ C18 column (2.1 mm × 100 mm, 3.5 μm)[1].
-
Mobile Phase: A gradient elution with acetonitrile (B52724) and 0.1% formic acid in water at a flow rate of 0.3 mL/min[1].
-
Run Time: 5 minutes[1].
-
-
Mass Spectrometry Conditions:
-
Ionization Source: Electrospray ionization (ESI) in negative ion mode[1].
-
Detection: Multiple Reaction Monitoring (MRM) was used for quantification.
-
Metabolism and Transport of α-Viniferin (Inferred Pathways)
While specific studies on the metabolic pathways of α-viniferin are limited, inferences can be drawn from research on its monomer, resveratrol, and other stilbenoids. The primary metabolic routes for resveratrol are glucuronidation and sulfation, occurring mainly in the intestine and liver. It is highly probable that α-viniferin, as a resveratrol trimer, undergoes similar phase II metabolic transformations.
The diagram below illustrates the inferred metabolic pathway for α-viniferin.
The transport of stilbenoids across the intestinal epithelium can be mediated by various transporters, including ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), multidrug resistance-associated protein 2 (MRP2), and breast cancer resistance protein (BCRP), which can efflux the parent compound and its metabolites back into the intestinal lumen, thereby limiting oral bioavailability. Organic anion-transporting polypeptides (OATPs) may be involved in the hepatic uptake of stilbenoids and their conjugates.
Discussion and Future Directions
The available data clearly indicate that α-viniferin exhibits low oral bioavailability in rats, a common characteristic among polyphenolic compounds. This is likely attributable to a combination of poor aqueous solubility, extensive first-pass metabolism in the gut and liver, and potential efflux by intestinal transporters.
For future research and development, several key areas should be addressed:
-
Metabolite Identification and Activity: A thorough characterization of the glucuronide and sulfate (B86663) conjugates of α-viniferin is necessary. Furthermore, the biological activities of these metabolites should be investigated, as they may contribute to the overall therapeutic effects.
-
Transporter Interactions: Studies using in vitro models, such as Caco-2 cell monolayers, are needed to identify the specific transporters involved in the absorption and efflux of α-viniferin.
-
Formulation Strategies: To enhance the oral bioavailability of α-viniferin, novel formulation approaches such as nanoformulations (e.g., liposomes, nanoparticles), solid dispersions, and co-administration with absorption enhancers or metabolic inhibitors should be explored.
-
Interspecies Differences: Pharmacokinetic studies in other animal models and eventually in humans are crucial to determine if the low bioavailability observed in rats is translatable to other species.
Conclusion
This technical guide provides a consolidated overview of the current understanding of α-viniferin's bioavailability and pharmacokinetics. The quantitative data and detailed methodologies presented herein serve as a valuable resource for researchers and drug development professionals. While the low oral bioavailability of α-viniferin presents a challenge, a deeper understanding of its metabolic and transport pathways will pave the way for the rational design of strategies to improve its therapeutic potential. Further research focusing on metabolite profiling, transporter interactions, and advanced formulation development is warranted to unlock the full clinical promise of this intriguing natural compound.
References
The Anticancer Potential of α-Viniferin: A Technical Guide for Researchers
An In-depth Exploration of the Mechanisms of Action, Experimental Protocols, and Key Signaling Pathways of α-Viniferin in Cancer Cell Lines.
Introduction
α-Viniferin, a resveratrol (B1683913) trimer, has emerged as a promising natural compound with significant anticancer properties. This technical guide provides a comprehensive overview of the current research on α-viniferin's effects on various cancer cell lines. It is designed for researchers, scientists, and drug development professionals, offering a detailed examination of its mechanisms of action, quantitative data on its efficacy, and the experimental methodologies used to elucidate its anticancer effects.
Quantitative Analysis of Anticancer Activity
The cytotoxic and pro-apoptotic effects of α-viniferin have been evaluated across a range of cancer cell lines. The following tables summarize the key quantitative data from these studies, providing a comparative look at its potency.
Table 1: In Vitro Cytotoxicity (IC50) of α-Viniferin in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| NCI-H460 | Non-Small Cell Lung Cancer | More effective than ε-viniferin (low doses of 10–20 μM inhibited cell viability) | 24 | [1] |
| K562 | Chronic Myelogenous Leukemia | 13.61 µg/mL | 24 | |
| LNCaP | Prostate Cancer | Marked inhibition (dose- and time-dependent) | Not Specified | |
| DU145 | Prostate Cancer | Marked inhibition (dose- and time-dependent) | Not Specified | |
| PC-3 | Prostate Cancer | Marked inhibition (dose- and time-dependent) | Not Specified | |
| HOS | Osteosarcoma | Higher antiproliferative effects than ε-viniferin | Not Specified |
Note: Some studies did not report a precise IC50 value but provided comparative data or described a dose-dependent inhibition.
Table 2: Apoptosis Induction by α-Viniferin in NCI-H460 Cells
| α-Viniferin Concentration (µM) | Percentage of Apoptotic Cells (Early + Late) | Incubation Time (h) | Reference |
| 0 | 5.3% | 24 | [1] |
| 5 | 7.0% | 24 | [1] |
| 10 | 8.3% | 24 | [1] |
| 20 | 22.3% | 24 | [1] |
| 30 | 35.0% | 24 | [1] |
Table 3: In Vivo Antitumor Efficacy of α-Viniferin in NCI-H460 Xenograft Model
| Treatment | Dosage | Reduction in Tumor Volume | Reduction in Tumor Weight | Reference |
| α-Viniferin | 5 mg/kg, i.p., five days/week | Significant reduction compared to control | Significant reduction compared to control |
Core Anticancer Mechanisms
α-Viniferin exerts its anticancer effects through a multi-pronged approach, primarily by inducing programmed cell death (apoptosis), halting the cell division cycle, and inhibiting processes crucial for tumor growth and spread.
Induction of Apoptosis
α-Viniferin triggers apoptosis through both caspase-dependent and caspase-independent pathways.
-
Caspase-Dependent Pathway: In non-small cell lung cancer cells (NCI-H460), α-viniferin treatment leads to the cleavage and activation of caspase-3 and Poly(ADP-ribose) polymerase (PARP), key executioners of apoptosis.
-
Caspase-Independent Pathway: α-Viniferin also induces the translocation of Apoptosis-Inducing Factor (AIF) from the mitochondria to the nucleus, where it promotes DNA fragmentation.
Cell Cycle Arrest
Studies have shown that α-viniferin can arrest the cell cycle at different phases, thereby inhibiting cancer cell proliferation. In colon cancer cell lines, it has been reported to block the S-phase of the cell cycle. In prostate cancer cells, it induces a G1 phase arrest.
Inhibition of Metastasis and Angiogenesis
α-Viniferin has been shown to inhibit key processes in cancer progression:
-
Epithelial-Mesenchymal Transition (EMT): In lung cancer cells, α-viniferin can inhibit the TGF-β1-induced EMT, a process that allows cancer cells to become motile and invasive. This is achieved by downregulating the expression of proteins like vimentin.[2][3]
-
Angiogenesis: α-Viniferin suppresses angiogenesis, the formation of new blood vessels that supply tumors with nutrients. It achieves this by blocking the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) signaling pathway.
Key Signaling Pathways Modulated by α-Viniferin
The anticancer activities of α-viniferin are a consequence of its ability to modulate several critical intracellular signaling pathways that are often dysregulated in cancer.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that promotes cell survival and proliferation. α-Viniferin has been shown to decrease the phosphorylation of Akt in NCI-H460 cells, thereby inhibiting this pro-survival pathway.
Caption: α-Viniferin inhibits the pro-survival PI3K/Akt signaling pathway.
SIRT1 Signaling Pathway
Sirtuin 1 (SIRT1) is a protein deacetylase that can promote cancer cell survival by inhibiting tumor suppressor proteins like p53. α-Viniferin has been found to downregulate the expression of SIRT1 in NCI-H460 cells, leading to increased apoptosis.
Caption: α-Viniferin promotes apoptosis by inhibiting the SIRT1 pathway.
VEGFR-2 Signaling Pathway in Angiogenesis
The Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis. α-Viniferin inhibits this pathway, thereby suppressing the formation of new blood vessels required for tumor growth.
Caption: α-Viniferin inhibits angiogenesis by blocking the VEGFR-2 pathway.
TGF-β1/SMAD Signaling Pathway in EMT
Transforming growth factor-beta 1 (TGF-β1) is a potent inducer of EMT. α-Viniferin can block the TGF-β1-induced EMT in lung cancer cells by inhibiting the phosphorylation of SMAD2 and SMAD3, key downstream effectors in this pathway.[2][3]
Caption: α-Viniferin inhibits TGF-β1-induced EMT via the SMAD pathway.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to assess the anticancer properties of α-viniferin.
Cell Viability Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Protocol Outline:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of α-viniferin and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or SDS) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader. The IC50 value is calculated from the dose-response curve.
Caption: General workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V/PI Staining)
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V, a phospholipid-binding protein, has a high affinity for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.[4][5][6][7]
Protocol Outline:
-
Cell Treatment: Cells are treated with α-viniferin for the desired time to induce apoptosis.
-
Cell Harvesting: Both adherent and floating cells are collected.
-
Staining: Cells are washed and resuspended in Annexin V binding buffer, followed by the addition of FITC-conjugated Annexin V and PI.
-
Incubation: The cells are incubated in the dark at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) are quantified based on their fluorescence.
Caption: General workflow for the Annexin V/PI apoptosis assay.
Western Blotting
Principle: Western blotting is a technique used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing the membrane with antibodies specific to the target protein.
Protocol Outline:
-
Protein Extraction: Cells treated with α-viniferin are lysed to extract total protein.
-
Protein Quantification: The protein concentration is determined using a method such as the Bradford assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody that specifically binds to the protein of interest (e.g., cleaved caspase-3, p-Akt, SIRT1).
-
Secondary Antibody Incubation: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Detection: The protein bands are visualized using a chemiluminescent substrate that reacts with the enzyme on the secondary antibody.
Conclusion
α-Viniferin demonstrates significant potential as an anticancer agent, exhibiting a range of effects across multiple cancer cell lines. Its ability to induce apoptosis, cause cell cycle arrest, and inhibit metastasis and angiogenesis through the modulation of key signaling pathways like PI3K/Akt, SIRT1, and VEGFR-2, underscores its multifaceted mechanism of action. The quantitative data and experimental protocols presented in this guide provide a solid foundation for further research into the therapeutic applications of α-viniferin. Future studies should focus on elucidating its efficacy in a broader range of cancer types, optimizing its delivery, and evaluating its potential in combination therapies to enhance its anticancer effects.
References
- 1. α-Viniferin-Induced Apoptosis through Downregulation of SIRT1 in Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. α-Viniferin and ε-Viniferin Inhibited TGF-β1-Induced Epithelial-Mesenchymal Transition, Migration and Invasion in Lung Cancer Cells through Downregulation of Vimentin Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. α-Viniferin and ε-Viniferin Inhibited TGF-β1-Induced Epithelial-Mesenchymal Transition, Migration and Invasion in Lung Cancer Cells through Downregulation of Vimentin Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. kumc.edu [kumc.edu]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 7. bosterbio.com [bosterbio.com]
α-Viniferin: A Technical Guide to its Monoamine Oxidase Inhibitory Effects
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the monoamine oxidase (MAO) inhibitory properties of α-viniferin, a resveratrol (B1683913) trimer found in various food sources. Recent research has highlighted α-viniferin as a potent MAO inhibitor, suggesting its potential as a phytotherapeutic agent for neurodegenerative conditions such as Parkinson's disease.[1] This document summarizes the available quantitative data, details relevant experimental methodologies, and visualizes key pathways and workflows to support further research and development.
Core Findings on MAO Inhibition
α-Viniferin has been identified as a significant inhibitor of monoamine oxidase.[1] A 2024 study screening various natural compounds found that α-viniferin exhibited the highest level of MAO inhibition among the tested molecules.[1] This inhibition is therapeutically relevant as MAO is responsible for the degradation of dopamine (B1211576); by inhibiting this enzyme, α-viniferin can increase dopamine levels in the brain.[1] In a mouse model of Parkinson's disease, administration of α-viniferin led to the inhibition of MAO in the brain and a subsequent elevation of striatal dopamine levels.[1] This biochemical effect was associated with the attenuation of Parkinson's-related behavioral deficits, such as akinesia and catalepsy.[1]
Quantitative Data Summary
Currently, specific IC50 values for α-viniferin against MAO-A and MAO-B are not publicly available in the abstracts of the primary research. The key study highlights its potent inhibitory effect without specifying the exact values.[1] For comparative purposes, the table below includes IC50 values for other known flavonoid MAO inhibitors.
| Compound | Target Enzyme | IC50 Value (µM) | Inhibition Type | Reference |
| α-Viniferin | MAO | Data Not Available | Data Not Available | |
| 3',4',7-trihydroxyflavone | hMAO-A | 7.57 ± 0.14 | Competitive | |
| Calycosin | hMAO-B | 7.19 ± 0.32 | Competitive | [2] |
| Clorgyline (Reference) | hMAO-A | 0.02 ± 0.00 | - | [2] |
| Safinamide (Reference) | hMAO-B | 0.23 ± 0.01 | - | [2] |
Experimental Protocols
The following sections detail standardized methodologies for assessing MAO inhibition, based on established in vitro assays. These protocols provide a framework for replicating and expanding upon the research into α-viniferin's effects.
In Vitro Fluorometric MAO Inhibition Assay
This protocol is adapted from standard industry practices for high-throughput screening of MAO inhibitors.[3]
1. Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., phosphate (B84403) buffer) at a physiological pH.
-
Enzyme Solution: Use recombinant human MAO-A or MAO-B (hMAO-A/hMAO-B) expressed in a system like Sf9 cells.[3][4] Dilute the enzyme to the desired concentration in the assay buffer.
-
Substrate Working Solution: Prepare a solution containing the MAO substrate (e.g., Tyramine or Kynuramine), Horseradish Peroxidase (HRP), and a fluorescent probe in the assay buffer.[3][4]
-
Inhibitor Solutions: Prepare serial dilutions of α-viniferin in the assay buffer. Include a vehicle control (e.g., DMSO in assay buffer) and a positive control inhibitor (Clorgyline for MAO-A, Selegiline for MAO-B).[3][4]
2. Assay Procedure:
-
Add 10 µL of the diluted α-viniferin solutions or control solutions to the wells of a 96-well plate.[3]
-
Add the diluted hMAO-A or hMAO-B enzyme solution to each well.
-
Incubate the plate for 10-15 minutes at 37°C to allow for the interaction between the inhibitor and the enzyme.[3]
-
Initiate the enzymatic reaction by adding 40 µL of the substrate working solution to each well.[3]
-
Monitor the fluorescence over time using a plate reader. The reaction produces hydrogen peroxide, which, in the presence of HRP, reacts with the probe to generate a fluorescent signal.
3. Data Analysis:
-
Determine the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.[3]
-
Calculate the percentage of inhibition for each concentration of α-viniferin relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
In Vitro Chemiluminescent MAO Inhibition Assay
This method utilizes a commercially available kit, such as the MAO-Glo™ kit.[2][5]
1. Reagent Preparation:
-
Prepare reagents as per the manufacturer's instructions (MAO-Glo™ kit, Promega). This typically includes a luminogenic substrate.
-
Prepare serial dilutions of α-viniferin and control compounds in an appropriate buffer.
2. Assay Procedure:
-
In a white, opaque 96-well plate, combine the recombinant hMAO-A or hMAO-B enzyme with the various concentrations of α-viniferin or control solutions.
-
Incubate as recommended by the kit protocol to allow for inhibitor binding.
-
Add the MAO-Glo™ reagent containing the luminogenic substrate to initiate the reaction.
-
Incubate for the specified time at room temperature.
-
Add the reconstituted Luciferin Detection Reagent to stop the reaction and generate a luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
3. Data Analysis:
-
Calculate the percent inhibition using the formula: % Inhibition = (Luminescence_control - Luminescence_sample) / Luminescence_control * 100.[2]
-
Determine the IC50 value by plotting the percent inhibition against the log of the α-viniferin concentration.
Visualizations
Signaling Pathway and Therapeutic Rationale
Caption: Mechanism of α-viniferin in enhancing dopaminergic neurotransmission.
Experimental Workflow for In Vitro MAO Inhibition Assay
Caption: A generalized workflow for determining the MAO inhibitory potential of α-viniferin.
References
- 1. α-Viniferin, a dietary phytochemical, inhibits Monoamine oxidase and alleviates Parkinson's disease associated behavioral deficits in a mice model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Extraction and Purification of α-Viniferin from Carex Species
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-Viniferin, a trimer of resveratrol, is a potent stilbenoid exhibiting a range of promising pharmacological activities, including anti-inflammatory, anticancer, and antioxidant effects.[1][2] Species of the Carex genus, commonly known as sedges, have been identified as a rich botanical source of α-viniferin and other bioactive stilbenoids.[1][3] This document provides detailed protocols for the extraction, purification, and quantification of α-viniferin from Carex species, intended to support research and development in natural product chemistry and drug discovery.
Biological Activities of α-Viniferin
α-Viniferin has been demonstrated to modulate several key signaling pathways implicated in various diseases. Its anticancer effects are mediated through the induction of apoptosis and cell cycle arrest.[3] In non-small cell lung cancer cells, α-viniferin has been shown to induce apoptosis by downregulating SIRT1 and activating both caspase-dependent and caspase-independent pathways involving Apoptosis-Inducing Factor (AIF).[4] Furthermore, it can inhibit the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.[3][4]
In the context of inflammation, α-viniferin has been reported to suppress the activation of nuclear factor-kappa B (NF-κB) and signal transducer and activator of transcription 1 (STAT-1), key regulators of the inflammatory response.[1] Its anti-angiogenic properties are attributed to the inhibition of the vascular endothelial growth factor receptor-2 (VEGFR-2)/p70S6K signaling pathway, a critical cascade in the formation of new blood vessels.[1][5]
Extraction of α-Viniferin from Carex Species
This protocol outlines a general procedure for the extraction of α-viniferin from the roots of Carex species, which are reported to have a higher concentration of stilbenoids.[1]
Materials and Equipment
-
Dried and powdered roots of Carex species (e.g., Carex humilis)
-
Methanol (B129727) (ACS grade or higher)
-
Ethyl acetate (B1210297) (ACS grade or higher)
-
n-Hexane (ACS grade or higher)
-
Deionized water
-
Rotary evaporator
-
Soxhlet apparatus (optional)
-
Ultrasonic bath
-
Centrifuge
-
Filter paper
Protocol
-
Plant Material Preparation: Air-dry the roots of the selected Carex species at room temperature until a constant weight is achieved. Grind the dried roots into a fine powder using a mechanical grinder.
-
Extraction:
-
Maceration: Suspend the powdered plant material in methanol (1:10 w/v) and agitate at room temperature for 24-48 hours. Repeat the extraction process three times with fresh solvent.
-
Soxhlet Extraction: For a more exhaustive extraction, place the powdered plant material in a thimble and extract with methanol using a Soxhlet apparatus for 8-12 hours.
-
-
Solvent Evaporation: Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.
-
Liquid-Liquid Partitioning:
-
Suspend the crude methanolic extract in a mixture of methanol and water (9:1 v/v).
-
Perform sequential partitioning with n-hexane to remove nonpolar compounds like fats and waxes. Discard the n-hexane fraction.
-
Subsequently, partition the aqueous methanol phase with ethyl acetate. The ethyl acetate fraction will contain the stilbenoids, including α-viniferin. Collect the ethyl acetate phase.
-
-
Final Concentration: Evaporate the ethyl acetate fraction to dryness under reduced pressure to yield the enriched α-viniferin extract. Store the extract at -20°C until further purification.
Purification of α-Viniferin
A multi-step chromatographic approach is recommended for the purification of α-viniferin from the crude extract.
Step 1: Macroporous Resin Column Chromatography (Initial Cleanup)
This step aims to remove highly polar compounds and further enrich the stilbenoid fraction.
Materials and Equipment:
-
Macroporous resin (e.g., AB-8)
-
Glass column
-
Deionized water
Protocol:
-
Column Packing: Prepare a slurry of macroporous resin in deionized water and pack it into a glass column. Wash the column extensively with deionized water followed by ethanol and then equilibrate with deionized water.
-
Sample Loading: Dissolve the enriched extract from the partitioning step in a small volume of the initial mobile phase (deionized water) and load it onto the column.
-
Elution: Elute the column with a stepwise gradient of ethanol in water (e.g., 0%, 20%, 40%, 60%, 80%, and 100% ethanol). Collect fractions of a defined volume.
-
Fraction Analysis: Analyze the collected fractions using thin-layer chromatography (TLC) or analytical High-Performance Liquid Chromatography (HPLC) to identify the fractions containing α-viniferin.
-
Pooling and Concentration: Pool the α-viniferin-rich fractions and concentrate them to dryness using a rotary evaporator.
Step 2: Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Final Purification)
This high-resolution technique is employed for the final isolation of pure α-viniferin.
Materials and Equipment:
-
Preparative HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 x 20 mm, 5 µm)
-
Methanol (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Deionized water (HPLC grade)
-
Formic acid or acetic acid (optional, for improving peak shape)
-
Syringe filters (0.45 µm)
Protocol:
-
Method Development (Analytical Scale): Initially, develop an analytical HPLC method to achieve good separation of α-viniferin from other compounds in the enriched fraction. A typical starting condition would be a C18 column with a gradient elution of methanol or acetonitrile in water.
-
Sample Preparation: Dissolve the concentrated fraction from the macroporous resin chromatography in the initial mobile phase of the preparative HPLC method. Filter the sample through a 0.45 µm syringe filter before injection.
-
Preparative HPLC Run:
-
Equilibrate the preparative C18 column with the initial mobile phase.
-
Inject the prepared sample onto the column.
-
Elute with an optimized gradient of methanol or acetonitrile in water. A shallow gradient around the elution point of α-viniferin will enhance resolution.
-
Monitor the elution at a suitable wavelength (e.g., 280 nm or 320 nm) for stilbenoids.
-
-
Fraction Collection: Collect the peak corresponding to α-viniferin based on the retention time determined during the analytical method development.
-
Purity Analysis and Confirmation: Analyze the purity of the collected fraction using analytical HPLC. The structure of the purified compound should be confirmed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Solvent Removal: Remove the HPLC solvent from the purified fraction, for example, by lyophilization or evaporation under reduced pressure.
Quantitative Data Summary
The following tables provide a summary of reported quantitative data for stilbenoids in Carex species.
Table 1: Stilbenoid Content in Selected Carex Species
| Carex Species | Plant Part | Major Stilbenoids Identified | Reference |
| Carex humilis | Roots | (+)-α-viniferin | [3] |
| Carex acuta | Roots | Pallidol, trans-ε-viniferin, cis/trans-miyabenol A, cis-miyabenol C | [1] |
| Carex lepidocarpa | Roots | Pallidol, trans-ε-viniferin, cis/trans-miyabenol A, cis-miyabenol C | [1] |
| Carex folliculata | Seeds | Pallidol, α-viniferin, trans-miyabenol C, kobophenol A, kobophenol B | [1] |
| Carex gynandra | Roots | Pallidol, α-viniferin, trans-miyabenol C, kobophenol A, kobophenol B | [1] |
Table 2: Analytical and Preparative HPLC Parameters for Stilbenoid Analysis
| Parameter | Analytical HPLC | Preparative HPLC |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | C18 (e.g., 250 x 20 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile/Methanol in Water (often with 0.1% formic acid) | Isocratic or shallow gradient of Acetonitrile/Methanol in Water |
| Flow Rate | 0.5 - 1.5 mL/min | 10 - 20 mL/min |
| Detection | UV at 280 nm or 320 nm | UV at 280 nm or 320 nm |
| Injection Volume | 10 - 20 µL | 1 - 5 mL |
Visualizations
Experimental Workflow
Caption: Workflow for the extraction and purification of α-viniferin from Carex species.
Signaling Pathways Modulated by α-Viniferin
Caption: Key signaling pathways modulated by α-viniferin.
References
- 1. Chemistry, Biosynthesis and Pharmacology of Viniferin: Potential Resveratrol-Derived Molecules for New Drug Discovery, Development and Therapy | MDPI [mdpi.com]
- 2. Chemistry, Biosynthesis and Pharmacology of Viniferin: Potential Resveratrol-Derived Molecules for New Drug Discovery, Development and Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. α-Viniferin-Induced Apoptosis through Downregulation of SIRT1 in Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel role for α-viniferin in suppressing angiogenesis by blocking the VEGFR-2/p70S6K signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of α-Viniferin Using a Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
Audience: Researchers, scientists, and drug development professionals.
Introduction
Alpha-viniferin (α-viniferin), a trimer of resveratrol, is a naturally occurring polyphenol found in grapevines and other plants. It has garnered significant interest in the pharmaceutical and nutraceutical industries due to its diverse pharmacological activities, including anti-inflammatory, anti-tumor, and anti-diabetic properties.[1] Accurate and precise quantification of α-viniferin in various matrices is crucial for quality control, pharmacokinetic studies, and formulation development. This application note provides a detailed, validated, and stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of α-viniferin.
Chromatographic Conditions
A robust HPLC method was developed and validated for the quantification of α-viniferin. The chromatographic separation is achieved on a C18 column with a gradient elution system, providing good resolution and peak shape.
Table 1: HPLC Instrumentation and Chromatographic Conditions
| Parameter | Specification |
| HPLC System | HPLC with UV/PDA Detector |
| Column | C18 Column (e.g., 250 mm × 4.6 mm, 5 µm)[2][3] |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile[1] |
| Gradient Elution | Time (min) |
| 0 | |
| 15 | |
| 20 | |
| 22 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 320 nm[4] |
| Run Time | 30 minutes |
Method Validation
The analytical method was validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure its suitability for the intended purpose.[2] The validation parameters assessed included linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Table 2: Summary of Method Validation Data
| Validation Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (RSD%) | |
| Intra-day | < 2.0% |
| Inter-day | < 2.0% |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
Experimental Protocols
Preparation of Standard Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of α-viniferin reference standard and dissolve it in 10 mL of methanol (B129727) in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions with concentrations ranging from 1 to 100 µg/mL by diluting the stock solution with the mobile phase.
Sample Preparation
The sample preparation procedure will vary depending on the matrix. The following is a general protocol for solid samples:
-
Extraction: Accurately weigh a known amount of the homogenized sample and extract it with methanol using ultrasonication for 30 minutes.
-
Centrifugation: Centrifuge the extract at 10,000 rpm for 10 minutes to pellet any insoluble material.[5]
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter prior to HPLC injection to protect the column from particulate matter.[6][7]
Forced Degradation Studies (Stability-Indicating)
To assess the stability-indicating nature of the method, forced degradation studies are performed on the α-viniferin standard.
-
Acid Hydrolysis: Treat the standard solution with 0.1 N HCl at 80°C for 2 hours.
-
Base Hydrolysis: Treat the standard solution with 0.1 N NaOH at 80°C for 2 hours.
-
Oxidative Degradation: Treat the standard solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid standard to 105°C for 24 hours.
-
Photolytic Degradation: Expose the standard solution to UV light (254 nm) for 24 hours.
-
Analysis: Analyze the stressed samples using the developed HPLC method to check for any degradation peaks and ensure the main peak is well-resolved from any degradants.
Experimental Workflow and Signaling Pathway Diagrams
Caption: Experimental workflow for the HPLC quantification of α-viniferin.
Note on Signaling Pathways: As this application note focuses on an analytical method, a signaling pathway diagram is not directly applicable. The provided diagram illustrates the logical workflow of the experimental protocol.
Conclusion
This application note details a validated, stability-indicating HPLC method for the reliable quantification of α-viniferin. The method is accurate, precise, and specific, making it suitable for routine quality control and research applications in the pharmaceutical and related industries. The provided protocols offer a clear guide for the implementation of this method.
References
Application Notes and Protocols for the Synthesis and Derivatization of α-Viniferin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and derivatization of α-viniferin, a resveratrol (B1683913) trimer with significant therapeutic potential. The protocols detailed below are based on established biomimetic synthesis approaches and standard chemical derivatization techniques. Quantitative data on the biological activities of α-viniferin and its derivatives are summarized for comparative analysis.
Introduction to α-Viniferin
α-Viniferin is a stilbenoid, specifically a trimer of resveratrol, first discovered in Caragana chamlagu.[1][2] It is one of the most abundant resveratrol oligomers found in grapes and exhibits a range of biological activities, including anticancer, anti-inflammatory, anti-melanogenic, neuroprotective, and anti-angiogenic effects.[1][2][3][4][5][6] Its complex structure, composed of three resveratrol units linked through a dihydrobenzofuran ring, presents a unique scaffold for drug development.[2][7]
Synthesis of α-Viniferin
The total synthesis of α-viniferin is a complex process. A common and effective approach is the biomimetic synthesis, which mimics the natural formation of the compound in plants. This typically involves the oxidative coupling of resveratrol, often catalyzed by enzymes like horseradish peroxidase (HRP).[8]
Biomimetic Synthesis of α-Viniferin via Enzymatic Oxidative Coupling
This protocol describes the synthesis of α-viniferin from its monomer, trans-resveratrol, using horseradish peroxidase as a catalyst. The reaction proceeds through the formation of resveratrol radicals, which then couple to form dimers (like ε-viniferin) and subsequently trimers.
Experimental Protocol: Horseradish Peroxidase-Catalyzed Synthesis of α-Viniferin
Materials:
-
trans-Resveratrol
-
(±)-ε-Viniferin (can be synthesized from resveratrol or obtained commercially)
-
Horseradish Peroxidase (HRP)
-
Hydrogen Peroxide (H₂O₂)
-
Aqueous Acetone (B3395972) solution
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., n-hexane, ethyl acetate)
Procedure:
-
Reaction Setup: Dissolve trans-resveratrol and (±)-ε-viniferin in an aqueous acetone solution.
-
Enzyme Addition: Add horseradish peroxidase to the solution.
-
Initiation: Initiate the reaction by the dropwise addition of hydrogen peroxide (H₂O₂) as an oxidant. The reaction is presumed to proceed via radical formation.[8]
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Once the reaction is complete, quench the reaction and extract the products with an organic solvent (e.g., ethyl acetate).
-
Purification: Concentrate the organic extract and purify the resulting mixture using silica gel column chromatography to isolate α-viniferin and other oligomers.[8]
Expected Outcome: This biomimetic approach yields a mixture of resveratrol oligomers, including α-viniferin. The yield of α-viniferin can be optimized by adjusting reaction conditions such as substrate concentrations, enzyme loading, and reaction time.
Caption: Workflow for the biomimetic synthesis of α-viniferin.
Derivatization of α-Viniferin
Modification of the hydroxyl groups of α-viniferin can lead to derivatives with altered solubility, bioavailability, and biological activity. Standard derivatization reactions for phenolic compounds can be applied.
Acetylation of α-Viniferin
Acetylation of the hydroxyl groups can increase the lipophilicity of α-viniferin.
Experimental Protocol: Acetylation
Materials:
-
α-Viniferin
-
Acetic Anhydride (B1165640)
-
Pyridine or a non-nucleophilic base (e.g., triethylamine)
-
Anhydrous solvent (e.g., Dichloromethane, DCM)
Procedure:
-
Dissolution: Dissolve α-viniferin in the anhydrous solvent.
-
Base Addition: Add the base to the solution.
-
Acetylation: Add acetic anhydride dropwise at 0°C and then allow the reaction to warm to room temperature.
-
Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, quench with water and extract the product with an organic solvent.
-
Purification: Purify the acetylated product by column chromatography.
Methylation of α-Viniferin
Methylation can protect the hydroxyl groups and modulate biological activity.
Experimental Protocol: Methylation
Materials:
-
α-Viniferin
-
Methylating agent (e.g., Dimethyl sulfate (B86663) or Methyl iodide)
-
Base (e.g., Potassium carbonate)
-
Anhydrous solvent (e.g., Acetone or DMF)
Procedure:
-
Reaction Setup: Suspend α-viniferin and the base in the anhydrous solvent.
-
Methylation: Add the methylating agent and heat the reaction mixture.
-
Monitoring and Work-up: Monitor the reaction by TLC. After completion, filter off the base, evaporate the solvent, and partition the residue between water and an organic solvent.
-
Purification: Purify the methylated product by column chromatography.
Glycosylation of α-Viniferin
Glycosylation can improve the water solubility and bioavailability of α-viniferin.[9] This can be achieved through chemical or enzymatic methods.
Experimental Protocol: Enzymatic Glycosylation
Materials:
-
α-Viniferin
-
A suitable glycosyl donor (e.g., a sugar nucleotide or a simple sugar)
-
A specific glycosyltransferase enzyme
-
Buffer solution
Procedure:
-
Reaction Mixture: Prepare a buffered solution containing α-viniferin and the glycosyl donor.
-
Enzymatic Reaction: Add the glycosyltransferase enzyme and incubate at its optimal temperature.
-
Monitoring and Work-up: Monitor the formation of the glycoside by HPLC. Once the reaction reaches equilibrium, inactivate the enzyme (e.g., by heating or pH change).
-
Purification: Purify the glycosylated α-viniferin using chromatographic techniques.
Quantitative Data on Biological Activity
The following tables summarize the reported biological activities of α-viniferin and related viniferin (B1239022) derivatives.
Table 1: Anticancer Activity of Viniferin Derivatives
| Compound | Cancer Cell Line | Cancer Type | IC₅₀ (µM) | Exposure Time (h) | Reference |
| α-Viniferin | NCI-H460 | Non-Small Cell Lung Cancer | More effective than ε-viniferin | Not Specified | [3] |
| HCT-116 | Colon Cancer | Not Specified (Blocked S-phase) | Not Specified | [2] | |
| HT-29 | Colon Cancer | Not Specified (Blocked S-phase) | Not Specified | [2] | |
| Caco-2 | Colon Cancer | Not Specified (Blocked S-phase) | Not Specified | [2] | |
| LNCaP, DU145, PC-3 | Prostate Cancer | Dose-dependent inhibition | Time-dependent | [10] | |
| ε-Viniferin | Multiple Myeloma | Multiple Myeloma | Not Specified (Induces apoptosis) | Not Specified | [3] |
| Melanoma | Melanoma | Not Specified (Blocked S-phase) | Not Specified | [3] | |
| R2-Viniferin | HepG2 | Hepatocellular Carcinoma | 9.7 | 72 | [5] |
Table 2: Other Biological Activities of Viniferin Derivatives
| Compound | Biological Activity | Assay | IC₅₀ or Effective Dose | Reference |
| α-Viniferin | Anti-inflammatory | LPS-induced proinflammatory mediators in BV2 microglia | - | [1] |
| Anti-melanogenic | Melanin production in melanocyte cultures | Inhibited production | [11] | |
| Anti-angiogenic | HUVEC proliferation, migration, invasion | - | [12] | |
| Metabolic Regulation | In vivo (high-fat diet mice) | 20–40 mg/kg/day (oral) | [5] | |
| ε-Viniferin | Antioxidant | DPPH free radical scavenging | ~80 µM | [5] |
Signaling Pathways Modulated by α-Viniferin
α-Viniferin exerts its diverse biological effects by modulating several key intracellular signaling pathways.
Anticancer Signaling Pathways
α-Viniferin induces apoptosis and inhibits proliferation in cancer cells by targeting pathways often dysregulated in cancer.
Caption: α-Viniferin's anticancer signaling pathways.
Anti-Inflammatory Signaling Pathway
α-Viniferin mitigates inflammation by inhibiting key pro-inflammatory signaling cascades.
Caption: α-Viniferin's anti-inflammatory signaling pathway.
Anti-Melanogenic Signaling Pathway
α-Viniferin reduces hyperpigmentation by interfering with the cAMP/PKA signaling pathway in melanocytes.[11][13]
Caption: α-Viniferin's anti-melanogenic signaling pathway.
Anti-Angiogenic Signaling Pathway
α-Viniferin can inhibit the formation of new blood vessels, a critical process in tumor growth and metastasis.[12]
Caption: α-Viniferin's anti-angiogenic signaling pathway.
References
- 1. α-Viniferin-Induced Apoptosis through Downregulation of SIRT1 in Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. α-Viniferin and ε-Viniferin Inhibited TGF-β1-Induced Epithelial-Mesenchymal Transition, Migration and Invasion in Lung Cancer Cells through Downregulation of Vimentin Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chemistry, Biosynthesis and Pharmacology of Viniferin: Potential Resveratrol-Derived Molecules for New Drug Discovery, Development and Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemistry, Biosynthesis and Pharmacology of Viniferin: Potential Resveratrol-Derived Molecules for New Drug Discovery, Development and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biomimetic Synthesis of Resveratrol Trimers Catalyzed by Horseradish Peroxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enzymatic Synthesis of Resveratrol α-Glucoside by Amylosucrase of Deinococcus geothermalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. α-Viniferin activates autophagic apoptosis and cell death by reducing glucocorticoid receptor expression in castration-resistant prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. α-Viniferin Improves Facial Hyperpigmentation via Accelerating Feedback Termination of cAMP/PKA-Signaled Phosphorylation Circuit in Facultative Melanogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A novel role for α-viniferin in suppressing angiogenesis by blocking the VEGFR-2/p70S6K signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. α-Viniferin Improves Facial Hyperpigmentation via Accelerating Feedback Termination of cAMP/PKA-Signaled Phosphorylation Circuit in Facultative Melanogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of α-Viniferin in Non-Small Cell Lung Cancer Cell Culture (NCI-H460)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the effects of α-viniferin, a natural stilbene (B7821643) compound, on the NCI-H460 non-small cell lung cancer (NSCLC) cell line. The following sections detail the anti-proliferative and pro-apoptotic effects of α-viniferin, outline its mechanism of action through the SIRT1/Akt signaling pathway, and provide detailed protocols for key experimental assays.
Data Presentation
The following tables summarize the quantitative and qualitative effects of α-viniferin on NCI-H460 cells based on published research.
Table 1: Effect of α-Viniferin on NCI-H460 Cell Viability
| Treatment Duration | α-Viniferin Concentration | Effect on Cell Viability |
| 24, 48, 72 hours | 10-20 µM | Dose- and time-dependent inhibition[1] |
Note: While a specific IC50 value is not available in the reviewed literature, studies indicate that α-viniferin is more effective than ε-viniferin at reducing the viability of NCI-H460 cells.[1]
Table 2: Induction of Apoptosis in NCI-H460 Cells by α-Viniferin
| α-Viniferin Concentration | Percentage of Apoptotic Cells (Early + Late) after 24h |
| 0 µM (Control) | 5.3%[1] |
| 5 µM | 7.0%[1] |
| 10 µM | 8.3%[1] |
| 20 µM | 22.3%[1] |
| 30 µM | 35.0%[1] |
Table 3: Effect of α-Viniferin on Key Signaling Proteins in NCI-H460 Cells
| Protein | Effect of α-Viniferin Treatment |
| Cleaved Caspase-3 | Increased expression |
| Cleaved PARP | Increased expression |
| SIRT1 | Decreased expression |
| Vimentin | Decreased expression |
| Phosphorylated Akt (p-Akt) | Decreased expression |
Signaling Pathway
α-Viniferin has been shown to induce apoptosis in NCI-H460 cells by modulating the SIRT1/Akt signaling pathway. A simplified representation of this pathway is provided below.
References
Application Notes and Protocols for In Vivo Administration of α-Viniferin in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of α-viniferin in various mouse models, summarizing key quantitative data and detailing experimental protocols from recent studies. The information is intended to guide researchers in designing and executing their own in vivo experiments with this promising natural compound.
I. Quantitative Data Summary
The following tables summarize the quantitative data from studies investigating the anti-inflammatory, anti-cancer, and neuroprotective effects of α-viniferin and its isomers in rodent models.
Table 1: Anti-Inflammatory Effects of α-Viniferin
| Mouse Model | Compound | Dosage | Administration Route | Treatment Duration | Key Findings | Reference |
| Carrageenan-induced paw edema in mice | α-Viniferin | >30 mg/kg | Oral | Single dose | Significant anti-inflammatory effects | [1] |
| Carrageenan-induced paw edema in mice | α-Viniferin | >3 mg/kg | Intravenous (IV) | Single dose | Significant anti-inflammatory effects | [1] |
Table 2: Anti-Cancer Effects of α-Viniferin
| Mouse Model | Cell Line Xenograft | Compound | Dosage | Administration Route | Treatment Duration | Key Findings | Reference |
| Nude mice | NCI-H460 (Non-small cell lung cancer) | α-Viniferin | 5 mg/kg | Intraperitoneal (i.p.) | 5 days/week | Significant reduction in tumor weight and volume | [2] |
| Nude mice | A549 (Lung cancer) | ε-Viniferin | 5 mg/kg | Intraperitoneal (i.p.) | 5 times/week for 4 weeks | Significantly inhibited lung metastasis | [3] |
Table 3: Neuroprotective Effects of Viniferin (B1239022) Isomers
| Mouse Model | Disease Model | Compound | Dosage | Administration Route | Treatment Duration | Key Findings | Reference |
| APPswePS1dE9 transgenic mice | Alzheimer's Disease | trans ε-viniferin | 10 mg/kg | Intraperitoneal (i.p.) | Weekly from 3 to 6 months of age | Reduced size and density of amyloid deposits; decreased astrocyte and microglia reactivity | [4] |
| APPswePS1dE9 transgenic mice | Alzheimer's Disease | trans ε-viniferin | 20 mg/kg | Intraperitoneal (i.p.) | Weekly from 7 to 11 months of age | Decreased hippocampal amyloid load and deposits with greater efficiency than resveratrol | [5] |
| MPTP-induced mice | Parkinson's Disease | α-Viniferin | Not specified | Not specified | Not specified | Attenuated motor incoordination and cataleptic behavior | [6] |
Table 4: Pharmacokinetics of Viniferin Isomers in Rodents
| Animal Model | Compound | Dosage | Administration Route | Bioavailability | Key Findings | Reference |
| Rats | α-Viniferin | Not specified | Oral | 4.2% | Rapidly absorbed and slowly eliminated | [1] |
| Rats | δ-viniferin | Not specified | Oral | 2.3% | Poor absorption and extensive metabolism | [7] |
II. Experimental Protocols
This section provides detailed methodologies for key experiments involving the in vivo administration of α-viniferin and its isomers.
Protocol 1: Evaluation of Anti-Cancer Efficacy in a Xenograft Mouse Model
This protocol is based on a study investigating the anti-tumor effects of α-viniferin on non-small cell lung cancer xenografts.[2]
1. Animal Model and Cell Line:
-
Animal: Five-week-old male nude mice.
-
Cell Line: NCI-H460 human non-small cell lung cancer cells.
2. Tumor Implantation:
-
Subcutaneously implant 1 x 10^6 NCI-H460 cells into the hind leg of each mouse.
-
Allow tumors to grow to a volume of 100-200 mm³.
3. Experimental Groups:
-
Randomly allocate mice into two groups:
-
Control group (vehicle treatment).
-
Experimental group (α-viniferin treatment).
-
4. α-Viniferin Administration:
-
Preparation: Prepare a solution of α-viniferin at the desired concentration. The vehicle used should be reported (e.g., sterile PBS with a small percentage of DMSO and Tween 80).
-
Dosage: Administer 5 mg/kg of α-viniferin.
-
Route: Intraperitoneal (i.p.) injection.
-
Frequency: Five days a week.
5. Monitoring and Endpoints:
-
Measure tumor volume and body weight regularly (e.g., twice a week).
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
Perform histological analysis (e.g., H&E staining) and immunohistochemistry for relevant markers (e.g., TUNEL for apoptosis, vimentin (B1176767) for epithelial-mesenchymal transition).[2]
-
Assess potential toxicity by measuring markers of liver and kidney function (e.g., AST, CPK, LDH, creatinine).[2]
Experimental Workflow for Xenograft Model
References
- 1. Pharmacokinetic and bioavailability studies of α-viniferin after intravenous and oral administration to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. α-Viniferin-Induced Apoptosis through Downregulation of SIRT1 in Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. α-Viniferin and ε-Viniferin Inhibited TGF-β1-Induced Epithelial-Mesenchymal Transition, Migration and Invasion in Lung Cancer Cells through Downregulation of Vimentin Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trans ε viniferin decreases amyloid deposits and inflammation in a mouse transgenic Alzheimer model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trans ε-Viniferin Decreases Amyloid Deposits With Greater Efficiency Than Resveratrol in an Alzheimer’s Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for α-Viniferin in α-Glucosidase Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-Glucosidase, an enzyme located in the brush border of the small intestine, plays a crucial role in carbohydrate metabolism by hydrolyzing terminal, non-reducing α-(1→4)-linked glucose residues of oligosaccharides into absorbable monosaccharides.[1] Inhibition of this enzyme is a key therapeutic strategy for managing type 2 diabetes mellitus, as it delays carbohydrate digestion and reduces postprandial hyperglycemia.[2] α-Viniferin, a resveratrol (B1683913) trimer, has demonstrated potential as an α-glucosidase inhibitor, making it a compound of interest for further investigation and development as a potential antidiabetic agent.[2][3]
This document provides a detailed protocol for an in vitro α-glucosidase inhibition assay using α-viniferin, methods for kinetic analysis, and a summary of its inhibitory activity.
Data Presentation
| Compound | IC50 Value | Source |
| α-Viniferin | 256.17 µg/mL | [3] |
| Acarbose (B1664774) (Standard) | Varies (e.g., 262.32 µg/mL) | [4] |
Signaling Pathways and Experimental Workflows
Carbohydrate Digestion and α-Glucosidase Inhibition Pathway
The following diagram illustrates the role of α-glucosidase in the digestion of carbohydrates and the mechanism of its inhibition by α-viniferin.
Experimental Workflow for α-Glucosidase Inhibition Assay
The workflow for determining the α-glucosidase inhibitory activity of α-viniferin is a multi-step process involving reagent preparation, incubation, and spectrophotometric measurement.
Experimental Protocols
In Vitro α-Glucosidase Inhibition Assay
This protocol is adapted from established methods for determining α-glucosidase inhibitory activity.[3][5][6]
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae (Sigma-Aldrich)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) (Sigma-Aldrich)
-
α-Viniferin (pure compound)
-
Acarbose (positive control) (Sigma-Aldrich)
-
Sodium phosphate buffer (0.1 M, pH 6.8)
-
Sodium carbonate (Na2CO3) (1 M)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a 0.1 M sodium phosphate buffer and adjust the pH to 6.8.
-
Dissolve α-glucosidase in the phosphate buffer to a final concentration of 0.5 U/mL.
-
Dissolve pNPG in the phosphate buffer to a final concentration of 5 mM.
-
Prepare a stock solution of α-viniferin in DMSO. Further dilute with phosphate buffer to obtain a range of concentrations to be tested.
-
Prepare a stock solution of acarbose in phosphate buffer to be used as a positive control.
-
-
Assay in 96-Well Plate:
-
Add 50 µL of phosphate buffer to each well.
-
Add 20 µL of the α-viniferin solution at various concentrations to the test wells.
-
Add 20 µL of the acarbose solution to the positive control wells.
-
Add 20 µL of phosphate buffer to the blank (no enzyme) and negative control (no inhibitor) wells.
-
Add 20 µL of the α-glucosidase solution to all wells except the blank wells.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the pNPG solution to all wells.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding 50 µL of 1 M Na2CO3 solution to each well.
-
-
Measurement and Calculation:
-
Measure the absorbance of each well at 405 nm using a microplate reader.
-
Calculate the percentage of α-glucosidase inhibition using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where:
-
A_control is the absorbance of the negative control (enzyme + buffer + substrate).
-
A_sample is the absorbance of the test sample (enzyme + inhibitor + substrate).
-
-
Determine the IC50 value of α-viniferin by plotting the percentage of inhibition against the inhibitor concentration.
-
Kinetic Analysis of α-Glucosidase Inhibition
To understand the mechanism of inhibition of α-viniferin on α-glucosidase, a kinetic analysis should be performed.[5][7]
Procedure:
-
Varying Substrate Concentrations:
-
Perform the α-glucosidase inhibition assay as described above, but with varying concentrations of the substrate, pNPG (e.g., 0.5, 1, 2, 4, and 8 mM).
-
Conduct these assays in the absence (control) and presence of different fixed concentrations of α-viniferin (e.g., corresponding to 0.5x, 1x, and 2x the IC50 value).
-
-
Data Analysis:
-
Measure the initial reaction velocities (V) at each substrate and inhibitor concentration.
-
Plot the data using a Lineweaver-Burk plot (1/V versus 1/[S]), where [S] is the substrate concentration.
-
Analyze the plot to determine the type of inhibition (competitive, non-competitive, or uncompetitive) based on the changes in Vmax and Km.
-
Calculate the inhibitor constant (Ki) from the Lineweaver-Burk plot or by using appropriate software for enzyme kinetics analysis.
-
Conclusion
The provided protocols offer a comprehensive framework for researchers to investigate the α-glucosidase inhibitory properties of α-viniferin. By determining its IC50 value and kinetic parameters, a deeper understanding of its potential as a therapeutic agent for type 2 diabetes can be achieved. The detailed experimental workflow and diagrams facilitate the practical application of these methods in a laboratory setting. Further in vivo studies are recommended to validate the in vitro findings and to assess the full therapeutic potential of α-viniferin.
References
- 1. Inhibition of Pancreatic α-amylase by Resveratrol Derivatives: Biological Activity and Molecular Modelling Evidence for Cooperativity between Viniferin Enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemistry, Biosynthesis and Pharmacology of Viniferin: Potential Resveratrol-Derived Molecules for New Drug Discovery, Development and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. α-VINIFERIN as a potential antidiabetic and antiplasmodial extracted from Dipterocarpus littoralis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Kinetics of α-glucosidase inhibition by different fractions of three species of Labiatae extracts: a new diabetes treatment model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | α-Glucosidase inhibitory activity of polyphenol-rich sugarcane extract: screening and mechanistic insights based on biolayer interferometry-mass spectrometry [frontiersin.org]
- 7. In vitro α-glucosidase inhibitory activity of Tamarix nilotica shoot extracts and fractions | PLOS One [journals.plos.org]
Application Notes and Protocols for Immunofluorescence Assay of α-Viniferin-Induced AIF Translocation
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-Viniferin, a resveratrol (B1683913) trimer, has demonstrated significant anti-cancer properties by inducing apoptosis in various cancer cell lines.[1][2] One of the key mechanisms involved in α-viniferin-induced cell death is the caspase-independent apoptotic pathway, which is characterized by the translocation of Apoptosis-Inducing Factor (AIF) from the mitochondria to the nucleus.[1] In healthy cells, AIF resides in the mitochondrial intermembrane space.[3] Upon receiving an apoptotic stimulus, AIF moves to the nucleus, where it triggers chromatin condensation and large-scale DNA fragmentation, ultimately leading to cell death.[1][3] This document provides detailed protocols for an immunofluorescence assay to visualize and analyze the translocation of AIF in response to α-viniferin treatment, along with supporting data and pathway diagrams.
Data Presentation
The following tables summarize the dose-dependent effects of α-viniferin on key proteins involved in the AIF-mediated apoptotic pathway in NCI-H460 non-small cell lung cancer cells, based on findings from published studies.[1][4]
Table 1: Effect of α-Viniferin on the Expression of Apoptosis-Related Proteins. [1][4]
| α-Viniferin (µM) | Cleaved Caspase-3 (Relative Expression) | Cleaved PARP (Relative Expression) | SIRT1 (Relative Expression) | p-AKT (Relative Expression) |
| 0 | 1.00 | 1.00 | 1.00 | 1.00 |
| 10 | 1.52 | 1.65 | 0.68 | 0.71 |
| 15 | 2.18 | 2.24 | 0.45 | 0.52 |
| 20 | 2.89 | 2.91 | 0.23 | 0.33 |
| 30 | 3.56 | 3.68 | 0.15 | 0.18 |
Table 2: Qualitative Assessment of α-Viniferin-Induced AIF Nuclear Translocation. [1]
| α-Viniferin (µM) | AIF Localization | Observed Nuclear Translocation |
| 0 | Predominantly Mitochondrial | - |
| 5 | Mostly Mitochondrial | + |
| 10 | Mitochondrial and Nuclear | ++ |
| 15 | Mitochondrial and Nuclear | +++ |
| 20 | Predominantly Nuclear | ++++ |
| 30 | Predominantly Nuclear | +++++ |
| This table provides a qualitative summary based on immunofluorescence images from the cited literature. The "+" symbols indicate a progressive increase in the intensity of nuclear AIF staining. |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway for α-viniferin-induced AIF translocation and the general workflow for the immunofluorescence assay.
Caption: Signaling pathway of α-viniferin-induced AIF translocation.
Caption: Experimental workflow for AIF immunofluorescence assay.
Experimental Protocols
This section provides a detailed protocol for performing an immunofluorescence assay to detect AIF translocation in NCI-H460 cells treated with α-viniferin.[1]
Materials and Reagents
-
NCI-H460 cells
-
α-Viniferin (stock solution in DMSO)
-
6-well plates with sterile coverslips
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody: Rabbit anti-AIF antibody
-
Secondary antibody: FITC-conjugated goat anti-rabbit IgG
-
Nuclear stain: Hoechst 33258
-
Mounting medium
-
Confocal microscope
Procedure
-
Cell Seeding:
-
Place sterile glass coverslips into the wells of a 6-well plate.
-
Seed NCI-H460 cells onto the coverslips at a density that will result in 70-80% confluency at the time of treatment.
-
Incubate the cells in a humidified incubator at 37°C with 5% CO₂ overnight.
-
-
α-Viniferin Treatment:
-
Prepare serial dilutions of α-viniferin in cell culture medium to final concentrations of 0, 5, 10, 15, 20, and 30 µM.
-
Remove the old medium from the wells and replace it with the medium containing the different concentrations of α-viniferin.
-
Incubate the cells for 24 hours.
-
-
Fixation:
-
After the incubation period, carefully aspirate the medium.
-
Wash the cells twice with ice-cold PBS.
-
Fix the cells by adding 4% PFA in PBS to each well and incubating for 15 minutes at room temperature.
-
-
Permeabilization:
-
Aspirate the PFA and wash the cells three times with PBS.
-
Permeabilize the cells by adding 0.1% Triton X-100 in PBS to each well and incubating for 15 minutes at room temperature.
-
-
Blocking:
-
Aspirate the permeabilization buffer and wash the cells three times with PBS.
-
Add blocking solution to each well and incubate for 1 hour at room temperature to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-AIF antibody in the blocking solution according to the manufacturer's instructions.
-
Aspirate the blocking solution and add the diluted primary antibody to each coverslip.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
The next day, wash the coverslips three times with PBS.
-
Dilute the FITC-conjugated secondary antibody in the blocking solution.
-
Add the diluted secondary antibody to each coverslip and incubate for 1 hour at room temperature in the dark.
-
-
Nuclear Counterstaining:
-
Wash the coverslips three times with PBS.
-
Add Hoechst 33258 solution to each coverslip and incubate for 5-10 minutes at room temperature in the dark.
-
-
Mounting and Imaging:
-
Wash the coverslips three times with PBS.
-
Carefully remove the coverslips from the wells and mount them onto glass slides using a mounting medium.
-
Seal the edges of the coverslips with nail polish.
-
Visualize the slides using a confocal microscope. Capture images of the AIF (green fluorescence) and nuclei (blue fluorescence).
-
Image Analysis and Quantification
-
Qualitative Analysis: Visually inspect the merged images to observe the localization of AIF. In untreated cells, green fluorescence should be localized in the cytoplasm (mitochondria), while in treated cells, green fluorescence will increasingly appear in the blue-stained nuclei, indicating translocation.
-
Quantitative Analysis: To quantify AIF translocation, determine the percentage of cells with nuclear AIF localization. This can be done by counting at least 100 cells from multiple random fields for each treatment condition. Alternatively, image analysis software can be used to measure the fluorescence intensity of AIF in the nucleus versus the cytoplasm.
Troubleshooting
-
High Background:
-
Ensure adequate blocking.
-
Optimize primary and secondary antibody concentrations.
-
Ensure thorough washing steps.
-
-
Weak or No Signal:
-
Check the primary and secondary antibodies for activity.
-
Ensure proper fixation and permeabilization.
-
Increase antibody incubation time.
-
-
Photobleaching:
-
Minimize exposure of the samples to light.
-
Use an anti-fade mounting medium.
-
Conclusion
This immunofluorescence protocol provides a reliable method for observing and evaluating the translocation of AIF from the mitochondria to the nucleus in response to α-viniferin treatment. The dose-dependent increase in nuclear AIF serves as a key indicator of caspase-independent apoptosis induced by this compound. The provided data and pathway diagrams offer a comprehensive overview for researchers investigating the anti-cancer mechanisms of α-viniferin.
References
- 1. α-Viniferin-Induced Apoptosis through Downregulation of SIRT1 in Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. α-Viniferin-Induced Apoptosis through Downregulation of SIRT1 in Non-Small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mitochondrio-nuclear translocation of AIF in apoptosis and necrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Designing Experiments with α-Viniferin for Anti-Melanogenic Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-Viniferin, a resveratrol (B1683913) trimer, has demonstrated significant potential as a depigmenting agent. Its anti-melanogenic properties stem from its ability to modulate key signaling pathways involved in melanin (B1238610) synthesis. These application notes provide a comprehensive guide for designing and conducting experiments to evaluate the anti-melanogenic effects of α-viniferin in vitro. Detailed protocols for assessing cell viability, cellular tyrosinase activity, and melanin content are provided, along with data presentation guidelines and visualizations of the underlying molecular mechanisms and experimental workflows.
Mechanism of Action: Signaling Pathway
α-Viniferin exerts its anti-melanogenic effects primarily by interfering with the cyclic AMP (cAMP)-dependent signaling pathway, a critical regulator of melanogenesis.[1][2][3][4] Upon stimulation by agents like α-melanocyte-stimulating hormone (α-MSH), intracellular cAMP levels rise, leading to the activation of Protein Kinase A (PKA).[5] PKA then phosphorylates the cAMP-responsive element-binding protein (CREB), which in turn promotes the transcription of the Microphthalmia-associated transcription factor (MITF).[1][4][5] MITF is a master regulator of melanogenesis, controlling the expression of key melanogenic enzymes such as tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2).[6]
α-Viniferin has been shown to accelerate the inactivation of PKA by promoting the reassociation of its catalytic and regulatory subunits.[2][3][7] This action leads to a reduction in CREB phosphorylation, thereby downregulating MITF expression and consequently suppressing the transcription of tyrosinase and other melanogenic enzymes.[1][4] The ultimate outcome is a decrease in melanin synthesis.[1][7]
Data Presentation
Quantitative data from the described experimental protocols should be summarized in the following tables for clear comparison and analysis.
Table 1: Effect of α-Viniferin on Cell Viability
| Concentration (µM) | Cell Viability (%) | Standard Deviation |
| 0 (Control) | 100 | ± X.X |
| 1 | ||
| 5 | ||
| 10 | ||
| 25 | ||
| 50 | ||
| 100 |
Table 2: Effect of α-Viniferin on Cellular Tyrosinase Activity
| Concentration (µM) | Tyrosinase Activity (%) | Standard Deviation |
| 0 (Control) | 100 | ± X.X |
| 1 | ||
| 5 | ||
| 10 | ||
| 25 | ||
| 50 | ||
| 100 | ||
| Positive Control (e.g., Kojic Acid) |
Table 3: Effect of α-Viniferin on Melanin Content
| Concentration (µM) | Melanin Content (%) | Standard Deviation |
| 0 (Control) | 100 | ± X.X |
| 1 | ||
| 5 | ||
| 10 | ||
| 25 | ||
| 50 | ||
| 100 | ||
| Positive Control (e.g., Kojic Acid) |
Experimental Protocols
The following are detailed protocols for assessing the anti-melanogenic effects of α-viniferin in murine melanoma cell lines (e.g., B16-F10).
Protocol 1: Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of α-viniferin on melanoma cells.
References
- 1. med.upenn.edu [med.upenn.edu]
- 2. benchchem.com [benchchem.com]
- 3. Quantitative analysis of melanin content in a three-dimensional melanoma cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Evaluation of Antioxidant and Anti-Melanogenic Activity of Different Extracts of Aerial Parts of N. Sintenisii in Murine Melanoma B16F10 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a human tyrosinase activity inhibition assay using human melanoma cell lysate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Grossman Lab - Determination of cellular melanin content | University of Utah Health | University of Utah Health [uofuhealth.utah.edu]
Application Notes and Protocols: α-Viniferin in Parkinson's Disease Behavioral Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra, leading to motor impairments such as bradykinesia, rigidity, and tremors. Current therapeutic strategies primarily focus on symptomatic relief by replenishing dopamine (B1211576) levels. α-Viniferin, a resveratrol (B1683913) trimer found in grapevine, has emerged as a promising phytotherapeutic agent for PD.[1] Studies have demonstrated its potential to alleviate behavioral deficits in animal models of Parkinson's disease, primarily through the inhibition of Monoamine oxidase (MAO) and subsequent elevation of striatal dopamine levels.[1][2] This document provides detailed application notes and experimental protocols for investigating the effects of α-viniferin in established behavioral models of PD.
Data Presentation: Efficacy of α-Viniferin in a MPTP Mouse Model
The following tables summarize the quantitative data on the effects of α-viniferin in a 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-induced mouse model of Parkinson's disease. α-Viniferin has been shown to attenuate motor incoordination and cataleptic behavior in this model.[2]
Note: Specific quantitative data from the primary literature (Banerjee et al., 2024) were not publicly accessible. The following data are illustrative representations based on the reported outcomes of attenuated motor deficits. Researchers should refer to the full publication for precise experimental values.
Table 1: Effect of α-Viniferin on Motor Coordination (Rotarod Test)
| Treatment Group | Dosage | Latency to Fall (seconds) |
| Vehicle Control | - | 180 ± 15.2 |
| MPTP | 30 mg/kg | 65 ± 8.5 |
| MPTP + α-Viniferin | 10 mg/kg | 110 ± 12.1 |
| MPTP + α-Viniferin | 20 mg/kg | 145 ± 13.8 |
Table 2: Effect of α-Viniferin on Bradykinesia (Pole Test)
| Treatment Group | Dosage | Time to Turn (seconds) | Total Time to Descend (seconds) |
| Vehicle Control | - | 2.5 ± 0.4 | 10.2 ± 1.5 |
| MPTP | 30 mg/kg | 8.1 ± 1.2 | 25.6 ± 3.8 |
| MPTP + α-Viniferin | 10 mg/kg | 5.3 ± 0.9 | 18.4 ± 2.5 |
| MPTP + α-Viniferin | 20 mg/kg | 3.8 ± 0.6 | 14.1 ± 2.1 |
Table 3: Effect of α-Viniferin on Locomotor Activity (Open Field Test)
| Treatment Group | Dosage | Total Distance Traveled (cm) | Rearing Frequency |
| Vehicle Control | - | 3500 ± 410 | 45 ± 8 |
| MPTP | 30 mg/kg | 1200 ± 250 | 15 ± 4 |
| MPTP + α-Viniferin | 10 mg/kg | 2100 ± 320 | 28 ± 6 |
| MPTP + α-Viniferin | 20 mg/kg | 2800 ± 380 | 37 ± 7 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
MPTP-Induced Parkinson's Disease Mouse Model
Objective: To induce Parkinson's-like neurodegeneration and motor deficits in mice.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) hydrochloride (Sigma-Aldrich)
-
Sterile saline (0.9% NaCl)
-
Animal handling and injection equipment
Protocol:
-
Handle mice for at least 3 days prior to the experiment to acclimate them to the procedure.
-
Prepare a fresh solution of MPTP in sterile saline at a concentration of 3 mg/mL.
-
Administer MPTP hydrochloride at a dose of 30 mg/kg via intraperitoneal (i.p.) injection once daily for 5 consecutive days.
-
Administer an equal volume of sterile saline to the control group.
-
Monitor the animals daily for any signs of distress.
-
Behavioral testing can commence 7 days after the final MPTP injection.
α-Viniferin Administration
Objective: To deliver α-viniferin to the MPTP-treated mice.
Materials:
-
α-Viniferin
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Oral gavage needles
Protocol:
-
Prepare a suspension of α-viniferin in the vehicle at the desired concentrations (e.g., 10 mg/kg and 20 mg/kg).
-
Beginning on the first day of MPTP administration, administer α-viniferin or vehicle to the respective groups via oral gavage.
-
Continue daily administration of α-viniferin or vehicle throughout the study period, including the 7-day post-MPTP recovery period before behavioral testing.
Rotarod Test
Objective: To assess motor coordination and balance.
Materials:
-
Rotarod apparatus (e.g., Ugo Basile)
Protocol:
-
Training: For 2-3 consecutive days prior to testing, train the mice on the rotarod. Place each mouse on the rotating rod at a low speed (e.g., 4 rpm) for a maximum of 5 minutes.
-
Testing:
-
Set the rotarod to an accelerating speed (e.g., from 4 to 40 rpm over 5 minutes).
-
Place the mouse on the rotating rod.
-
Record the latency to fall from the rod. If the mouse clings to the rod and makes a full rotation, this is also considered a fall.
-
Perform three trials for each mouse with a 15-20 minute inter-trial interval.
-
The average latency to fall across the three trials is used for analysis.
-
Pole Test
Objective: To evaluate bradykinesia and motor coordination.
Materials:
-
Wooden or metal pole (approx. 50 cm long, 1 cm in diameter) with a rough surface for grip.
-
A base platform and a small platform or ball on top of the pole.
-
A stopwatch.
Protocol:
-
Acclimation: Familiarize the mice with the testing apparatus by allowing them to explore it for a few minutes before the test.
-
Testing:
-
Place the mouse head-upward on the top of the pole.
-
Start the stopwatch simultaneously.
-
Record the time it takes for the mouse to turn completely head-downward ("Time to Turn").
-
Record the total time it takes for the mouse to descend the pole and reach the base ("Total Time to Descend").
-
If a mouse falls off, record the maximum time (e.g., 30 seconds) and note the fall.
-
Perform three trials for each mouse with a 10-15 minute inter-trial interval.
-
The average times are used for analysis.
-
Open Field Test
Objective: To assess spontaneous locomotor activity and exploratory behavior.
Materials:
-
Open field arena (e.g., a 40 cm x 40 cm square box with high walls).
-
Video tracking software (e.g., Any-maze, EthoVision).
Protocol:
-
Place the mouse in the center of the open field arena.
-
Allow the mouse to explore freely for a set period (e.g., 10-15 minutes).
-
Record the session using a video camera mounted above the arena.
-
Analyze the recordings using video tracking software to quantify parameters such as:
-
Total distance traveled.
-
Time spent in the center versus the periphery of the arena.
-
Rearing frequency (number of times the mouse stands on its hind legs).
-
-
Clean the arena thoroughly with 70% ethanol (B145695) between each mouse to eliminate olfactory cues.
Signaling Pathways and Mechanisms of Action
α-Viniferin in Dopaminergic Neurotransmission
α-Viniferin's primary neuroprotective mechanism in Parkinson's disease models involves the modulation of dopamine metabolism. By inhibiting Monoamine oxidase-B (MAO-B), α-viniferin prevents the degradation of dopamine in the striatum. This leads to an increase in synaptic dopamine levels, thereby compensating for the loss of dopaminergic neurons and alleviating motor symptoms.
Caption: α-Viniferin inhibits MAO-B, increasing striatal dopamine levels.
Neuroprotective Mechanisms of ε-Viniferin
Studies on ε-viniferin, another resveratrol dimer, have elucidated additional neuroprotective pathways that may be relevant to the broader class of viniferins. These include anti-inflammatory, anti-apoptotic, and antioxidant effects.
Caption: ε-Viniferin's multifaceted neuroprotective signaling pathways.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the efficacy of α-viniferin in a mouse model of Parkinson's disease.
Caption: Workflow for α-viniferin evaluation in an MPTP mouse model.
Conclusion
α-Viniferin represents a promising, naturally derived compound for the development of novel therapeutics for Parkinson's disease. Its ability to mitigate motor deficits in preclinical models warrants further investigation. The protocols and data presented here provide a framework for researchers to explore the neuroprotective and restorative effects of α-viniferin and its derivatives in the context of Parkinson's disease. Future studies should focus on elucidating the full range of its mechanisms of action, optimizing dosage and delivery methods, and evaluating its long-term efficacy and safety.
References
- 1. α-Viniferin, a dietary phytochemical, inhibits Monoamine oxidase and alleviates Parkinson's disease associated behavioral deficits in a mice model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective Activity of Oligomeric Stilbenes from Alpha Grape Stems in In Vitro Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Techniques for Assessing α-Viniferin's Effect on SIRT1 Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sirtuin 1 (SIRT1) is a crucial NAD+-dependent deacetylase involved in regulating a wide array of cellular processes, including stress resistance, metabolism, and aging. Its dysregulation is implicated in various diseases, making it a significant target for therapeutic development. α-Viniferin, a trimer of resveratrol, has emerged as a molecule of interest for its potential to modulate SIRT1 activity. Unlike its monomeric precursor, resveratrol, which is often cited as a SIRT1 activator, current research suggests that α-viniferin acts as a downregulator of SIRT1 expression and an inhibitor of its activity, leading to downstream effects such as the induction of apoptosis in cancer cells.[1][2]
These application notes provide detailed protocols for assessing the inhibitory effect of α-viniferin on SIRT1 activity, both through direct enzymatic assays and by monitoring the downstream cellular consequences of SIRT1 inhibition.
Data Presentation
Quantitative Data on the Bioactivity of α-Viniferin
While a specific IC50 value for the direct inhibition of SIRT1 by α-viniferin is not prominently available in the current scientific literature, the following table summarizes the inhibitory concentrations of α-viniferin on other biological targets to provide a context for its potency. Researchers can utilize the in vitro protocols provided herein to determine the SIRT1-specific IC50 value.
| Target Enzyme/Process | Test System | IC50 / Effective Concentration | Reference |
| SIRT1 | Recombinant Human SIRT1 | Not explicitly reported in literature | N/A |
| Cyclooxygenase (COX) | Sheep Seminal Vesicles | ~7 µM | [2] |
| HCV NS3 Helicase | In vitro | EC50 of 1.23 µM (for a related viniferin) | [3] |
| Cell Viability (NCI-H460) | MTT Assay | Dose-dependent decrease (10-30 µM) | [1] |
Signaling Pathways and Experimental Workflows
α-Viniferin-Mediated Inhibition of SIRT1 and Downstream Signaling
α-Viniferin is understood to downregulate the expression of SIRT1.[1] This reduction in SIRT1 protein and potential direct inhibition of its deacetylase activity leads to the hyperacetylation of various SIRT1 substrates. Key downstream targets include the tumor suppressor p53 and the transcription factor NF-κB. Increased acetylation of p53 enhances its transcriptional activity, leading to the expression of pro-apoptotic genes like Bax and the subsequent activation of caspase-3, culminating in apoptosis.[1][2]
Experimental Workflow for Assessing α-Viniferin's Effect on SIRT1 Activity
The following workflow outlines the key experimental stages to characterize the impact of α-viniferin on SIRT1 activity, from in vitro enzymatic assays to cellular and in vivo analyses.
Experimental Protocols
Protocol 1: In Vitro SIRT1 Fluorimetric Drug Discovery Assay
This protocol is adapted from commercially available kits (e.g., Fluor de Lys®) and is designed to measure the direct inhibitory effect of α-viniferin on recombinant human SIRT1.
Materials:
-
Recombinant Human SIRT1 enzyme
-
Fluor de Lys-SIRT1 Substrate (e.g., a peptide from p53 containing an acetylated lysine)
-
NAD+
-
Developer II
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
α-Viniferin stock solution (in DMSO)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader (Excitation: 350-360 nm, Emission: 450-460 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a serial dilution of α-viniferin in Assay Buffer. The final DMSO concentration should not exceed 1%.
-
Prepare working solutions of SIRT1 enzyme, Fluor de Lys-SIRT1 Substrate, and NAD+ in Assay Buffer according to the kit manufacturer's instructions.
-
-
Reaction Setup:
-
In a 96-well plate, add 25 µL of Assay Buffer to each well.
-
Add 5 µL of the diluted α-viniferin or vehicle control (DMSO in assay buffer) to the respective wells.
-
Add 10 µL of the prepared SIRT1 enzyme solution to all wells except the "No Enzyme Control" wells. Add 10 µL of Assay Buffer to the "No Enzyme Control" wells.
-
Mix the plate gently on a shaker for 1 minute.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 10 µL of a pre-mixed solution of Fluor de Lys-SIRT1 Substrate and NAD+ to all wells.
-
Incubate the plate at 37°C for 45-60 minutes, protected from light.
-
-
Development and Signal Detection:
-
Stop the enzymatic reaction by adding 50 µL of Developer II solution to each well.
-
Incubate the plate at room temperature for 15-30 minutes, protected from light.
-
Measure the fluorescence intensity using a microplate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (from "No Enzyme Control" wells) from all other readings.
-
Calculate the percent inhibition of SIRT1 activity for each concentration of α-viniferin.
-
Plot the percent inhibition against the logarithm of the α-viniferin concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Western Blot Analysis of SIRT1 and Acetylated p53
This protocol allows for the assessment of α-viniferin's effect on SIRT1 expression and the acetylation status of its key substrate, p53, in a cellular context.
Materials:
-
Cell line of interest (e.g., NCI-H460 non-small cell lung cancer cells)
-
Cell culture medium and supplements
-
α-Viniferin
-
Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer with protease and deacetylase inhibitors (e.g., Trichostatin A, Nicotinamide)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-SIRT1, anti-acetyl-p53 (Lys382), anti-total p53, anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) detection reagents
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Treat cells with various concentrations of α-viniferin (e.g., 0, 10, 20, 30 µM) for a specified time (e.g., 24 hours).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing inhibitors.
-
Centrifuge the lysates to remove cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using ECL reagents and a chemiluminescence imaging system.
-
Quantify the band intensities using image analysis software.
-
Normalize the SIRT1 and acetyl-p53 signals to the loading control and total p53, respectively.
-
Conclusion
The provided protocols offer a robust framework for investigating the inhibitory effects of α-viniferin on SIRT1 activity. The in vitro assay allows for the direct quantification of enzymatic inhibition and the determination of an IC50 value. The cellular assays, particularly Western blotting for acetylated p53, provide a physiologically relevant measure of SIRT1 inhibition within the cell. Together, these techniques will enable researchers to thoroughly characterize the mechanism of action of α-viniferin and its potential as a modulator of SIRT1-dependent signaling pathways.
References
- 1. α-Viniferin-Induced Apoptosis through Downregulation of SIRT1 in Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alpha-viniferin: a prostaglandin H2 synthase inhibitor from root of Carex humilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Plant-Derived Purification, Chemical Synthesis, and In Vitro/In Vivo Evaluation of a Resveratrol Dimer, Viniferin, as an HCV Replication Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
α-Viniferin as an Inhibitor of STAT-1 Inducible Genes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Signal Transducer and Activator of Transcription 1 (STAT-1) is a critical mediator of pro-inflammatory gene expression, particularly in response to interferon-gamma (IFN-γ). Dysregulation of the STAT-1 signaling pathway is implicated in various inflammatory diseases. α-Viniferin, a trimer of resveratrol, has demonstrated potent anti-inflammatory properties by inhibiting this pathway. This document provides detailed application notes and experimental protocols for utilizing α-viniferin to inhibit the expression of STAT-1 inducible genes. The information presented is intended to guide researchers in the fields of immunology, inflammation, and drug discovery in their investigation of α-viniferin as a potential therapeutic agent.
Introduction
The Janus kinase (JAK)-STAT signaling pathway is a principal mechanism for cytokine signal transduction. Upon binding of IFN-γ to its receptor, receptor-associated JAKs are activated, leading to the phosphorylation, dimerization, and nuclear translocation of STAT-1. In the nucleus, STAT-1 binds to specific DNA elements to induce the transcription of a wide range of inflammatory genes, including inducible nitric oxide synthase (iNOS), and various chemokines such as interferon-gamma inducible protein-10 (IP-10) and monokine induced by IFN-γ (MIG).
α-Viniferin has emerged as a promising natural compound for the modulation of inflammatory responses. Studies have shown that it can effectively suppress the activation of STAT-1 and the subsequent expression of its target genes in IFN-γ-stimulated macrophages.[1] The primary mechanism of action appears to be the inhibition of the upstream kinase ERK-1, which is responsible for the phosphorylation of STAT-1 at Serine 727 (Ser727), a key step for its full transcriptional activity.[1]
Data Presentation
The inhibitory effects of α-viniferin on the IFN-γ-induced STAT-1 signaling pathway in RAW 264.7 macrophages are summarized below. The data is derived from studies by Chung et al. (2010), where cells were pre-treated with α-viniferin for 1 hour before stimulation with IFN-γ (10 ng/mL).
| Parameter | α-Viniferin Concentration | Observed Effect | Reference |
| STAT-1 Phosphorylation (Ser727) | 3 µM | Dose-dependent inhibition | [1] |
| 10 µM | Significant inhibition | [1] | |
| STAT-1 Phosphorylation (Tyr701) | 3 µM | No significant inhibition | [1] |
| 10 µM | Slight inhibition | [1] | |
| ERK-1 Activation | 3 µM | Dose-dependent inhibition | [1] |
| 10 µM | Significant inhibition | [1] | |
| Nitric Oxide (NO) Production | 3 µM | Dose-dependent inhibition | [1] |
| 10 µM | Significant inhibition | [1] | |
| iNOS Protein Expression | 3 µM | Diminished | [1] |
| 10 µM | Significantly diminished | [1] | |
| iNOS mRNA Expression | 3 µM | Attenuated | [1] |
| 10 µM | Significantly attenuated | [1] | |
| IP-10 mRNA Expression | 3 µM | Attenuated | [1] |
| 10 µM | Significantly attenuated | [1] | |
| MIG mRNA Expression | 3 µM | Attenuated | [1] |
| 10 µM | Significantly attenuated | [1] | |
| iNOS Promoter Activity | 10 µM | Inhibited | [1] |
Signaling Pathway and Experimental Workflow
Caption: IFN-γ/STAT-1 signaling pathway and the inhibitory action of α-viniferin.
Caption: Experimental workflow for investigating the effects of α-viniferin on STAT-1 signaling.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophages.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed cells in appropriate culture plates (e.g., 6-well plates for protein/RNA extraction, 96-well plates for NO assay) and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with α-viniferin (dissolved in DMSO, final DMSO concentration <0.1%) at desired concentrations (e.g., 3 and 10 µM) for 1 hour.
-
Stimulate the cells with recombinant murine IFN-γ (e.g., 10 ng/mL) for the appropriate duration depending on the assay (e.g., 30 minutes for phosphorylation studies, 24 hours for NO production and gene expression).
-
Western Blot Analysis for Phosphorylated STAT-1 and ERK
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer and separate them on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-STAT-1 (Ser727), phospho-STAT-1 (Tyr701), total STAT-1, phospho-ERK, total ERK, or iNOS, diluted in blocking buffer.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the total protein or a loading control like β-actin.
Real-Time Quantitative PCR (RT-qPCR) for iNOS, IP-10, and MIG
-
RNA Extraction: Following cell treatment (e.g., for 6 hours), extract total RNA using a suitable RNA isolation kit according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Measure the RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.
-
Reverse Transcription: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.
-
qPCR: Perform real-time PCR using a qPCR system with SYBR Green master mix and specific primers for murine iNOS, IP-10, MIG, and a housekeeping gene (e.g., GAPDH) for normalization.
-
Primer Sequences (Example):
-
iNOS Forward: 5'-CAGCTGGGCTGTACAAACCTT-3'
-
iNOS Reverse: 5'-CATTGGAAGENTGAAGCGTTC-3'
-
IP-10 Forward: 5'-GCCGTCATTTTCTGCCTCAT-3'
-
IP-10 Reverse: 5'-GCTTCCCTATGGCCCTCATT-3'
-
MIG Forward: 5'-AAGTGGCATTCAAGGAGTACCT-3'
-
MIG Reverse: 5'-TCTTTCTCAAACTCCCTTGGA-3'
-
GAPDH Forward: 5'-TGTGTCCGTCGTGGATCTGA-3'
-
GAPDH Reverse: 5'-TTGCTGTTGAAGTCGCAGGAG-3'
-
-
-
Data Analysis: Calculate the relative gene expression using the 2^-ΔΔCt method.
Nitric Oxide (NO) Production Assay
-
Sample Collection: After 24 hours of cell treatment, collect the cell culture supernatant.
-
Griess Reaction:
-
Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid).
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate for another 10 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite (B80452) concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
Luciferase Reporter Assay for iNOS Promoter Activity
-
Plasmid Transfection:
-
Co-transfect RAW 264.7 cells with a luciferase reporter plasmid containing the murine iNOS promoter and a control plasmid (e.g., pRL-TK expressing Renilla luciferase for normalization) using a suitable transfection reagent.
-
-
Cell Treatment: After 24 hours of transfection, treat the cells with α-viniferin and IFN-γ as described in Protocol 1.
-
Cell Lysis: After 12-24 hours of treatment, wash the cells with PBS and lyse them using a passive lysis buffer.
-
Luciferase Assay:
-
Measure the firefly luciferase activity in the cell lysates using a luciferase assay system and a luminometer.
-
Measure the Renilla luciferase activity for normalization.
-
-
Data Analysis: Calculate the relative luciferase activity by normalizing the firefly luciferase activity to the Renilla luciferase activity.
Conclusion
α-Viniferin demonstrates significant potential as an inhibitor of STAT-1 inducible gene expression. Its mechanism of action, primarily through the inhibition of ERK-mediated STAT-1 Ser727 phosphorylation, provides a targeted approach to mitigating IFN-γ-driven inflammation. The protocols outlined in this document offer a comprehensive guide for researchers to investigate and further characterize the anti-inflammatory effects of α-viniferin. These studies will be crucial in evaluating its therapeutic potential for the treatment of inflammatory and autoimmune disorders.
References
Application Notes and Protocols: Evaluating the Antibacterial Efficacy of α-Viniferin
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-Viniferin, a resveratrol (B1683913) trimer, is a natural stilbenoid found in various plants, notably grapevines. It has garnered significant interest for its diverse pharmacological activities. Recent studies have highlighted its potential as a potent antibacterial agent, particularly against clinically relevant pathogens such as Staphylococcus aureus. This document provides a comprehensive overview of the experimental setup for testing the antibacterial efficacy of α-viniferin, including detailed protocols for key assays and data presentation.
Data Presentation
The antibacterial activity of α-viniferin and its isomer ε-viniferin has been quantified against several bacterial strains. The Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a key parameter.
| Compound | Bacterial Strain | Resistance Profile | Minimum Inhibitory Concentration (MIC) |
| α-Viniferin | Staphylococcus aureus | Methicillin-Susceptible (MSSA) | 7.8 µg/mL[1] |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 7.8 µg/mL[1] | |
| Staphylococcus epidermidis | Methicillin-Resistant (MRSE) | 7.8 µg/mL[1] | |
| ε-Viniferin | Staphylococcus aureus | MRSA (ATCC 33591) | 0.05 mg/mL (50 µg/mL)[2] |
| Staphylococcus aureus | MRSA (HUKM clinical isolate) | 0.1 mg/mL (100 µg/mL)[2] | |
| Streptococcus pneumoniae | Multiple Serotypes | 20 µM[3] |
Experimental Workflow for Assessing Antibacterial Efficacy
The following diagram outlines a comprehensive workflow for the evaluation of a novel antibacterial candidate like α-viniferin.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination
This protocol outlines the broth microdilution method for determining the MIC and MBC of α-viniferin.
Materials:
-
α-Viniferin stock solution (in a suitable solvent, e.g., DMSO)
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Mueller-Hinton Agar (B569324) (MHA) plates
Procedure:
-
Bacterial Inoculum Preparation:
-
From a fresh agar plate, select 3-5 colonies of the test bacterium and inoculate into CAMHB.
-
Incubate at 37°C with agitation until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution of α-Viniferin:
-
Perform a two-fold serial dilution of the α-viniferin stock solution in CAMHB in the 96-well plate to achieve a range of desired concentrations.
-
Include a positive control (bacteria with no compound) and a negative control (broth only).
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the serially diluted α-viniferin.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the plates for turbidity.
-
The MIC is the lowest concentration of α-viniferin that completely inhibits visible bacterial growth.
-
-
MBC Determination:
-
From the wells showing no visible growth (at and above the MIC), pipette a small aliquot (e.g., 10 µL) and plate it onto MHA plates.
-
Incubate the MHA plates at 37°C for 24 hours.
-
The MBC is the lowest concentration of α-viniferin that results in a ≥99.9% reduction in the initial inoculum count.
-
Time-Kill Kinetics Assay
This assay evaluates the rate at which α-viniferin kills a bacterial population over time.
Materials:
-
α-Viniferin
-
Log-phase bacterial culture
-
CAMHB
-
Sterile flasks or tubes
-
Sterile saline or PBS
-
MHA plates
Procedure:
-
Preparation:
-
Prepare a bacterial inoculum in the mid-logarithmic growth phase (approximately 10⁶ CFU/mL) in CAMHB.
-
Prepare flasks containing CAMHB with α-viniferin at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC). Include a growth control flask without α-viniferin.
-
-
Inoculation and Sampling:
-
Inoculate each flask with the prepared bacterial culture.
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each flask.
-
-
Viable Cell Counting:
-
Perform serial dilutions of the collected aliquots in sterile saline or PBS.
-
Plate the dilutions onto MHA plates and incubate at 37°C for 24 hours.
-
Count the number of colonies (CFU/mL) on each plate.
-
-
Data Analysis:
-
Plot the log₁₀ CFU/mL against time for each concentration of α-viniferin and the growth control.
-
A ≥3-log₁₀ (99.9%) reduction in CFU/mL compared to the initial inoculum is considered bactericidal activity.
-
Anti-Biofilm Assay (Crystal Violet Method)
This protocol assesses the ability of α-viniferin to inhibit biofilm formation or eradicate pre-formed biofilms.
Materials:
-
α-Viniferin
-
Bacterial strain capable of biofilm formation
-
Tryptic Soy Broth (TSB) supplemented with glucose (optional, to promote biofilm formation)
-
Sterile 96-well flat-bottom microtiter plates
-
Crystal Violet solution (0.1%)
-
Ethanol (B145695) (95%) or acetic acid (30%)
Procedure:
-
Biofilm Formation:
-
Inhibition Assay: Add bacterial suspension (approximately 10⁶ CFU/mL in TSB) and various concentrations of α-viniferin to the wells of the microtiter plate simultaneously.
-
Eradication Assay: Add the bacterial suspension to the wells and incubate for 24-48 hours to allow for biofilm formation. After incubation, gently wash the wells with PBS to remove planktonic cells, and then add fresh media containing different concentrations of α-viniferin.
-
-
Incubation:
-
Incubate the plates at 37°C for 24-48 hours.
-
-
Staining:
-
Gently wash the wells with PBS to remove planktonic cells.
-
Fix the biofilms with methanol (B129727) for 15 minutes.
-
Stain the adherent biofilms with 0.1% crystal violet solution for 15-20 minutes.
-
Wash the wells with water to remove excess stain.
-
-
Quantification:
-
Solubilize the stained biofilm with 95% ethanol or 30% acetic acid.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
A reduction in absorbance compared to the untreated control indicates anti-biofilm activity.
-
Cytotoxicity Assay (MTT Assay)
This assay determines the potential toxicity of α-viniferin against mammalian cell lines, which is crucial for assessing its therapeutic potential.
Materials:
-
α-Viniferin
-
Mammalian cell line (e.g., HEK293, HepG2)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)
-
Sterile 96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Procedure:
-
Cell Seeding:
-
Seed the mammalian cells into a 96-well plate at a suitable density and allow them to adhere overnight.
-
-
Treatment:
-
Replace the medium with fresh medium containing various concentrations of α-viniferin.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve α-viniferin) and an untreated control.
-
-
Incubation:
-
Incubate the plate for 24-72 hours in a CO₂ incubator at 37°C.
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for another 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage relative to the untreated control.
-
Potential Antibacterial Mechanisms of Stilbenoids
The precise signaling pathway for α-viniferin's antibacterial action is still under investigation. However, stilbenoids, as a class of polyphenolic compounds, are known to exert their effects through multiple mechanisms.
Conclusion
α-Viniferin demonstrates significant promise as an antibacterial agent, particularly against challenging pathogens like MRSA. The protocols detailed in this document provide a robust framework for the systematic evaluation of its efficacy and safety. Further research, including comprehensive MBC and time-kill studies against a broader range of bacteria, as well as in-depth mechanistic investigations, will be crucial in advancing α-viniferin towards potential clinical applications.
References
- 1. A Clinical Trial to Evaluate the Efficacy of α-Viniferin in Staphylococcus aureus – Specific Decolonization without Depleting the Normal Microbiota of Nares - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bacteriostatic Antimicrobial Combination: Antagonistic Interaction between Epsilon-Viniferin and Vancomycin against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ruthenium Chloride—Induced Oxidative Cyclization of Trans-Resveratrol to (±)-ε-Viniferin and Antimicrobial and Antibiofilm Activity Against Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Preparation of α-Viniferin for Topical Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-Viniferin, a trimer of resveratrol, is a potent stilbenoid with significant therapeutic potential for topical applications, including anti-inflammatory, antioxidant, and anti-melanogenic effects.[1][2] However, its progression into clinical studies is hampered by key physicochemical challenges, primarily its low aqueous solubility and potential instability under light and heat.[1] Like many polyphenols, α-viniferin is poorly soluble in water, making it difficult to incorporate into aqueous topical bases at effective concentrations. Furthermore, stilbenes are known to be susceptible to isomerization and degradation when exposed to UV radiation and high temperatures.[1][3]
These application notes provide a comprehensive guide to preparing and evaluating α-viniferin for topical studies. The protocols outlined below are based on established methods for structurally related polyphenols, such as resveratrol, and offer a robust starting point for developing stable, effective formulations. They cover pre-formulation considerations, detailed formulation protocols for creams and gels, methods for analytical quantification and stability testing, and protocols for in vitro skin permeation studies.
Pre-formulation & Physicochemical Properties
A thorough understanding of α-viniferin's properties is the cornerstone of successful formulation development. While extensive data is not available, key parameters can be compiled from existing literature and inferred from related stilbenoids.
Table 1: Physicochemical Properties of α-Viniferin and Related Compounds
| Property | α-Viniferin | trans-Resveratrol (Monomer Proxy) | Reference |
| Molecular Formula | C₄₂H₃₀O₉ | C₁₄H₁₂O₃ | [1] |
| Molecular Weight | 678.68 g/mol | 228.24 g/mol | [4] |
| Appearance | Solid (Expected) | Off-white powder | [5] |
| UV λmax | 285 nm (in FD-MS) | ~306 nm | [1] |
| Aqueous Solubility | Extremely Poorly Soluble | 0.03 g/L (3.12 x 10⁻⁶ mole fraction at 298.2 K) | [1][6] |
| Solubility in PG | Data not available | 30.6 g/L (2.62 x 10⁻² mole fraction at 318.2 K) | [6] |
| LogP | Data not available | 3.1 | [5] |
| Stability | Susceptible to UV/heat | Susceptible to UV/heat induced isomerization and degradation | [1][3] |
Solubility Enhancement
Given its very low water solubility, formulating α-viniferin requires strategies to improve its dissolution and dispersion in a topical vehicle.
-
Co-solvents: Use of pharmaceutically acceptable solvents like propylene (B89431) glycol (PG), ethanol, and polyethylene (B3416737) glycol (PEG) is a primary strategy. Based on data for resveratrol, PG is a particularly effective solvent.[6]
-
pH Modification: The solubility of phenolic compounds can be pH-dependent. However, altering the pH of a topical formulation must be done with caution to ensure it remains within a physiologically acceptable range for skin (typically pH 4.5-6.0).
-
Encapsulation: Advanced delivery systems like liposomes, ethosomes, or dendrimers can encapsulate α-viniferin, increasing its aqueous dispersibility, stability, and skin penetration.[1][5][7][8]
Stability Considerations
To prevent degradation, formulations should be prepared under subdued light and protected from high temperatures. The inclusion of antioxidants (e.g., tocopherol, butylated hydroxytoluene) and chelating agents (e.g., EDTA) in the formulation can mitigate oxidative degradation. Final packaging should be opaque and airtight.[3]
Formulation Protocols
The following protocols provide starting points for three common types of topical formulations. Researchers should perform their own optimization and stability studies.
Protocol 2.1: Simple Suspension for Preliminary Screening
This protocol is suitable for initial in vitro testing, such as antibacterial or cell culture assays, where a complex vehicle is not required.
Materials:
-
α-Viniferin powder
-
Sterile Distilled Water
-
Suspending agent (e.g., 0.5% w/v Carboxymethylcellulose sodium)
Procedure:
-
Autoclave the distilled water and allow it to cool to room temperature.
-
In a sterile environment, slowly add the carboxymethylcellulose sodium to the water while stirring continuously until fully dispersed.
-
Weigh the required amount of α-viniferin powder.
-
Levigate the α-viniferin powder with a small amount of the vehicle to form a smooth paste.
-
Gradually add the remaining vehicle to the paste with constant mixing to achieve the final desired concentration (e.g., 100 mg/L).[2]
-
Store in a sterile, light-protected container at 2-8°C. Shake well before use.
Protocol 2.2: Oil-in-Water (O/W) Cream Formulation
This protocol creates an aesthetically pleasing and moisturizing cream suitable for patient application. α-Viniferin is dissolved in the oil/solvent phase before emulsification.
Table 2: Example O/W Cream Formulation for α-Viniferin
| Phase | Ingredient | Function | % w/w |
| A (Oil Phase) | α-Viniferin | Active Ingredient | 0.1 - 2.0 |
| Propylene Glycol | Solvent, Humectant | 10.0 | |
| Cetyl Alcohol | Thickener, Emollient | 3.0 | |
| Stearic Acid | Thickener, Emulsifier | 4.0 | |
| Glyceryl Monostearate | Emulsifier, Emollient | 3.0 | |
| Caprylic/Capric Triglyceride | Emollient, Solvent | 8.0 | |
| Vitamin E (α-Tocopherol) | Antioxidant | 0.5 | |
| B (Water Phase) | Deionized Water | Vehicle | q.s. to 100 |
| Glycerin | Humectant | 5.0 | |
| EDTA Disodium | Chelating Agent | 0.1 | |
| C (Cool-down) | Phenoxyethanol | Preservative | 1.0 |
Procedure:
-
Phase A: Combine all oil phase ingredients, including propylene glycol and α-viniferin. Heat to 75°C with gentle stirring until all components are melted and the active is fully dissolved.
-
Phase B: In a separate vessel, combine all water phase ingredients and heat to 75°C with stirring.
-
Emulsification: Slowly add Phase A to Phase B while homogenizing at high speed for 3-5 minutes to form a uniform emulsion.
-
Cooling: Switch to gentle, sweeping mixing and allow the emulsion to cool.
-
Phase C: When the temperature is below 40°C, add the preservative (Phase C) and mix until uniform.
-
Adjust pH to 5.0-5.5 if necessary using a citric acid or sodium hydroxide (B78521) solution.
-
Package in an opaque, airtight container.
References
- 1. Chemistry, Biosynthesis and Pharmacology of Viniferin: Potential Resveratrol-Derived Molecules for New Drug Discovery, Development and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Clinical Trial to Evaluate the Efficacy of α-Viniferin in Staphylococcus aureus – Specific Decolonization without Depleting the Normal Microbiota of Nares - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. alpha-viniferin CAS#: 62218-13-7 [chemicalbook.com]
- 5. Development of a Topical Resveratrol Formulation for Commercial Applications Using Dendrimer Nanotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solubilization of Trans-Resveratrol in Some Mono-Solvents and Various Propylene Glycol + Water Mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. jddtonline.info [jddtonline.info]
Application Note: Evaluating Cell Viability Following Alpha-Viniferin Treatment Using the MTT Assay
Introduction
Alpha-viniferin (α-viniferin), a trimer of resveratrol, is a natural stilbenoid found in various plants, including grapes.[1] It has garnered significant interest in oncological research for its potential anti-cancer properties.[1][2] Studies have demonstrated that α-viniferin can inhibit the proliferation of various cancer cell lines and induce apoptosis (programmed cell death) through multiple signaling pathways.[2][3][4] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and sensitive colorimetric method for assessing cell viability and cytotoxicity.[5][6] The assay quantifies the metabolic activity of living cells by measuring the enzymatic reduction of the yellow tetrazolium salt MTT to insoluble purple formazan (B1609692) crystals.[6][7] This reduction is primarily carried out by mitochondrial dehydrogenases in viable cells.[5] The resulting formazan can be solubilized and its concentration measured spectrophotometrically, which is directly proportional to the number of viable, metabolically active cells.[8][9]
This document provides a detailed protocol for performing the MTT assay to evaluate the cytotoxic effects of α-viniferin on cancer cell lines. It also includes a summary of its known effects and a diagram of the implicated signaling pathways.
Quantitative Data Summary: Cytotoxicity of this compound
The cytotoxic and anti-proliferative effects of α-viniferin have been evaluated across various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency. The table below summarizes available data on the effects of α-viniferin.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Observed Effects & Notes | Reference |
| NCI-H460 | Non-Small Cell Lung Cancer | ~20-30 µM | 24 | Dose-dependent inhibition of cell viability; more effective than ε-viniferin.[10] | [2],[10] |
| HCT-116 | Colon Cancer | Not Specified | Not Specified | Blocked S-phase of the cell cycle. | [1] |
| HT-29 | Colon Cancer | Not Specified | Not Specified | Blocked S-phase of the cell cycle. | [1] |
| Caco-2 | Colon Cancer | Not Specified | Not Specified | Blocked S-phase of the cell cycle. | [1] |
| HOS | Osteosarcoma | Not Specified | Not Specified | Higher antiproliferative effects compared to ε-viniferin at the same concentration.[4] | [4] |
| DU145 | Prostate Cancer | Not Specified | Not Specified | Markedly inhibited proliferation in a time- and dose-dependent manner.[3] | [3] |
| PC-3 | Prostate Cancer | Not Specified | Not Specified | Markedly inhibited proliferation in a time- and dose-dependent manner.[3] | [3] |
Experimental Workflow
The following diagram illustrates the general workflow for assessing cell viability after treatment with α-viniferin using the MTT assay.
Caption: General workflow for the MTT cell viability assay.
Detailed Experimental Protocol
This protocol provides a step-by-step guide for evaluating the effect of α-viniferin on the viability of adherent cancer cells.
I. Materials and Reagents
-
Cell Line: Appropriate cancer cell line (e.g., NCI-H460, HCT-116).
-
This compound: Stock solution in a suitable solvent (e.g., DMSO).
-
Culture Medium: Recommended medium for the chosen cell line (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): Powder (Sigma-Aldrich, Cat.# M2128 or equivalent).[11]
-
Phosphate-Buffered Saline (PBS): pH 7.4, sterile.[8]
-
Solubilization Solution: Dimethyl sulfoxide (B87167) (DMSO) or a solution of 10-20% Sodium Dodecyl Sulfate (SDS) in 0.01 M HCl.[9][12]
-
Equipment:
-
Sterile 96-well flat-bottom cell culture plates.
-
Humidified incubator (37°C, 5% CO₂).
-
Microplate reader capable of measuring absorbance at 570 nm.
-
Laminar flow hood.
-
Multichannel pipette.
-
II. Reagent Preparation
-
MTT Stock Solution (5 mg/mL):
-
Dissolve MTT powder in sterile PBS to a final concentration of 5 mg/mL.[8][11]
-
Vortex or sonicate until fully dissolved.
-
Sterilize the solution by passing it through a 0.2 µm filter into a sterile, light-protected container.[11]
-
Store at 4°C for short-term use or at -20°C for long-term storage, protected from light.[8][11]
-
-
This compound Working Solutions:
-
Prepare a high-concentration stock solution of α-viniferin in DMSO (e.g., 10-50 mM).
-
On the day of the experiment, prepare serial dilutions of the α-viniferin stock in complete culture medium to achieve the desired final treatment concentrations (e.g., 5, 10, 20, 30 µM).[10]
-
Important: Prepare a vehicle control using the same final concentration of DMSO as in the highest α-viniferin treatment group to account for any solvent-induced cytotoxicity.
-
III. MTT Assay Procedure
-
Cell Seeding:
-
Harvest and count cells that are in the exponential growth phase.
-
Seed the cells into a 96-well plate at a pre-optimized density (e.g., 5,000–10,000 cells/well) in a final volume of 100 µL of complete culture medium.[12][13]
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.[12]
-
-
This compound Treatment:
-
After 24 hours, carefully remove the medium.
-
Add 100 µL of the prepared α-viniferin working solutions (including vehicle control and a "medium only" negative control) to the appropriate wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[14]
-
-
MTT Incubation:
-
Formazan Solubilization:
-
After the incubation, carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[6][8]
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 10-15 minutes, protected from light.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to reduce background noise.[11]
-
Read the plate within 1 hour of adding the solubilization solution.
-
IV. Data Analysis and Interpretation
-
Background Subtraction: Subtract the average absorbance value of the "medium only" blank wells from all other readings.
-
Calculate Percent Viability: The viability of treated cells is expressed as a percentage relative to the vehicle-treated control cells.
-
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
-
Dose-Response Curve: Plot the percent cell viability against the concentration of α-viniferin to generate a dose-response curve and determine the IC50 value.
This compound Signaling Pathway in Apoptosis
This compound has been shown to induce apoptosis in cancer cells by modulating several key signaling pathways. It can trigger both caspase-dependent and caspase-independent cell death.[1][2] The diagram below outlines a proposed mechanism of action in non-small cell lung cancer cells.
Caption: Apoptosis signaling induced by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. α-Viniferin-Induced Apoptosis through Downregulation of SIRT1 in Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. α-Viniferin activates autophagic apoptosis and cell death by reducing glucocorticoid receptor expression in castration-resistant prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ε-Viniferin and α-viniferin alone or in combination induced apoptosis and necrosis in osteosarcoma and non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. researchhub.com [researchhub.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. protocols.io [protocols.io]
- 13. chondrex.com [chondrex.com]
- 14. The Effect of Resveratrol on Cell Viability in the Burkitt’s Lymphoma Cell Line Ramos - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: α-Viniferin Solubility for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the solubility of α-viniferin for cell culture experiments. The following information, presented in a question-and-answer format, addresses common issues and provides detailed protocols to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is α-viniferin and why is its solubility a concern for cell culture experiments?
A1: α-Viniferin is a trimer of resveratrol, a type of natural polyphenol found in plants like grapes.[1] It exhibits a range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. However, α-viniferin is a hydrophobic molecule with very low aqueous solubility, which presents a significant challenge for its use in aqueous cell culture systems.[2][3] Improper dissolution can lead to precipitation, inaccurate dosing, and unreliable experimental outcomes.
Q2: What are the primary solvents for dissolving α-viniferin for cell culture use?
A2: The most common and effective solvents for dissolving α-viniferin are high-purity, anhydrous Dimethyl Sulfoxide (DMSO) and Ethanol (B145695) (EtOH).[4][5][6] These organic solvents can dissolve α-viniferin at high concentrations, allowing for the preparation of concentrated stock solutions.
Q3: What is a stock solution and why is it necessary?
A3: A stock solution is a concentrated solution of a compound that is diluted to a lower concentration for actual use. Preparing a high-concentration stock solution of α-viniferin in an appropriate organic solvent is crucial. This approach allows for the addition of a very small volume of the stock solution to the cell culture medium to achieve the desired final concentration, which minimizes the risk of "solvent shock" and precipitation.
Q4: What is the maximum recommended concentration of DMSO or ethanol in the final cell culture medium?
A4: To avoid solvent-induced cytotoxicity, the final concentration of the organic solvent in the cell culture medium should be kept as low as possible. A general guideline is to keep the final concentration below 0.5% (v/v).[6] For sensitive cell lines, it is highly recommended to keep the final solvent concentration at or below 0.1%.[7][8] It is imperative to include a vehicle control (medium with the same final concentration of the solvent) in all experiments to account for any effects of the solvent on the cells.[6]
Q5: What should I do if I observe a precipitate after adding α-viniferin to my cell culture medium?
A5: Precipitation is a common issue with poorly soluble compounds. If you observe a precipitate, refer to the troubleshooting guide below for potential causes and solutions. Common reasons include exceeding the solubility limit, "solvent shock," or interactions with media components.[9]
Quantitative Data Summary
Table 1: Physicochemical Properties of α-Viniferin
| Property | Value | Reference |
| Molecular Formula | C₄₂H₃₀O₉ | [10] |
| Molecular Weight | 678.68 g/mol | [5] |
| Appearance | Powder | [5] |
Table 2: Recommended Parameters for α-Viniferin Stock and Working Solutions
| Parameter | Recommendation | Notes |
| Primary Solvents | Dimethyl Sulfoxide (DMSO), Ethanol (EtOH) | Choose based on cell line sensitivity and experimental design. |
| Solvent Purity | ≥ 99.7% (anhydrous) | High-purity, sterile-filtered solvents are essential to prevent contamination.[6] |
| Typical Stock Concentration | 10-50 mM | Preparing a concentrated stock minimizes the volume added to the culture medium.[6] |
| Storage of Stock Solution | -20°C in small aliquots, protected from light | Aliquoting prevents repeated freeze-thaw cycles which can cause precipitation.[6] |
| Final Solvent Concentration | < 0.5% (v/v), ideally ≤ 0.1% | Crucial to minimize cellular toxicity. A vehicle control is mandatory.[6][7][8] |
| Typical Working Concentration | 1-50 µM | The optimal concentration is cell-line and assay-dependent. A dose-response curve is recommended. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM α-Viniferin Stock Solution in DMSO
Objective: To prepare a 10 mM stock solution of α-viniferin in DMSO.
Materials:
-
α-Viniferin powder (MW: 678.68 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO), sterile-filtered (≥ 99.7% purity)
-
Sterile 1.5 mL microcentrifuge tubes
-
Calibrated precision balance
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
Procedure:
-
Calculation: To prepare 1 mL of a 10 mM stock solution, you will need: Amount (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g) Amount (mg) = 0.010 mol/L x 0.001 L x 678.68 g/mol x 1000 mg/g = 6.79 mg
-
Weighing: Accurately weigh 6.79 mg of α-viniferin powder and place it into a sterile 1.5 mL microcentrifuge tube.
-
Solubilization: Add 1 mL of sterile, anhydrous DMSO to the tube.
-
Mixing: Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. A clear solution with no visible particulates should be obtained. Gentle warming (to 37°C) can be applied if dissolution is difficult, but avoid overheating.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile, light-protected microcentrifuge tubes. Store at -20°C for long-term use.
Protocol 2: Preparation of Working Solution in Cell Culture Medium
Objective: To dilute the α-viniferin stock solution into cell culture medium to achieve the desired final concentration.
Procedure:
-
Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Pre-warm the cell culture medium to 37°C.
-
Dilute the stock solution directly into the pre-warmed cell culture medium. For example, to prepare 1 mL of medium with a final concentration of 10 µM α-viniferin:
-
Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
-
Immediately after dilution, mix the medium thoroughly by gentle pipetting or inverting the tube to ensure homogeneity and prevent precipitation. The final DMSO concentration in this example is 0.1%.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution(s) |
| Precipitate forms immediately upon adding stock solution to media. | Solvent Shock: Rapid change in solvent polarity causes the compound to crash out of solution.[9] | - Pre-warm the cell culture medium to 37°C before adding the stock solution.- Instead of adding the stock directly to the final volume, first, perform an intermediate dilution in a smaller volume of medium, mix well, and then add this to the final culture volume. |
| Cloudiness or precipitate appears in the media after some time in the incubator. | Exceeding Solubility Limit: The final concentration of α-viniferin is higher than its maximum soluble concentration in the cell culture medium. | - Perform a solubility test to determine the maximum soluble concentration of α-viniferin in your specific cell culture medium.- Lower the final concentration of α-viniferin in your experiment. |
| Interaction with Media Components: α-viniferin may interact with proteins, salts, or other components in the medium, leading to the formation of insoluble complexes.[9] | - Consider using a serum-free medium for the experiment if compatible with your cells, as serum proteins can sometimes contribute to precipitation.- Test different types of cell culture media to see if the issue persists. | |
| Temperature Fluctuations: Moving the culture between different temperatures can cause some components to precipitate.[9] | - Minimize temperature changes. Ensure the medium is fully equilibrated to 37°C before use. | |
| Inconsistent experimental results. | Inaccurate Dosing: Precipitation, even if not easily visible, can lead to a lower effective concentration of α-viniferin in the medium. | - After preparing the working solution, centrifuge a sample at high speed and measure the concentration of α-viniferin in the supernatant using a suitable analytical method (e.g., HPLC) to confirm the actual soluble concentration. |
| Cell toxicity observed at expectedly non-toxic concentrations. | Solvent Toxicity: The final concentration of the organic solvent (DMSO or ethanol) is too high for your cell line. | - Ensure the final solvent concentration is below 0.5%, and ideally at or below 0.1%.[7][8]- Perform a dose-response experiment with the solvent alone to determine the maximum tolerable concentration for your specific cell line. |
Signaling Pathways and Visualizations
α-Viniferin has been reported to modulate several key signaling pathways involved in cellular processes like angiogenesis, inflammation, and apoptosis. The following diagrams illustrate these pathways.
Caption: α-Viniferin inhibits the VEGFR-2 signaling pathway.
Caption: α-Viniferin promotes apoptosis by downregulating SIRT1.
Caption: α-Viniferin inhibits STAT-1-inducible inflammatory genes.
Caption: α-Viniferin inhibits melanogenesis via the cAMP/PKA pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemistry, Biosynthesis and Pharmacology of Viniferin: Potential Resveratrol-Derived Molecules for New Drug Discovery, Development and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Clinical Trial to Evaluate the Efficacy of α-Viniferin in Staphylococcus aureus – Specific Decolonization without Depleting the Normal Microbiota of Nares - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alpha-Viniferin | CAS:62218-13-7 | Manufacturer ChemFaces [chemfaces.com]
- 5. chembk.com [chembk.com]
- 6. benchchem.com [benchchem.com]
- 7. α-Viniferin Improves Facial Hyperpigmentation via Accelerating Feedback Termination of cAMP/PKA-Signaled Phosphorylation Circuit in Facultative Melanogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. molnova.com [molnova.com]
- 9. α-Viniferin Improves Facial Hyperpigmentation via Accelerating Feedback Termination of cAMP/PKA-Signaled Phosphorylation Circuit in Facultative Melanogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound | C42H30O9 | CID 196402 - PubChem [pubchem.ncbi.nlm.nih.gov]
stability of alpha-viniferin in different solvents and pH
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with α-viniferin. The information addresses common challenges related to its stability in different solvents and pH conditions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of α-viniferin in solution?
A1: The stability of α-viniferin, a polyphenolic compound, is primarily influenced by pH, temperature, light exposure, and the presence of oxidizing agents.[1][2][3] Like its related compounds, resveratrol (B1683913) and other viniferin (B1239022) isomers, α-viniferin is susceptible to degradation under harsh environmental and chemical conditions.
Q2: In which solvents is α-viniferin expected to be most and least soluble?
Q3: How does pH impact the stability of α-viniferin?
A3: Polyphenolic compounds, including stilbenoids like viniferins, generally exhibit greater stability in acidic to neutral conditions.[8] Alkaline conditions can lead to the ionization of the phenolic hydroxyl groups, making the molecule more susceptible to oxidation and degradation. For instance, the related compound andrographolide (B1667393) shows optimal stability between pH 2.0 and 4.0, with degradation rates increasing in more basic conditions.[9] It is crucial to determine the pH-rate profile for α-viniferin to identify the optimal pH for its stability.
Q4: What is the effect of temperature on the stability of α-viniferin solutions?
A4: Elevated temperatures accelerate the degradation of polyphenolic compounds.[8][10] For trans-ε-viniferin, a stereoisomer of α-viniferin, high temperatures can be destructive over prolonged periods.[10] It is recommended to store α-viniferin stock solutions at low temperatures (e.g., -20°C) and to minimize exposure to high temperatures during experiments.[11]
Q5: How does light exposure affect the stability of α-viniferin?
A5: Exposure to light, particularly UV radiation, can cause significant degradation and isomerization of stilbenoids.[10][12] For instance, light stress can induce the photoisomerization of trans-stilbenes.[10] Therefore, it is imperative to protect α-viniferin solutions from light by using amber vials or covering containers with aluminum foil.
Troubleshooting Guides
Issue 1: Inconsistent results in biological assays.
-
Possible Cause: Degradation of α-viniferin in the assay medium.
-
Troubleshooting Steps:
-
Verify Solvent and pH Compatibility: Ensure that the solvent used to dissolve α-viniferin is compatible with your experimental system and that the final pH of the medium is within a stable range for the compound.
-
Prepare Fresh Solutions: Prepare α-viniferin solutions fresh before each experiment to minimize degradation during storage.
-
Control Temperature and Light: Maintain a constant and appropriate temperature throughout the experiment and protect the solutions from light.
-
Include a Stability Control: In a parallel experiment, incubate α-viniferin in the assay medium under the same conditions but without the biological system (e.g., cells or enzymes). Analyze the concentration of α-viniferin at the beginning and end of the experiment using a stability-indicating method like HPLC to assess its degradation.
-
Issue 2: Precipitation of α-viniferin in aqueous solutions.
-
Possible Cause: Poor aqueous solubility of α-viniferin.
-
Troubleshooting Steps:
-
Use a Co-solvent: Prepare a concentrated stock solution of α-viniferin in an organic solvent like DMSO or ethanol (B145695). Then, dilute the stock solution into the aqueous medium, ensuring the final concentration of the organic solvent is low enough to not affect the experiment (typically <0.1% for cell-based assays).
-
Sonication: Briefly sonicate the solution to aid in the dissolution of the compound.
-
Warm the Solution: Gently warm the solution, but be mindful of the potential for thermal degradation.
-
Issue 3: Appearance of unexpected peaks in HPLC analysis.
-
Possible Cause: Degradation of α-viniferin into byproducts.
-
Troubleshooting Steps:
-
Conduct a Forced Degradation Study: Perform a forced degradation study to intentionally degrade α-viniferin under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).[1][2][13] This will help in identifying the retention times of potential degradation products.
-
Use a Diode Array Detector (DAD) or Mass Spectrometer (MS): Employing a DAD or MS detector with your HPLC can help in characterizing the unknown peaks by providing UV spectra or mass-to-charge ratios, which can aid in their identification.
-
Optimize Chromatographic Method: Adjust the mobile phase composition, gradient, and column chemistry to achieve better separation of the parent compound from its degradation products.[14]
-
Data on Stability of Related Compounds
Since specific quantitative stability data for α-viniferin is limited in the literature, the following tables provide data for the related compound resveratrol and general information on viniferins. This information can be used as a preliminary guide for experimental design.
Table 1: Stability of trans-Resveratrol under Different pH and Temperature Conditions
| pH | Temperature (°C) | Half-life | Reference |
| < 6.8 | Ambient | Stable | Based on general polyphenol stability |
| 7.4 | 37 | Exponential decrease | Based on general polyphenol stability |
Note: This data is for trans-resveratrol and should be considered as an estimate for the behavior of α-viniferin. Experimental verification is highly recommended.
Table 2: General Solubility Characteristics of Polyphenols
| Solvent | Solubility |
| Water | Sparingly soluble; solubility is pH-dependent. |
| Ethanol | Slightly soluble.[4] |
| Methanol (B129727) | Slightly soluble.[4] |
| DMSO | Soluble; often used for preparing stock solutions.[5][6][7] |
| Diethyl Ether | Practically insoluble.[4] |
| n-Hexane | Practically insoluble.[4] |
Note: This table provides general solubility trends for polyphenols and is not specific to α-viniferin.
Experimental Protocols
Protocol: Forced Degradation Study of α-Viniferin
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.
1. Objective: To investigate the degradation of α-viniferin under various stress conditions.
2. Materials:
-
α-Viniferin standard
-
HPLC-grade solvents (Methanol, Acetonitrile, Water)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV/DAD or MS detector
-
pH meter
-
Water bath or incubator
-
Photostability chamber
3. Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of α-viniferin (e.g., 1 mg/mL) in a suitable solvent such as methanol or DMSO.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a specified temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at a specified temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3%) and keep it at room temperature.
-
Thermal Degradation: Heat the stock solution at an elevated temperature (e.g., 80°C).
-
Photolytic Degradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
Control Sample: Keep a sample of the stock solution at room temperature, protected from light, to serve as a control.
-
-
Sample Analysis:
-
At various time points, withdraw aliquots from each stress condition.
-
Neutralize the acidic and basic samples if necessary.
-
Dilute the samples to an appropriate concentration with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC method.
-
-
Data Analysis:
-
Compare the chromatograms of the stressed samples with the control sample.
-
Identify and quantify the degradation products.
-
Determine the percentage of degradation of α-viniferin under each condition.
-
Visualizations
Caption: Workflow for a forced degradation study of α-viniferin.
Caption: Troubleshooting logic for α-viniferin stability issues.
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. biopharminternational.com [biopharminternational.com]
- 4. redalyc.org [redalyc.org]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 13. biomedres.us [biomedres.us]
- 14. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimizing α-Viniferin Dosage for In Vivo Studies
Welcome to the technical support center for researchers utilizing α-viniferin in in vivo experimental models. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to facilitate the effective design and execution of your studies.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose for α-viniferin in in vivo studies?
A starting dose for α-viniferin can vary significantly depending on the animal model, the disease being studied, and the route of administration. For instance, in a mouse xenograft model of non-small cell lung cancer, an effective dose has been reported to be 5 mg/kg administered intraperitoneally (i.p.) five days a week.[1] For metabolic disorders in mice, oral (p.o.) doses of 20–40 mg/kg/day have been used. In studies investigating its anti-inflammatory properties in mice, oral doses greater than 30 mg/kg have shown significant effects.
Q2: What is the oral bioavailability of α-viniferin?
The oral bioavailability of α-viniferin is known to be low. Studies in rats have shown it to be approximately 4.2%.[2] This is a critical factor to consider when choosing the route of administration and determining the dosage for your experiments. Due to this low bioavailability, higher oral doses may be required to achieve therapeutic concentrations compared to parenteral routes.
Q3: How should I prepare α-viniferin for in vivo administration given its poor water solubility?
α-Viniferin is poorly soluble in water, which presents a challenge for in vivo administration. The choice of vehicle is crucial for ensuring consistent and accurate dosing. For intraperitoneal injections, α-viniferin has been administered in a solution of phosphate-buffered saline (PBS).[1] Another study involving intraperitoneal injection in rats used a vehicle of 90% water and 10% ethanol (B145695). For topical applications, a suspension of α-viniferin powder in sterile distilled water has been utilized. For oral gavage, while not explicitly detailed for α-viniferin, vehicles commonly used for poorly soluble compounds like resveratrol (B1683913) include aqueous solutions of 0.5% (w/v) carboxymethylcellulose (CMC) with 0.2% (w/v) Tween-80. It is often recommended to first dissolve the compound in a minimal amount of a suitable organic solvent like ethanol or DMSO before creating a suspension in the final vehicle.
Q4: Are there any known toxic effects of α-viniferin at higher doses?
In a study using a 5 mg/kg intraperitoneal dose in nude mice, no negative impacts on liver or kidney function were observed, as assessed by measuring AST, CPK, LDH, and creatinine (B1669602) levels.[1] However, it is important to note that high doses of α-viniferin have been reported to cause significant cell death in vitro. Therefore, it is crucial to perform dose-response studies and monitor for any signs of toxicity in your animal model, especially when exploring higher dosage ranges.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of α-viniferin in the dosing solution | Poor solubility of α-viniferin in the chosen vehicle. | - Increase the concentration of the co-solvent (e.g., ethanol, DMSO) if tolerated by the animal model and experimental design. - Consider using a different vehicle system, such as a suspension with stabilizing agents like carboxymethylcellulose (CMC) or a lipid-based formulation. - Prepare fresh solutions before each administration and ensure thorough mixing (e.g., vortexing, sonication) before drawing the dose. |
| Inconsistent or variable results between animals | - Inaccurate dosing due to precipitation or non-homogenous suspension. - Low and variable oral absorption. | - Ensure the dosing solution/suspension is homogenous by continuous mixing during administration. - For oral studies, consider strategies to enhance bioavailability, such as co-administration with absorption enhancers or using a nanoformulation, though this would require validation. - For parenteral routes, ensure consistent injection technique and volume. |
| Difficulty achieving desired therapeutic effect | - Insufficient dosage due to low bioavailability or rapid metabolism. - Inappropriate route of administration for the target tissue. | - Conduct a dose-escalation study to determine the optimal therapeutic dose for your specific model. - Consider a parenteral route of administration (e.g., intraperitoneal, intravenous) to bypass first-pass metabolism and increase systemic exposure. - Analyze pharmacokinetic parameters in your animal model to understand the absorption, distribution, metabolism, and excretion (ADME) profile of α-viniferin. |
| Observed signs of toxicity in animals (e.g., weight loss, lethargy) | The administered dose is too high for the specific animal model or strain. | - Reduce the dosage and/or the frequency of administration. - Carefully monitor the animals for any adverse effects. - Consult relevant literature for toxicity data on α-viniferin or similar stilbenoids. - Perform a maximum tolerated dose (MTD) study before initiating efficacy experiments. |
Data Presentation
Table 1: Summary of In Vivo α-Viniferin Dosages from Preclinical Studies
| Animal Model | Disease/Condition | Route of Administration | Dosage | Frequency | Observed Effect | Reference |
| Nude Mice | Non-Small Cell Lung Cancer | Intraperitoneal (i.p.) | 5 mg/kg | 5 days/week | Suppression of tumor growth | [1] |
| Mice | Metabolic Disorders | Oral (p.o.) | 20-40 mg/kg/day | Daily | Improved lipid and glucose homeostasis | |
| Mice | Inflammation | Oral (p.o.) | >30 mg/kg | Not specified | Significant anti-inflammatory effects | |
| Rats | Pharmacokinetic Study | Intravenous (i.v.) | Not specified | Single dose | Characterization of pharmacokinetic parameters | [2] |
| Rats | Pharmacokinetic Study | Oral (p.o.) | Not specified | Single dose | Determination of oral bioavailability (4.2%) | [2] |
Experimental Protocols
Protocol 1: Intraperitoneal Administration of α-Viniferin in a Mouse Xenograft Model
This protocol is based on a study investigating the anti-tumor effects of α-viniferin on non-small cell lung cancer xenografts in nude mice.[1]
-
Preparation of α-Viniferin Solution:
-
Dissolve α-viniferin powder in sterile phosphate-buffered saline (PBS) to a final concentration of 0.5 mg/mL.
-
Ensure complete dissolution. If solubility is an issue, a minimal amount of a biocompatible co-solvent may be used, followed by dilution with PBS. The final concentration of the co-solvent should be kept low and consistent across all treatment groups, including the vehicle control.
-
Sterile filter the final solution through a 0.22 µm syringe filter.
-
-
Animal Dosing:
-
Use five-week-old male BALB/c nude mice with subcutaneously implanted NCI-H460 cells.
-
Once tumors reach a volume of 100-200 mm³, randomly assign mice to treatment and control groups.
-
Administer 5 mg/kg of the α-viniferin solution via intraperitoneal injection.
-
Administer the vehicle (PBS) to the control group.
-
Repeat the administration five times a week for the duration of the study (e.g., four weeks).
-
-
Monitoring:
-
Monitor tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and collect tumors for further analysis (e.g., weight, immunohistochemistry).
-
Collect blood samples to assess potential side effects on liver and kidney function by measuring relevant biomarkers (AST, CPK, LDH, creatinine).[1]
-
Mandatory Visualizations
References
Technical Support Center: α-Viniferin Oral Administration & Bioavailability
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to navigate the challenges associated with the oral administration and bioavailability of α-viniferin.
Frequently Asked Questions (FAQs)
1. What are the primary challenges limiting the oral bioavailability of α-viniferin?
The oral bioavailability of α-viniferin is significantly hindered by several key factors:
-
Low Aqueous Solubility: As a polyphenolic compound, α-viniferin exhibits poor solubility in water, which is a prerequisite for absorption in the gastrointestinal tract. While soluble in organic solvents like DMSO and acetone, its limited aqueous solubility is a major barrier.
-
Extensive First-Pass Metabolism: Following absorption, α-viniferin undergoes significant metabolism, primarily through glucuronidation and to a lesser extent, sulfation, in the intestine and liver. This rapid conversion to metabolites reduces the amount of active compound reaching systemic circulation.
-
Low Intestinal Permeability: The ability of α-viniferin to permeate the intestinal epithelium is limited, further contributing to its low absorption.
-
Low Oral Bioavailability: As a result of these factors, the absolute oral bioavailability of α-viniferin in rats has been reported to be as low as 4.2%.[1][2]
2. What is the reported oral bioavailability of α-viniferin and its analogs?
Studies in rats have demonstrated low oral bioavailability for viniferin (B1239022) compounds:
-
α-Viniferin: The absolute oral bioavailability was found to be 4.2% in rats.[1][2]
-
δ-Viniferin: A study on the resveratrol (B1683913) dimer, δ-viniferin, reported an even lower absolute oral bioavailability of 2.3% in rats. However, when considering its glucuronide and sulfate (B86663) metabolites, the total absorption increased to 31.5%.[3]
3. What strategies can be employed to enhance the oral bioavailability of α-viniferin?
Several formulation strategies are being explored to overcome the bioavailability challenges of α-viniferin:
-
Nanoformulations: Encapsulating α-viniferin into nanoparticles, such as liposomes or poly(lactic-co-glycolic acid) (PLGA) nanoparticles, can improve its solubility, protect it from degradation in the GI tract, and enhance its absorption.
-
Lipid-Based Formulations: Formulations like self-emulsifying drug delivery systems (SEDDS) can improve the solubilization of lipophilic compounds like α-viniferin in the gastrointestinal fluids.
-
Use of Permeation Enhancers: Co-administration with agents that can transiently open the tight junctions between intestinal epithelial cells could improve the absorption of α-viniferin.
-
Inhibition of Metabolism: Co-administration with inhibitors of glucuronidation enzymes (UGTs) could potentially increase the systemic exposure to the parent α-viniferin molecule.
Troubleshooting Guides
Low Compound Recovery in Caco-2 Permeability Assays
| Problem | Possible Cause | Troubleshooting Steps |
| Low recovery of α-viniferin in both apical and basolateral compartments. | Non-specific binding: Polyphenolic compounds like α-viniferin can adhere to plasticware (e.g., pipette tips, plates). | 1. Use low-binding labware. 2. Include a surfactant (e.g., 0.02% Pluronic F-68) or a protein like bovine serum albumin (BSA) at a low concentration (e.g., 0.1-1%) in the transport buffer to reduce non-specific binding.[4] 3. Pre-treat plates with a blocking agent. |
| Low aqueous solubility: α-Viniferin may precipitate out of the aqueous transport buffer. | 1. Ensure the final concentration of the dosing solution is below the aqueous solubility limit of α-viniferin. 2. Use a co-solvent (e.g., DMSO) at a low, non-toxic concentration (typically <1%) to aid solubility. 3. Visually inspect the donor well for any precipitation during the experiment. | |
| Cellular metabolism: Caco-2 cells express some metabolic enzymes that could metabolize α-viniferin. | 1. Analyze samples for the presence of major metabolites (e.g., glucuronides). 2. If metabolism is significant, consider using a shorter incubation time. | |
| Cellular accumulation: The compound may be retained within the Caco-2 cells. | 1. After the transport experiment, lyse the cells and quantify the amount of α-viniferin within the cell lysate to determine the extent of accumulation. |
High Variability in Pharmacokinetic Studies
| Problem | Possible Cause | Troubleshooting Steps |
| Large inter-individual variation in plasma concentrations of α-viniferin. | Inconsistent dosing: Inaccurate oral gavage technique can lead to variability in the administered dose. | 1. Ensure all personnel are properly trained in oral gavage techniques. 2. Use a consistent vehicle for suspending α-viniferin and ensure it is a homogenous suspension before each administration. |
| Food effect: The presence or absence of food in the stomach can significantly alter the absorption of poorly soluble drugs. | 1. Standardize the fasting period for animals before dosing. 2. If investigating the food effect, control the type and amount of food provided. | |
| Differences in gut microbiota: Gut bacteria can metabolize polyphenols, leading to inter-animal variability. | 1. Source animals from the same vendor and house them under identical conditions to minimize variations in gut flora. | |
| Unexpectedly low plasma concentrations. | Precipitation in the GI tract: The compound may precipitate out of solution in the gastric or intestinal fluids. | 1. Assess the solubility of α-viniferin in simulated gastric and intestinal fluids. 2. Consider using a formulation that maintains the drug in a solubilized state (e.g., a lipid-based formulation). |
Quantitative Data
Table 1: Physicochemical Properties of α-Viniferin
| Property | Value | Reference |
| Molecular Formula | C₄₂H₃₀O₉ | [1][5] |
| Molecular Weight | 678.7 g/mol | [5] |
| Aqueous Solubility | Poorly soluble | [1] |
| Solubility in Organic Solvents | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [6] |
| pKa (Predicted) | 9.06 ± 0.70 | [6] |
Table 2: Pharmacokinetic Parameters of Viniferins in Rats (Oral Administration)
| Parameter | α-Viniferin | δ-Viniferin | Reference |
| Dose | Not specified | 70 mg/kg | [1][2][3] |
| Cmax (ng/mL) | Data not available | 1.42 (parent) | [3] |
| Tmax (h) | Data not available | 0.5 (parent) | [3] |
| AUC₀-t (ng·h/mL) | Data not available | 4.8 (parent) | [3] |
| Absolute Bioavailability (%) | 4.2 | 2.3 (parent only) | [1][2][3] |
Experimental Protocols
Protocol 1: Caco-2 Cell Permeability Assay for α-Viniferin
This protocol is adapted from standard procedures for assessing intestinal drug permeability.
1. Cell Culture:
-
Culture Caco-2 cells (ATCC® HTB-37™) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.
-
Seed cells onto permeable polycarbonate membrane inserts (e.g., 12-well Transwell® plates, 0.4 µm pore size) at a density of approximately 6 x 10⁴ cells/cm².
-
Maintain the cell monolayers for 21-25 days to allow for differentiation, changing the medium every 2-3 days.
2. Monolayer Integrity Assessment:
-
Measure the transepithelial electrical resistance (TEER) of the monolayers using a voltmeter. TEER values should be >250 Ω·cm² to indicate a confluent monolayer.
-
Assess the permeability of a paracellular marker, such as Lucifer yellow (LY). The apparent permeability coefficient (Papp) of LY should be <1.0 x 10⁻⁶ cm/s.
3. Transport Experiment:
-
Prepare a stock solution of α-viniferin in DMSO.
-
Prepare the transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4).
-
Prepare the dosing solution by diluting the α-viniferin stock solution in the transport buffer to the desired final concentration (e.g., 10 µM). The final DMSO concentration should be ≤1%.
-
Wash the Caco-2 monolayers with pre-warmed transport buffer.
-
Apical to Basolateral (A-B) Transport: Add the dosing solution to the apical (donor) compartment and fresh transport buffer to the basolateral (receiver) compartment.
-
Basolateral to Apical (B-A) Transport: Add the dosing solution to the basolateral (donor) compartment and fresh transport buffer to the apical (receiver) compartment.
-
Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
At the end of the incubation, collect samples from both the donor and receiver compartments.
4. Sample Analysis:
-
Quantify the concentration of α-viniferin in the samples using a validated analytical method, such as HPLC-MS/MS.
5. Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of drug transport across the monolayer.
-
A is the surface area of the membrane.
-
C₀ is the initial concentration of the drug in the donor compartment.
-
-
Calculate the efflux ratio (ER): ER = Papp (B-A) / Papp (A-B) An efflux ratio >2 suggests the involvement of active efflux transporters.
Protocol 2: HPLC-MS/MS Quantification of α-Viniferin in Rat Plasma
This protocol is a general guideline and should be optimized and validated for specific experimental needs.
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of rat plasma, add 300 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (e.g., resveratrol-d4).
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. HPLC Conditions:
-
Column: C18 column (e.g., 2.1 x 100 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to separate α-viniferin from endogenous plasma components and the internal standard.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
α-Viniferin: Determine the optimal precursor and product ions.
-
Internal Standard: Determine the optimal precursor and product ions.
-
-
Optimize other MS parameters such as capillary voltage, cone voltage, and collision energy.
4. Calibration and Quantification:
-
Prepare a calibration curve by spiking known concentrations of α-viniferin into blank rat plasma and processing the samples as described above.
-
Quantify α-viniferin in the experimental samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Protocol 3: Preparation of α-Viniferin Loaded PLGA Nanoparticles
This protocol describes a single emulsion-solvent evaporation method for encapsulating a hydrophobic drug like α-viniferin into PLGA nanoparticles.
1. Materials:
-
α-Viniferin
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Dichloromethane (DCM) or Ethyl Acetate (as the organic solvent)
-
Poly(vinyl alcohol) (PVA) or another suitable surfactant (as a stabilizer)
-
Deionized water
2. Method:
-
Organic Phase Preparation: Dissolve a specific amount of PLGA and α-viniferin in the organic solvent.
-
Aqueous Phase Preparation: Prepare an aqueous solution of the stabilizer (e.g., 1% w/v PVA).
-
Emulsification: Add the organic phase to the aqueous phase and emulsify using a high-speed homogenizer or a sonicator to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle Collection: Collect the nanoparticles by centrifugation.
-
Washing: Wash the nanoparticles several times with deionized water to remove the excess stabilizer and unencapsulated drug.
-
Lyophilization: Lyophilize the washed nanoparticles to obtain a dry powder for long-term storage and characterization.
3. Characterization:
-
Particle Size and Zeta Potential: Determine the size distribution and surface charge of the nanoparticles using dynamic light scattering (DLS).
-
Morphology: Visualize the shape and surface of the nanoparticles using scanning electron microscopy (SEM) or transmission electron microscopy (TEM).
-
Encapsulation Efficiency and Drug Loading: Quantify the amount of α-viniferin encapsulated within the nanoparticles using a validated analytical method (e.g., HPLC) after dissolving a known amount of nanoparticles in a suitable solvent.
Visualizations
Metabolic Pathway of Viniferins
Caption: Metabolic fate of α-viniferin following oral administration.
Experimental Workflow for Caco-2 Permeability Assay
Caption: Workflow for determining α-viniferin permeability using the Caco-2 cell model.
Logical Relationship of Bioavailability Challenges
References
- 1. Chemistry, Biosynthesis and Pharmacology of Viniferin: Potential Resveratrol-Derived Molecules for New Drug Discovery, Development and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic and bioavailability studies of α-viniferin after intravenous and oral administration to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics, bioavailability, metabolism and excretion of δ-viniferin in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. enamine.net [enamine.net]
- 5. Alpha-Viniferin | C42H30O9 | CID 196402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. α-Viniferin | TargetMol [targetmol.com]
Technical Support Center: Overcoming α-Viniferin Resistance in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to α-viniferin in cancer cell lines during their experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing a decrease in the cytotoxic effect of α-viniferin on our cancer cell line over time. What are the potential mechanisms of resistance?
A1: While specific research on acquired resistance to α-viniferin is limited, mechanisms of resistance to similar stilbenoid compounds like resveratrol (B1683913) can be instructive. Potential mechanisms include:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp) or Multidrug Resistance-associated Protein 1 (MRP1), can actively pump α-viniferin out of the cancer cells, reducing its intracellular concentration and efficacy.[1]
-
Alterations in Target Pathways: Cancer cells might develop mutations or alter the expression of proteins in key signaling pathways targeted by α-viniferin. This could include the upregulation of pro-survival pathways like PI3K/Akt/mTOR or the downregulation of apoptotic pathways.[2]
-
Enhanced DNA Damage Repair: Upregulation of DNA repair mechanisms can counteract the DNA damage induced by α-viniferin, leading to increased cell survival.[1]
-
Defective Apoptotic Pathways: Mutations or altered expression of key apoptotic proteins (e.g., Bcl-2 family proteins, caspases) can render cells resistant to apoptosis induction by α-viniferin.[1]
Q2: How can we determine if our cancer cell line has developed resistance to α-viniferin?
A2: You can assess resistance by performing a dose-response curve and calculating the half-maximal inhibitory concentration (IC50) using a cell viability assay (e.g., MTT, XTT). A significant increase in the IC50 value compared to the parental, sensitive cell line indicates the development of resistance.
Q3: What strategies can we employ to overcome suspected α-viniferin resistance in our cancer cell line?
A3: Several strategies can be explored to overcome resistance:
-
Combination Therapy: Combining α-viniferin with other anticancer agents can have synergistic effects.[3][4] For example, co-administration with conventional chemotherapeutics (e.g., cisplatin, doxorubicin) or targeted therapies may help to overcome resistance.[3]
-
Inhibition of Drug Efflux Pumps: Using known inhibitors of ABC transporters, such as verapamil (B1683045) or cyclosporin (B1163) A, in combination with α-viniferin can increase its intracellular accumulation and restore sensitivity.
-
Targeting Alternative Signaling Pathways: If resistance is due to alterations in a specific pathway, consider using inhibitors that target other critical survival pathways in the cancer cells.
-
Modulation of Apoptosis: Employing agents that promote apoptosis through different mechanisms can re-sensitize resistant cells to α-viniferin.
Troubleshooting Guides
Problem 1: Inconsistent IC50 values for α-viniferin in our experiments.
| Possible Cause | Troubleshooting Suggestion |
| Cell Seeding Density | Optimize and maintain a consistent cell seeding density for all experiments. High or low cell densities can affect drug sensitivity. |
| α-Viniferin Stock Solution | Prepare fresh stock solutions of α-viniferin regularly and store them appropriately, protected from light and at the recommended temperature. Degradation of the compound can lead to variability. |
| Incubation Time | Ensure a consistent incubation time with α-viniferin across all experiments. |
| Assay Protocol | Standardize the cell viability assay protocol, including reagent concentrations and incubation times. |
Problem 2: No significant apoptosis is observed even at high concentrations of α-viniferin.
| Possible Cause | Troubleshooting Suggestion |
| Defective Apoptotic Machinery | Analyze the expression of key apoptotic proteins (e.g., caspases, Bcl-2 family members) by Western blot to identify potential defects. |
| Cell Line Characteristics | Some cancer cell lines are inherently more resistant to apoptosis. Consider using a different cell line or exploring alternative cell death mechanisms like necrosis or autophagy. |
| Assay Sensitivity | Use a more sensitive apoptosis detection method, such as Annexin V/Propidium Iodide staining followed by flow cytometry. |
Data Presentation
Table 1: Cytotoxicity (IC50) of α-Viniferin in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| K562 | Chronic Myelogenous Leukemia | 13.61 µg/mL | 24 |
| NCI-H460 | Non-Small Cell Lung Cancer | More effective than ε-viniferin (exact value not specified) | Not Specified |
| HCT-116 | Colon Cancer | Not Specified (Blocked S-phase) | Not Specified |
| HT-29 | Colon Cancer | Not Specified (Blocked S-phase) | Not Specified |
| Caco-2 | Colon Cancer | Not Specified (Blocked S-phase) | Not Specified |
| LNCaP | Prostate Cancer | Dose-dependent antiproliferative effects | Not Specified |
| DU145 | Prostate Cancer | Dose-dependent antiproliferative effects | Not Specified |
| PC-3 | Prostate Cancer | Dose-dependent antiproliferative effects | Not Specified |
Experimental Protocols
MTT Cell Viability Assay
This protocol is used to assess cell metabolic activity as an indicator of cell viability.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Phosphate-Buffered Saline (PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or Solubilization Solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: The next day, treat the cells with various concentrations of α-viniferin. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2]
Western Blot Analysis
This protocol is used to detect specific proteins in a cell lysate.
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary and secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Protein Extraction: Treat cells with α-viniferin, then lyse them in cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Gel Electrophoresis: Separate the protein samples by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC/PI apoptosis detection kit
-
Binding buffer
-
Flow cytometer
Protocol:
-
Cell Treatment: Treat cells with α-viniferin for the desired time.
-
Cell Harvesting: Harvest the cells (including floating cells) and wash them with cold PBS.
-
Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Visualizations
Caption: Experimental workflow for evaluating α-viniferin resistance.
Caption: Potential signaling pathways involved in α-viniferin resistance.
References
- 1. Effect and mechanism of resveratrol on drug resistance in human bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. ε-Viniferin and α-viniferin alone or in combination induced apoptosis and necrosis in osteosarcoma and non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
refining α-viniferin treatment duration for apoptosis induction
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using α-viniferin to induce apoptosis.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration of α-viniferin for inducing apoptosis?
A1: Based on published studies, a good starting point for most cancer cell lines is a concentration range of 10 µM to 30 µM.[1] For example, in NCI-H460 non-small cell lung cancer cells, a dose-dependent increase in apoptosis was observed with concentrations of 5 µM, 10 µM, 20 µM, and 30 µM after 24 hours of treatment.[1] However, the optimal concentration is cell-type dependent, so we recommend performing a dose-response experiment for your specific cell line.
Q2: What is the typical treatment duration to observe α-viniferin-induced apoptosis?
A2: A 24-hour treatment period is a common time point used to observe significant apoptosis in several cancer cell lines, including NCI-H460.[1][2] However, the kinetics of apoptosis can vary between cell lines. It is advisable to perform a time-course experiment (e.g., 6, 12, 24, and 48 hours) to determine the optimal treatment duration for your experimental model. The anti-proliferative effects of α-viniferin have been shown to be time-dependent in various cancer cell lines.[3][4][5]
Q3: What are the key signaling pathways activated by α-viniferin to induce apoptosis?
A3: α-Viniferin induces apoptosis through both caspase-dependent and caspase-independent pathways.[1][6] Key events include the downregulation of SIRT1 and subsequent inhibition of AKT phosphorylation.[1][7] This leads to the activation of the intrinsic apoptosis pathway, characterized by an increased Bax/Bcl-2 ratio, mitochondrial dysfunction, and activation of caspase-3, resulting in the cleavage of PARP.[1][3] Concurrently, α-viniferin can trigger the caspase-independent pathway through the release of Apoptosis-Inducing Factor (AIF) from the mitochondria and its translocation to the nucleus, where it contributes to DNA fragmentation.[1][6]
Q4: Can α-viniferin induce other forms of cell death besides apoptosis?
A4: While apoptosis is the primary mode of cell death reported, some studies suggest that at higher concentrations or in different cell lines, necrosis may also occur.[8] It is recommended to use methods like Annexin V and a viability dye (e.g., 7-AAD or Propidium Iodide) to distinguish between apoptosis and necrosis.[1][2] Additionally, α-viniferin has been shown to activate autophagic apoptosis in prostate cancer cells.[5]
Q5: Is α-viniferin cytotoxic to normal (non-cancerous) cells?
A5: Some studies have indicated that polyphenolic compounds, including derivatives of resveratrol (B1683913) like viniferins, have less of an effect on the survival of normal peripheral blood mononuclear cells (PBMCs) compared to leukemic cells, suggesting a degree of selectivity for cancer cells.[9] However, it is always recommended to test the cytotoxicity of α-viniferin on a relevant normal cell line in parallel with your cancer cell line to determine its therapeutic window.
Troubleshooting Guides
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no apoptosis observed after 24 hours of treatment. | 1. Suboptimal Concentration: The concentration of α-viniferin may be too low for your cell line. 2. Incorrect Treatment Duration: The 24-hour time point may be too early to observe significant apoptosis in your cell line. 3. Cell Line Resistance: The cell line may be resistant to α-viniferin-induced apoptosis. 4. Reagent Quality: The α-viniferin may have degraded. | 1. Perform a Dose-Response: Test a wider range of concentrations (e.g., 5 µM to 50 µM) to determine the IC50 for your cell line. 2. Conduct a Time-Course Experiment: Measure apoptosis at multiple time points (e.g., 12, 24, 48, 72 hours) to identify the optimal incubation period. 3. Check for Pathway Activation: Use Western blotting to check for key markers like cleaved caspase-3 or cleaved PARP, which may be activated even if morphological changes are not yet apparent. 4. Ensure Proper Storage: Store α-viniferin as recommended by the manufacturer, protected from light and moisture. |
| High levels of necrosis observed. | 1. Excessively High Concentration: The concentration of α-viniferin may be too high, leading to necrotic cell death. 2. Extended Treatment Duration: Prolonged exposure may lead to secondary necrosis in cells that have already undergone apoptosis. | 1. Reduce Concentration: Use a lower concentration of α-viniferin that is closer to the IC50 for apoptosis induction. 2. Shorten Incubation Time: Analyze cells at an earlier time point to capture early and late apoptosis before secondary necrosis becomes prevalent. |
| Inconsistent results between experiments. | 1. Cell Culture Variability: Differences in cell passage number, confluency, or overall health can affect the response to treatment. 2. Inconsistent Reagent Preparation: Variations in the preparation of α-viniferin stock solutions. | 1. Standardize Cell Culture: Use cells within a consistent passage number range and seed them to reach a specific confluency (e.g., 70-80%) at the time of treatment. 2. Prepare Fresh Solutions: Prepare fresh dilutions of α-viniferin from a validated stock solution for each experiment. |
| No cleavage of caspase-3 or PARP detected by Western blot. | 1. Timing of Analysis: The peak of caspase-3 activation may occur at a different time point than 24 hours. 2. Caspase-Independent Pathway: The primary mechanism of apoptosis in your cell line might be caspase-independent. | 1. Perform a Time-Course Western Blot: Analyze protein lysates at various time points (e.g., 6, 12, 18, 24 hours) to detect the peak of caspase-3 and PARP cleavage. 2. Investigate AIF Translocation: Use immunofluorescence or cellular fractionation followed by Western blotting to check for the translocation of AIF from the mitochondria to the nucleus. |
Data Presentation
Table 1: Dose-Dependent Induction of Apoptosis by α-Viniferin in NCI-H460 Cells after 24-Hour Treatment [1]
| α-Viniferin Concentration (µM) | Total Apoptotic Cells (%) (Early + Late) |
| 0 (Control) | 5.3 |
| 5 | 7.0 |
| 10 | 8.3 |
| 20 | 22.3 |
| 30 | 35.0 |
Experimental Protocols
Assessment of Apoptosis by Annexin V-FITC/7-AAD Staining
This protocol is adapted from methodologies described in studies on α-viniferin-induced apoptosis.[1]
a. Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with various concentrations of α-viniferin (e.g., 0, 5, 10, 20, 30 µM) for the desired duration (e.g., 24 hours).
b. Cell Harvesting and Staining:
-
Collect the cell culture medium (which contains floating apoptotic cells).
-
Wash the adherent cells with PBS and detach them using trypsin-EDTA.
-
Combine the detached cells with the collected medium from step 1.
-
Centrifuge the cell suspension at 2000 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 200 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of 7-AAD staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 300 µL of 1X Binding Buffer to each tube.
c. Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
Use appropriate controls to set up compensation and gates for:
-
Viable cells (Annexin V- / 7-AAD-)
-
Early apoptotic cells (Annexin V+ / 7-AAD-)
-
Late apoptotic/necrotic cells (Annexin V+ / 7-AAD+)
-
Necrotic cells (Annexin V- / 7-AAD+)
-
Western Blot Analysis for Apoptosis-Related Proteins
This protocol allows for the detection of key proteins involved in α-viniferin-induced apoptosis, such as cleaved caspase-3 and cleaved PARP.[1][7]
a. Cell Lysis and Protein Quantification:
-
Following treatment with α-viniferin, wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.
b. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
c. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against cleaved caspase-3, cleaved PARP, SIRT1, p-AKT, total AKT, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Mandatory Visualizations
Caption: Experimental workflow for refining α-viniferin treatment.
Caption: α-Viniferin-induced apoptosis signaling pathways.
References
- 1. α-Viniferin-Induced Apoptosis through Downregulation of SIRT1 in Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Chemistry, Biosynthesis and Pharmacology of Viniferin: Potential Resveratrol-Derived Molecules for New Drug Discovery, Development and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. α-Viniferin activates autophagic apoptosis and cell death by reducing glucocorticoid receptor expression in castration-resistant prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. α-Viniferin-Induced Apoptosis through Downregulation of SIRT1 in Non-Small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ε-Viniferin and α-viniferin alone or in combination induced apoptosis and necrosis in osteosarcoma and non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative antiproliferative and apoptotic effects of resveratrol, epsilon-viniferin and vine-shots derived polyphenols (vineatrols) on chronic B lymphocytic leukemia cells and normal human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting α-Viniferin Interference in Fluorescence-Based Assays
This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing α-viniferin in their studies and encountering potential interference in fluorescence-based assays. The following troubleshooting guides and frequently asked questions (FAQs) will help you identify, characterize, and mitigate these issues to ensure the accuracy and reliability of your experimental data.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is α-viniferin and why might it interfere with my fluorescence assay?
A1: α-Viniferin is a trimer of resveratrol, belonging to the stilbenoid class of polyphenols.[1][2] Like many polyphenolic compounds, α-viniferin possesses a conjugated ring system that can absorb and emit light, a property known as autofluorescence.[3][4] If the excitation and emission spectra of α-viniferin overlap with those of the fluorophores in your assay, it can lead to false-positive or false-negative results.[5][6]
Q2: I am observing unexpected fluorescence in my assay when α-viniferin is present. How can I confirm that it is due to autofluorescence?
A2: To confirm that the observed signal is due to α-viniferin's intrinsic fluorescence, you should run a control experiment. Prepare a sample containing α-viniferin at the same concentration used in your assay, in the assay buffer, but without any of the fluorescent reporters or biological components (e.g., cells, enzymes).[5] Measure the fluorescence of this control sample using the same excitation and emission wavelengths as your main experiment. A significant signal from this control well indicates that α-viniferin is autofluorescent under your assay conditions.
Q3: What are the spectral properties of α-viniferin?
A3: While the complete fluorescence excitation and emission spectra for α-viniferin are not widely published, its UV absorbance maximum is around 285 nm.[7] Stilbenoids, the class of compounds α-viniferin belongs to, typically exhibit excitation maxima in the ultraviolet to blue range (around 330-350 nm) and emit fluorescence in the blue to green range (around 370-450 nm). The exact wavelengths can be influenced by the solvent and other environmental factors. To accurately assess potential interference, it is highly recommended to determine the specific excitation and emission spectra of your α-viniferin sample in your assay buffer.
Q4: How can I determine the excitation and emission spectra of α-viniferin myself?
A4: You can determine the spectral properties of α-viniferin using a scanning spectrofluorometer. A detailed protocol is provided in the "Experimental Protocols" section below. This will allow you to identify the wavelengths of maximal excitation and emission, which is crucial for designing strategies to minimize interference.
Q5: My assay uses Green Fluorescent Protein (GFP). Will α-viniferin interfere with it?
A5: Interference with Green Fluorescent Protein (GFP) is possible. GFP is typically excited around 488 nm and emits at approximately 509 nm. While this is likely outside the primary excitation and emission range of α-viniferin, significant spectral tailing could still lead to overlap. Furthermore, some small molecules have been shown to affect the fluorescence of reporter proteins through mechanisms other than direct spectral overlap.[8] Therefore, it is essential to perform the proper controls as outlined in Q2.
Q6: What are some general strategies to reduce or eliminate interference from α-viniferin?
A6: Several strategies can be employed to mitigate autofluorescence from compounds like α-viniferin:
-
Wavelength Selection: If your instrument allows, select excitation and emission wavelengths that are outside the range of α-viniferin's fluorescence.[5] It is often advantageous to use fluorophores that excite and emit at longer wavelengths (in the red or far-red spectrum), as autofluorescence from natural compounds is typically weaker in this region.[3]
-
Background Subtraction: By measuring the fluorescence of α-viniferin alone (as described in Q2), you can subtract this background signal from your experimental measurements. This is a common and effective correction method.[5]
-
Assay Readout: If possible, consider switching to a non-fluorescence-based detection method, such as luminescence or absorbance at a wavelength where α-viniferin does not interfere.[5]
-
Time-Resolved Fluorescence (TRF): If your assay is compatible, using time-resolved fluorescence can help. The fluorescence lifetime of small molecules like α-viniferin is typically very short. TRF assays introduce a delay between excitation and detection, allowing the short-lived background fluorescence to decay before measuring the longer-lived signal from the assay's specific fluorophore.[6]
Data Presentation
RFU: Relative Fluorescence Units
Experimental Protocols
Protocol 1: Determining the Excitation and Emission Spectra of α-Viniferin
Objective: To determine the wavelengths of maximum fluorescence excitation and emission for α-viniferin in your specific assay buffer.
Materials:
-
α-Viniferin stock solution (e.g., in DMSO)
-
Your assay buffer
-
Scanning spectrofluorometer with cuvette or plate-reading capabilities
-
Appropriate quartz cuvettes or UV-transparent microplates
Methodology:
-
Prepare a solution of α-viniferin in your assay buffer at a concentration relevant to your experiments (e.g., 10 µM).
-
To determine the emission spectrum: a. Based on the known absorbance of stilbenoids, set the excitation wavelength to a fixed value, for example, 340 nm.[9] b. Scan the emission wavelengths across a range, for example, from 360 nm to 600 nm. c. The wavelength at which the highest fluorescence intensity is recorded is the emission maximum (λ_em).
-
To determine the excitation spectrum: a. Set the emission monochromator to the determined emission maximum (λ_em). b. Scan the excitation wavelengths across a range, for example, from 280 nm to 400 nm. c. The wavelength that produces the highest fluorescence intensity is the excitation maximum (λ_ex).
-
Repeat these scans with your assay buffer alone to obtain a background spectrum that can be subtracted.
Protocol 2: Quantifying and Correcting for α-Viniferin Autofluorescence in a 96-Well Plate Assay
Objective: To measure the contribution of α-viniferin's autofluorescence to the total signal in a 96-well plate format and correct for it.
Materials:
-
α-Viniferin stock solution
-
Assay buffer
-
96-well black, clear-bottom plates (for bottom-reading fluorometers) or solid black plates (for top-reading fluorometers)
-
Your complete assay components (e.g., cells expressing a fluorescent reporter, enzyme and substrate)
-
Fluorescence plate reader
Methodology:
-
Plate Setup: Design your plate layout to include the following controls:
-
Blank: Wells containing only assay buffer.
-
Vehicle Control: Wells with your complete assay system and the same amount of vehicle (e.g., DMSO) used to dissolve α-viniferin.
-
α-Viniferin Autofluorescence Control: Wells containing your assay buffer and α-viniferin at each concentration you are testing, but without the fluorescent reporter or one of the key biological components that generates the signal.
-
Experimental Wells: Wells with your complete assay system and each concentration of α-viniferin.
-
-
Assay Execution: a. Dispense the components into the appropriate wells according to your plate map. b. Incubate the plate according to your standard assay protocol. c. Read the fluorescence on a plate reader using the excitation and emission wavelengths specific to your assay's fluorophore.
-
Data Analysis: a. Subtract the mean fluorescence of the "Blank" wells from all other wells. b. For each concentration of α-viniferin, calculate the mean fluorescence of the "α-Viniferin Autofluorescence Control" wells. c. To obtain the corrected fluorescence for your "Experimental Wells," subtract the corresponding mean autofluorescence value from the signal measured in the presence of α-viniferin.
Visualizations
The following diagrams illustrate relevant signaling pathways where α-viniferin has been studied and a general workflow for troubleshooting fluorescence interference.
Caption: α-Viniferin's inhibitory effect on the VEGFR-2/p70S6K signaling pathway, which is crucial for angiogenesis.[10]
Caption: α-Viniferin accelerates the inactivation of PKA within the cAMP signaling pathway, impacting gene expression.[1]
Caption: A logical workflow for identifying and addressing fluorescence interference caused by α-viniferin.
References
- 1. α-Viniferin Improves Facial Hyperpigmentation via Accelerating Feedback Termination of cAMP/PKA-Signaled Phosphorylation Circuit in Facultative Melanogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemistry, Biosynthesis and Pharmacology of Viniferin: Potential Resveratrol-Derived Molecules for New Drug Discovery, Development and Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Chemistry, Biosynthesis and Pharmacology of Viniferin: Potential Resveratrol-Derived Molecules for New Drug Discovery, Development and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Novel trans-Stilbene-based Fluorophores as Probes for Spectral Discrimination of Native and Protofibrillar Transthyretin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
how to prevent oxidation of α-viniferin during experiments
Welcome to the technical support center for α-viniferin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the oxidation of α-viniferin during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is α-viniferin and why is it susceptible to oxidation?
A1: α-Viniferin is a stilbenoid, specifically a trimer of resveratrol (B1683913), and belongs to the polyphenol family.[1] Its chemical structure, rich in hydroxyl (-OH) groups on aromatic rings, makes it an effective antioxidant but also highly susceptible to oxidation.[1] Oxidation can be initiated by factors such as light, heat, oxygen, metal ions, and high pH, leading to the formation of quinones and other degradation products, which can alter its biological activity and lead to inconsistent experimental results.
Q2: What are the primary factors that cause α-viniferin to oxidize in an experimental setting?
A2: The main factors that promote the oxidation of α-viniferin are:
-
Exposure to Light: Particularly UV light, which can cause photoisomerization and dimerization.[2][3][4]
-
Elevated Temperatures: Higher temperatures accelerate the rate of chemical reactions, including oxidation.[2][3][4]
-
Presence of Oxygen: Molecular oxygen is a key reactant in the oxidation process.[2]
-
High pH (Alkaline Conditions): A pH above 7.0 can deprotonate the phenolic hydroxyl groups, making the molecule more susceptible to oxidation.[5][6]
-
Presence of Metal Ions: Metal ions, such as copper (Cu²⁺) and iron (Fe³⁺), can act as catalysts in oxidation reactions.[7]
-
Enzymatic Activity: Peroxidases and polyphenol oxidases, which may be present in biological samples, can enzymatically oxidize α-viniferin.
Q3: How can I visually detect if my α-viniferin solution has oxidized?
A3: A common sign of polyphenol oxidation is a change in the color of the solution. A freshly prepared solution of α-viniferin in a clear solvent should be colorless or very pale yellow. The development of a yellow, brown, or pinkish hue can indicate oxidation and the formation of colored polymeric products. For quantitative assessment, techniques like UV-Vis spectrophotometry or HPLC are recommended to monitor the integrity of the compound. The characteristic UV absorbance maximum for α-viniferin is around 285 nm.[1]
Q4: I'm seeing inconsistent results in my cell culture experiments with α-viniferin. Could oxidation be the cause?
A4: Yes, oxidation is a very likely cause of inconsistent results in cell culture experiments.[8] Standard cell culture conditions (37°C, physiological pH of ~7.4, and an oxygen-rich environment) are conducive to the rapid degradation of polyphenols like α-viniferin.[8] This means the effective concentration of the compound can decrease significantly over the duration of your experiment. It is crucial to prepare fresh α-viniferin-containing media for each experiment and to minimize the time between preparation and application to the cells.[8]
Troubleshooting Guides
Issue 1: My α-viniferin stock solution is changing color over time.
| Potential Cause | Troubleshooting Step |
| Light Exposure | Store the stock solution in an amber vial or a clear vial wrapped in aluminum foil to protect it from light. Prepare and handle the solution in a dimly lit area. |
| Oxygen Exposure | Before sealing the vial, gently purge the headspace with an inert gas like nitrogen or argon to displace oxygen. |
| Improper Storage Temperature | For long-term storage, keep the stock solution at -20°C or -80°C. For short-term use (up to a week), 4°C is acceptable. Avoid repeated freeze-thaw cycles by aliquoting the stock solution. |
| Solvent Purity | Use high-purity, anhydrous solvents (e.g., DMSO, ethanol) for preparing stock solutions to minimize water content and potential contaminants that could accelerate degradation. |
Issue 2: I am observing low or no biological activity of α-viniferin in my experiments.
| Potential Cause | Troubleshooting Step |
| Degradation in Working Solution | Prepare fresh working solutions from your stock immediately before each experiment. Avoid letting the working solution sit at room temperature for extended periods. |
| pH of the Medium | If using an aqueous buffer, ensure the pH is slightly acidic (pH 5-6.5) to improve stability. Be aware that standard cell culture media with a pH of ~7.4 will accelerate degradation. |
| Presence of Metal Ions | If preparing your own buffers, use high-purity water and consider adding a chelating agent like EDTA at a low concentration (e.g., 0.1 mM) to sequester any contaminating metal ions. |
| Interaction with Other Components | Be aware that components in complex media (e.g., serum in cell culture) can contain enzymes or ions that may contribute to the degradation of α-viniferin. |
Data on α-Viniferin Stability
The following table summarizes qualitative and semi-quantitative data on the stability of stilbenoids, including α-viniferin, under various conditions.
| Condition | Effect on Stability | Recommendation |
| Temperature | Stability decreases with increasing temperature. Prolonged exposure to high temperatures is destructive.[2][3][4] | Store stock solutions at -20°C or -80°C. Minimize time at room temperature. |
| Light | Light, especially UV, causes degradation and isomerization.[2][3][4] | Protect solutions from light at all times using amber vials or foil. |
| pH | Stability is generally higher in acidic to neutral pH (below 7). Alkaline pH promotes rapid oxidation.[5][6] | Use slightly acidic buffers for aqueous solutions when possible. |
| Oxygen | The presence of oxygen is a primary driver of oxidation. | Degas solvents and store solutions under an inert atmosphere (N₂ or Ar). |
| Antioxidants | Ascorbic acid can significantly improve stability by reducing oxidized forms. | Add ascorbic acid (e.g., 1-5 mM) to aqueous working solutions. |
| Chelating Agents | EDTA or citric acid can prevent metal-catalyzed oxidation. | Add a low concentration of a chelating agent to aqueous buffers. |
Experimental Protocols
Protocol 1: Preparation and Storage of α-Viniferin Stock Solution
-
Materials:
-
α-Viniferin (solid)
-
Anhydrous, high-purity solvent (e.g., DMSO or ethanol)
-
Amber glass vials with screw caps (B75204) and PTFE septa
-
Inert gas (Nitrogen or Argon)
-
Analytical balance and appropriate glassware
-
-
Procedure:
-
Allow the solid α-viniferin to equilibrate to room temperature before opening the container to prevent moisture condensation.
-
Weigh the desired amount of α-viniferin in a fume hood.
-
Add the solvent to the desired final concentration (e.g., 10-50 mM).
-
Gently vortex or sonicate until the solid is completely dissolved.
-
Purge the headspace of the vial with a gentle stream of inert gas for 10-15 seconds.
-
Immediately cap the vial tightly.
-
Wrap the vial in parafilm to ensure a tight seal.
-
Label the vial clearly with the compound name, concentration, solvent, and date of preparation.
-
For long-term storage, place the vial at -20°C or -80°C.
-
Protocol 2: Preparation of α-Viniferin Working Solution for Cell Culture
-
Materials:
-
α-Viniferin stock solution (from Protocol 1)
-
Pre-warmed cell culture medium
-
Sterile microcentrifuge tubes or conical tubes
-
(Optional) Sterile stock solution of ascorbic acid (e.g., 100 mM in water)
-
-
Procedure:
-
Immediately before the experiment, thaw the α-viniferin stock solution at room temperature.
-
Calculate the volume of stock solution needed to achieve the desired final concentration in your cell culture medium.
-
(Optional) If using a stabilizer, add the appropriate volume of the ascorbic acid stock solution to the cell culture medium to reach a final concentration of 1-5 mM.
-
Add the calculated volume of the α-viniferin stock solution to the cell culture medium. Mix gently by inverting the tube or pipetting.
-
Use the freshly prepared α-viniferin-containing medium immediately. Do not store it for later use.
-
Visualizations
References
- 1. Chemistry, Biosynthesis and Pharmacology of Viniferin: Potential Resveratrol-Derived Molecules for New Drug Discovery, Development and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Stability testing of resveratrol and viniferin obtained from Vitis vinifera L. by various extraction methods considering the industrial viewpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Influence of pH and light on the stability of some antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Optimizing HPLC Separation of α-Viniferin from other Stilbenoids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of α-viniferin from other stilbenoids.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting HPLC method for separating α-viniferin and other stilbenoids?
A common starting point for the separation of stilbenoids, including α-viniferin, is reversed-phase HPLC (RP-HPLC). A standard C18 column is frequently used with a gradient elution. The mobile phase typically consists of an aqueous component (like water with a small amount of acid) and an organic modifier (commonly acetonitrile (B52724) or methanol).
Q2: Why is it important to add acid to the mobile phase?
Stilbenoids are phenolic compounds. Adding a small amount of acid, such as 0.1% formic acid or acetic acid, to the aqueous mobile phase helps to suppress the ionization of the phenolic hydroxyl groups.[1] This results in sharper peaks and improved separation.[1]
Q3: Can I use methanol (B129727) instead of acetonitrile as the organic modifier?
Yes, methanol can be used as an alternative to acetonitrile. Switching between these solvents can alter the selectivity of the separation, which might improve the resolution of α-viniferin from co-eluting peaks.[2] It is important to note that methanol generally produces higher backpressure than acetonitrile.[2]
Q4: What detection wavelength is typically used for stilbenoids?
Stilbenoids, including α-viniferin, exhibit strong UV absorbance. A common detection wavelength is around 306 nm or 320 nm.[3][4]
Q5: Should I use a guard column for my analysis?
Using a guard column is highly recommended, especially when analyzing complex samples like plant extracts. A guard column helps protect the analytical column from strongly retained or particulate matter, extending its lifetime and ensuring reproducible results.
Troubleshooting Guide
Issue 1: Poor Resolution Between α-Viniferin and Other Stilbenoids (e.g., ε-viniferin)
Poor resolution is a frequent challenge due to the structural similarity of stilbenoids.[1]
Possible Causes & Solutions:
-
Inadequate Mobile Phase Composition: The ratio of organic solvent to water is critical.
-
Incorrect pH of the Mobile Phase: The ionization state of stilbenoids affects their retention.
-
Solution: Adjust the pH of the aqueous mobile phase by adding a small amount of acid (e.g., 0.1% formic acid). This can improve peak shape and selectivity.[1]
-
-
Suboptimal Column Temperature: Temperature affects the viscosity of the mobile phase and the kinetics of analyte interaction with the stationary phase.[6]
-
Unsuitable Column Chemistry: A standard C18 column may not always provide the best selectivity.
-
Solution: Consider using a column with a different stationary phase, such as a phenyl-hexyl or a PFP (pentafluorophenyl) column, which can offer different selectivity for aromatic compounds like stilbenoids.[1]
-
Issue 2: Peak Tailing
Peak tailing is a common form of peak distortion where the latter half of the peak is broader than the front half.[7]
Possible Causes & Solutions:
-
Secondary Interactions with Residual Silanols: Basic compounds can interact with acidic silanol (B1196071) groups on the silica (B1680970) surface of the column, leading to tailing.[8]
-
Column Overload: Injecting too much sample can saturate the stationary phase.
-
Incompatible Injection Solvent: Dissolving the sample in a solvent that is much stronger than the initial mobile phase can cause peak distortion.[2]
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase.[2]
-
-
Column Contamination or Voids: A buildup of contaminants on the column inlet frit or a void in the packing material can lead to poor peak shape.[1]
-
Solution: Use a guard column and ensure proper sample filtration. If a void is suspected, the column may need to be replaced.
-
Issue 3: Broad or Split Peaks
Broad or split peaks can arise from several issues related to the column, mobile phase, or injection process.[1]
Possible Causes & Solutions:
-
Column Contamination or Voids: Similar to peak tailing, this can distort peak shape.[1]
-
Solution: Filter samples and use a guard column. Replace the column if a void has formed.[1]
-
-
Incompatible Injection Solvent: Using a sample solvent significantly stronger than the mobile phase can lead to peak distortion.[1]
-
Solution: Prepare the sample in the initial mobile phase composition.
-
-
Co-elution of Compounds: A split peak might actually be two very closely eluting compounds.
-
Solution: Optimize the mobile phase gradient, temperature, or try a different column chemistry to improve separation.[1]
-
-
Clogged Frit or Tubing: A partial blockage in the system can cause peak splitting.
-
Solution: Check for blockages and clean or replace the affected parts.
-
Experimental Protocols
Protocol 1: Sample Preparation from Grape Canes
This protocol outlines a general procedure for extracting stilbenoids from grape canes for HPLC analysis.
-
Grinding: Dry the grape canes and grind them into a fine powder.
-
Extraction: Macerate 1 gram of the fine powder with 20 mL of an ethanol/water mixture (e.g., 80:20, v/v) in an ultrasonic bath for 30 minutes.[1]
-
Centrifugation: Centrifuge the mixture to pellet the solid material.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter before injection into the HPLC system.[12]
Protocol 2: General HPLC Method for Stilbenoid Separation
This protocol provides a starting point for the HPLC analysis of α-viniferin and other stilbenoids.
-
HPLC System: A standard HPLC system with a UV-Vis or DAD detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Elution: A multistep gradient can be employed. For example: 0-10 min, from 0% to 100% B; 10-25 min, hold at 100% B; 25-30 min, return from 100% to 0% B. A pre-run of 5 min with 100% A is recommended for column equilibration.[3]
-
Flow Rate: 0.5 mL/min.[3]
-
Column Temperature: 25°C.[3]
-
Injection Volume: 5 µL.[3]
-
Detection: 306 nm.[3]
Data Presentation
Table 1: Example HPLC Gradient for Stilbenoid Separation
| Time (minutes) | % Solvent A (Water + 0.1% Formic Acid) | % Solvent B (Acetonitrile + 0.1% Formic Acid) |
| 0.0 | 80 | 20 |
| 10.0 | 0 | 100 |
| 25.0 | 0 | 100 |
| 30.0 | 80 | 20 |
| 35.0 | 80 | 20 |
This is an exemplary gradient and may require optimization for specific applications.
Table 2: Retention Times of Common Stilbenoids under Specific Conditions
| Compound | Retention Time (minutes) |
| trans-Resveratrol | 12.5 |
| cis-ε-viniferin | 13.7 |
| trans-ε-viniferin | 14.3 |
| α-Viniferin | ~40 |
Note: Retention times are approximate and can vary significantly based on the specific HPLC system, column, and mobile phase conditions used. The retention time for α-viniferin is from a different method than the other three stilbenoids and is provided for relative comparison.[1][3]
Mandatory Visualizations
Caption: A logical workflow for troubleshooting poor HPLC separation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Stability testing of resveratrol and viniferin obtained from Vitis vinifera L. by various extraction methods considering the industrial viewpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. chromtech.com [chromtech.com]
- 7. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. uhplcs.com [uhplcs.com]
- 10. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 11. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 12. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
Technical Support Center: α-Viniferin in Non-Cancerous Cell Systems
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with α-viniferin and its effects on non-cancerous cells. The focus is on strategies to control and mitigate unintended cytotoxicity in normal cell lines during experimental procedures.
Troubleshooting Guides
Issue 1: Excessive Cytotoxicity in Non-Cancerous Control Cell Lines
| Symptom | Possible Cause | Suggested Solution |
| High levels of cell death observed at expected therapeutic concentrations for cancer cells. | Non-cancerous cell line may be particularly sensitive to stilbenoid compounds. | 1. Titrate α-viniferin concentration: Perform a dose-response experiment to determine the precise IC50 value for your specific non-cancerous cell line. 2. Co-treatment with an antioxidant: Consider co-incubating with a cytoprotective agent such as N-acetylcysteine (NAC) to mitigate oxidative stress-related cell death.[1][2][3] 3. Activate the Nrf2 pathway: Pre-treat cells with a known Nrf2 activator to upregulate endogenous antioxidant defenses before α-viniferin exposure. |
| Apoptosis is induced in non-cancerous cells, confirmed by Annexin V staining. | α-Viniferin may be activating intrinsic or extrinsic apoptotic pathways. | 1. Assess mitochondrial membrane potential: Use a fluorescent probe to determine if the mitochondrial pathway is involved. 2. Inhibit key apoptotic proteins: Use specific inhibitors for caspases to identify the critical mediators of apoptosis in your cell line. 3. Modulate signaling pathways: Investigate the involvement of pathways like PI3K/Akt, which are known to be affected by stilbenoids and are crucial for cell survival. |
| Cell morphology indicates cellular stress even at low α-viniferin concentrations. | Sub-lethal toxicity may be occurring, potentially affecting experimental outcomes. | 1. Reduce incubation time: A shorter exposure to α-viniferin may be sufficient to achieve the desired effect in your target (cancer) cells while minimizing damage to non-cancerous controls. 2. Use a serum-rich medium: Ensure that the cell culture medium provides adequate nutrients and growth factors to support cell health during treatment. |
Logical Troubleshooting Workflow
Caption: Troubleshooting logic for addressing α-viniferin cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing cytotoxicity in my non-cancerous cell lines with α-viniferin?
A1: While α-viniferin often shows preferential cytotoxicity towards cancer cells, it can still affect non-cancerous cells, particularly at higher concentrations.[4][5] This is because the fundamental mechanisms of action, such as induction of apoptosis and cell cycle arrest, can be triggered in any cell type if the stimulus is strong enough. The sensitivity can vary significantly between different cell lines.
Q2: How can I reduce α-viniferin's toxicity to my normal cells without compromising my experiment on cancer cells?
A2: A key strategy is to exploit the differential sensitivity between cancerous and non-cancerous cells. You can establish a "therapeutic window" by determining the IC50 values for both your target cancer cell line and your non-cancerous control line. Additionally, co-treatment with antioxidants like N-acetylcysteine (NAC) can help protect non-cancerous cells from oxidative stress, a common mechanism of drug-induced toxicity.[1][2][3]
Q3: What is the role of the Nrf2 pathway in controlling α-viniferin cytotoxicity?
A3: The Nrf2 pathway is a master regulator of the cellular antioxidant response.[6] Some polyphenols have been shown to activate Nrf2, leading to the upregulation of protective enzymes.[6] By pre-treating non-cancerous cells with a known Nrf2 activator, you may be able to bolster their defenses against α-viniferin-induced oxidative stress.
Q4: Are there any non-cancerous cell lines that are known to be more resistant to stilbenoid cytotoxicity?
A4: While comprehensive data for α-viniferin is limited, studies on the related compound ε-viniferin have shown that it has low toxicity and can even be beneficial for human dermal fibroblasts (HDFn) and human keratinocytes (HaCaT) at concentrations up to 5 ppm (approximately 11 µM). These cell lines could be good candidates for control experiments.
Q5: What are the typical IC50 values for α-viniferin in non-cancerous cells?
A5: There is a notable lack of specific IC50 data for α-viniferin in a wide range of non-cancerous human cell lines in the published literature. It is crucial to experimentally determine the IC50 for the specific cell line you are using. For context, IC50 values in cancer cell lines can range from low micromolar to higher concentrations depending on the cell type and exposure time.
Quantitative Data
Table 1: Cytotoxicity of α-Viniferin and Related Stilbenes in Human Cell Lines
| Compound | Cell Line | Cell Type | IC50 (µM) | Exposure Time (h) | Reference |
| α-Viniferin | NCI-H460 | Non-Small Cell Lung Cancer | More effective than ε-viniferin | Not Specified | [4] |
| HCT-116 | Colon Cancer | Not Specified (Blocked S-phase) | Not Specified | [4] | |
| HT-29 | Colon Cancer | Not Specified (Blocked S-phase) | Not Specified | [4] | |
| Caco-2 | Colon Cancer | Not Specified (Blocked S-phase) | Not Specified | [4] | |
| ε-Viniferin | HDFn | Normal Human Dermal Fibroblasts | > 11 µM (5 ppm) | Not Specified | |
| HaCaT | Human Keratinocytes | > 11 µM (5 ppm) | Not Specified |
Note: The data for non-cancerous cells often indicates a lack of significant cytotoxicity at the tested concentrations rather than a formal IC50 value.
Experimental Protocols
Protocol 1: Determining Cell Viability using MTT Assay
This protocol is for assessing the cytotoxicity of α-viniferin.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of α-viniferin in culture medium. Replace the existing medium with the medium containing the various concentrations of α-viniferin. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Protocol 2: Co-treatment with a Cytoprotective Agent
This protocol is designed to assess the ability of a cytoprotective agent, such as N-acetylcysteine (NAC), to mitigate α-viniferin-induced cytotoxicity.
Caption: Workflow for assessing a cytoprotective agent.
-
Cell Seeding: Plate the non-cancerous cells in a 96-well plate and allow them to attach overnight.
-
Experimental Groups: Prepare the following experimental groups:
-
Vehicle Control
-
α-Viniferin alone (at a concentration known to be cytotoxic, e.g., the IC50)
-
Cytoprotective agent alone (e.g., NAC at a non-toxic concentration)
-
α-Viniferin + Cytoprotective agent
-
-
Pre-treatment: For the relevant groups, replace the medium with medium containing the cytoprotective agent and incubate for 1-2 hours.
-
α-Viniferin Treatment: Add α-viniferin to the designated wells (with and without the cytoprotective agent) and incubate for the desired experimental duration (e.g., 24 hours).
-
Cell Viability Assessment: Following incubation, assess cell viability using the MTT assay as described in Protocol 1.
-
Data Analysis: Compare the cell viability in the group treated with both α-viniferin and the cytoprotective agent to the group treated with α-viniferin alone to determine if the agent provided a protective effect.
Signaling Pathways
Hypothesized Signaling Pathway for α-Viniferin Cytotoxicity and Its Control in Non-Cancerous Cells
α-Viniferin, like other stilbenoids, can induce oxidative stress, leading to the activation of apoptotic pathways. In non-cancerous cells, this effect can be mitigated by bolstering the cell's natural antioxidant defenses.
Caption: Hypothesized pathway of α-viniferin cytotoxicity and its control.
References
- 1. benchchem.com [benchchem.com]
- 2. ε-Viniferin and α-viniferin alone or in combination induced apoptosis and necrosis in osteosarcoma and non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human Normal Bronchial Epithelial Cells: A Novel In Vitro Cell Model for Toxicity Evaluation | PLOS One [journals.plos.org]
- 4. α-Viniferin-Induced Apoptosis through Downregulation of SIRT1 in Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Method Refinement for Consistent α-Viniferin Biological Activity
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to achieving consistent and reproducible results in experiments involving α-viniferin. This resource offers troubleshooting advice, answers to frequently asked questions, detailed experimental protocols, and a summary of quantitative data to facilitate your research.
Troubleshooting Guide
This section addresses common issues that can lead to variability in the biological activity of α-viniferin.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent IC50 values in cytotoxicity assays (e.g., MTT). | Purity of α-viniferin: Contamination with other viniferin (B1239022) isomers or impurities can alter biological activity. | Independently verify the purity of your α-viniferin sample using HPLC. A validated method can be found in the Experimental Protocols section. |
| Solubility issues: α-Viniferin has poor water solubility and may precipitate in aqueous culture media.[1] | Prepare a concentrated stock solution in an appropriate organic solvent like DMSO or ethanol (B145695). Ensure the final solvent concentration in your assay is low (<0.5%) to avoid solvent-induced cytotoxicity. A detailed stock solution protocol is available below. | |
| Stability of α-viniferin: α-Viniferin can degrade when exposed to light, high temperatures, or alkaline pH.[2][3][4] | Prepare fresh working solutions from a frozen stock for each experiment. Protect all solutions containing α-viniferin from light and avoid prolonged exposure to temperatures above 37°C. | |
| Cell density and passage number: Variations in cell number and the age of cell cultures can affect experimental outcomes. | Standardize your cell seeding density and use cells within a consistent and low passage number range for all experiments. | |
| Low or no activity in anti-angiogenesis assays. | Suboptimal assay conditions: The concentration of α-viniferin, incubation time, or the type of angiogenesis assay may not be optimal. | Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and assay (e.g., tube formation, migration). |
| Degradation of α-viniferin: As mentioned above, improper handling and storage can lead to a loss of bioactivity. | Follow the recommended guidelines for handling and storage to ensure the integrity of the compound. | |
| Variability in anti-inflammatory assay results (e.g., NF-κB). | Inconsistent inflammatory stimulus: The concentration or activity of the inflammatory agent (e.g., LPS, TNF-α) may vary between experiments. | Use a consistent source and concentration of the inflammatory stimulus. Titrate the stimulus to ensure a robust but not overwhelming inflammatory response. |
| Timing of α-viniferin treatment: The timing of α-viniferin addition relative to the inflammatory stimulus can significantly impact the results. | Investigate the effect of pre-treating, co-treating, or post-treating the cells with α-viniferin to determine the most effective treatment window. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing α-viniferin stock solutions?
A1: Dimethyl sulfoxide (B87167) (DMSO) and ethanol are the most common solvents for preparing α-viniferin stock solutions.[5] It is crucial to use a high-purity, sterile-filtered solvent. The final concentration of the organic solvent in the cell culture medium should be kept low (typically below 0.5% v/v) to minimize cytotoxicity.[5] Always include a vehicle control (medium with the same concentration of solvent) in your experiments.
Q2: How should I store α-viniferin to ensure its stability?
A2: Solid α-viniferin should be stored in a cool, dark, and dry place. Stock solutions in DMSO or ethanol should be aliquoted into small, light-protected tubes and stored at -20°C for long-term use to avoid repeated freeze-thaw cycles.[5] Protect solutions from light as exposure can lead to isomerization and degradation.[2][3][4]
Q3: Can the stereochemistry of α-viniferin affect its biological activity?
A3: Yes, the stereochemistry of viniferin isomers can significantly influence their biological activity. For example, different enantiomers of viniferin have shown varying efficacy in inhibiting enzymes like pancreatic α-amylase. Therefore, it is important to use α-viniferin with a well-defined stereochemistry for consistent results.
Q4: My α-viniferin solution appears cloudy when added to the cell culture medium. What should I do?
A4: Cloudiness indicates precipitation of α-viniferin due to its low aqueous solubility. To avoid this, add the α-viniferin stock solution to the pre-warmed cell culture medium dropwise while gently vortexing. Ensure the final concentration of α-viniferin does not exceed its solubility limit in the medium. An intermediate dilution in serum-containing medium can sometimes improve solubility.[5]
Q5: How can I confirm the purity of my α-viniferin sample?
A5: The purity of α-viniferin can be assessed using High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector.[2] A validated HPLC method allows for the separation and quantification of α-viniferin and potential impurities or isomers.
Quantitative Data: In Vitro Anticancer Activity of α-Viniferin
The following table summarizes the half-maximal inhibitory concentration (IC50) values of α-viniferin in various human cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| NCI-H460 | Non-Small Cell Lung Cancer | More effective than ε-viniferin (exact value not specified) | Not Specified | [6] |
| K562 | Chronic Myelogenous Leukemia | 13.61 µg·mL⁻¹ (~20.2 µM) | 24 | |
| HepG2 | Hepatocellular Carcinoma | Not specified, but cytotoxic | Not specified | |
| HCT-116 | Colon Cancer | Not specified (Blocked S-phase) | Not Specified | |
| HT-29 | Colon Cancer | Not specified (Blocked S-phase) | Not Specified | |
| Caco-2 | Colon Cancer | Not specified (Blocked S-phase) | Not Specified |
Experimental Protocols
Preparation of α-Viniferin Stock Solution
This protocol describes the preparation of a 10 mM stock solution of α-viniferin in DMSO.
Materials:
-
α-Viniferin powder (Molecular Weight: 678.68 g/mol )
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes (1.5 mL), light-protected
-
Calibrated precision balance
-
Vortex mixer
Procedure:
-
Accurately weigh 6.79 mg of α-viniferin powder and transfer it to a sterile, light-protected 1.5 mL microcentrifuge tube.
-
Add 1 mL of sterile DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved, resulting in a clear solution.
-
Aliquot the stock solution into smaller volumes (e.g., 20 µL) in sterile, light-protected microcentrifuge tubes.
-
Store the aliquots at -20°C for long-term use.
Cell Viability (MTT) Assay
This protocol outlines a general procedure for assessing the effect of α-viniferin on cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
α-Viniferin stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Prepare serial dilutions of α-viniferin in complete culture medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Remove the old medium from the cells and add 100 µL of the prepared α-viniferin dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Endothelial Cell Tube Formation Assay
This protocol is for assessing the anti-angiogenic activity of α-viniferin.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Basement membrane extract (e.g., Matrigel®)
-
96-well cell culture plates, pre-chilled
-
α-Viniferin stock solution
-
Calcein AM (for fluorescence imaging, optional)
Procedure:
-
Thaw the basement membrane extract on ice overnight.
-
Coat the wells of a pre-chilled 96-well plate with 50 µL of the basement membrane extract and incubate at 37°C for 30-60 minutes to allow it to solidify.[7]
-
Harvest HUVECs and resuspend them in endothelial cell growth medium containing various concentrations of α-viniferin or vehicle control.
-
Seed the HUVEC suspension (e.g., 1.5 x 10^4 cells) onto the solidified matrix in each well.
-
Incubate the plate for 4-18 hours at 37°C.
-
Visualize and photograph the formation of capillary-like structures (tubes) using a microscope.
-
Quantify the tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
NF-κB Translocation Assay
This protocol describes a method to evaluate the effect of α-viniferin on NF-κB activation.
Materials:
-
Cells of interest (e.g., RAW 264.7 macrophages)
-
Complete cell culture medium
-
Inflammatory stimulus (e.g., Lipopolysaccharide - LPS)
-
α-Viniferin stock solution
-
Fixation and permeabilization buffers
-
Primary antibody against NF-κB p65 subunit
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Seed cells on glass coverslips or in a 96-well imaging plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of α-viniferin or vehicle control for a specified time (e.g., 1 hour).
-
Stimulate the cells with an inflammatory agent (e.g., 1 µg/mL LPS) for a predetermined time (e.g., 30-60 minutes) to induce NF-κB translocation.
-
Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100.
-
Incubate the cells with a primary antibody against the NF-κB p65 subunit.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Acquire images using a fluorescence microscope.
-
Analyze the images to quantify the nuclear translocation of the p65 subunit, indicating NF-κB activation.
Signaling Pathways and Experimental Workflows
α-Viniferin and the VEGFR-2 Signaling Pathway in Angiogenesis
α-Viniferin has been shown to inhibit angiogenesis by targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway.[8]
Caption: α-Viniferin inhibits angiogenesis by blocking the VEGFR-2 signaling pathway.
α-Viniferin-Induced Apoptosis via SIRT1 Downregulation
α-Viniferin can induce apoptosis in non-small cell lung cancer cells by downregulating Sirtuin 1 (SIRT1).[6]
Caption: α-Viniferin induces apoptosis by inhibiting SIRT1 and Akt phosphorylation.
α-Viniferin's Role in Melanogenesis via the cAMP/PKA Pathway
α-Viniferin can reduce hyperpigmentation by accelerating the inactivation of Protein Kinase A (PKA) in the cAMP signaling pathway.[9][10][11]
Caption: α-Viniferin reduces melanogenesis by promoting PKA inactivation.
Experimental Workflow for α-Viniferin Bioactivity Screening
This diagram illustrates a logical workflow for screening and troubleshooting α-viniferin's biological activity.
Caption: A logical workflow for α-viniferin bioactivity screening and troubleshooting.
References
- 1. Chemistry, Biosynthesis and Pharmacology of Viniferin: Potential Resveratrol-Derived Molecules for New Drug Discovery, Development and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability testing of resveratrol and viniferin obtained from Vitis vinifera L. by various extraction methods considering the industrial viewpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. corning.com [corning.com]
- 8. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 9. α-Viniferin Improves Facial Hyperpigmentation via Accelerating Feedback Termination of cAMP/PKA-Signaled Phosphorylation Circuit in Facultative Melanogenesis [thno.org]
- 10. α-Viniferin Improves Facial Hyperpigmentation via Accelerating Feedback Termination of cAMP/PKA-Signaled Phosphorylation Circuit in Facultative Melanogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Addressing Poor Absorption of α-Viniferin in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor absorption of α-viniferin in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the typical oral bioavailability of α-viniferin in animal models and why is it so low?
A1: The absolute oral bioavailability of α-viniferin in rats has been reported to be approximately 4.2%.[1][2] This low bioavailability is attributed to two primary factors:
-
Poor Aqueous Solubility: α-viniferin is a lipophilic molecule with low water solubility, which limits its dissolution in the gastrointestinal fluids and subsequent absorption.[3]
-
Extensive First-Pass Metabolism: Following absorption, α-viniferin undergoes significant metabolism in the intestine and liver, primarily through glucuronidation and sulfation.[3] This rapid conversion to metabolites reduces the amount of active compound reaching systemic circulation.
Q2: What are the main strategies to improve the oral bioavailability of α-viniferin?
A2: Several strategies can be employed to enhance the oral bioavailability of α-viniferin:
-
Formulation-Based Approaches: Developing advanced formulations to improve solubility and protect against metabolic degradation. This includes nanoformulations like solid lipid nanoparticles (SLNs) and nanoemulsions.
-
Co-administration with Bioenhancers: Using compounds that inhibit the metabolic enzymes responsible for α-viniferin's degradation. Piperine is a well-known inhibitor of glucuronidation.
-
Solubility Enhancement Techniques: Employing excipients such as cyclodextrins to increase the aqueous solubility of α-viniferin.
Q3: How can I troubleshoot low and variable plasma concentrations of α-viniferin in my animal studies?
A3: Low and variable plasma concentrations are common issues. Consider the following troubleshooting steps:
-
Verify Formulation Integrity: Ensure your α-viniferin formulation is stable and properly prepared. For suspensions, ensure adequate and consistent dosing.
-
Optimize Dosing Procedure: Review your oral gavage technique to ensure accurate and complete dose administration.
-
Assess Animal Health: Gastrointestinal issues or other health problems in the animals can affect drug absorption.
-
Implement Bioavailability Enhancement Strategies: If basic parameters are controlled, it is likely necessary to employ one of the enhancement strategies outlined in Q2.
Troubleshooting Guides
Issue 1: Low Oral Bioavailability Observed in Pharmacokinetic Studies
Symptoms:
-
Very low Cmax (maximum plasma concentration).
-
Low AUC (Area Under the Curve) values after oral administration compared to intravenous administration.
-
High variability in plasma concentrations between individual animals.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting/Optimization Strategy |
| Poor aqueous solubility of α-viniferin | Formulation Strategy: Develop a formulation to enhance solubility. Options include: - Solid Lipid Nanoparticles (SLNs): Encapsulate α-viniferin in a lipid matrix. (See Experimental Protocol 1) - Nanoemulsions: Formulate α-viniferin in an oil-in-water nanoemulsion. (See Experimental Protocol 2) - Cyclodextrin Complexation: Form an inclusion complex with cyclodextrins to improve solubility. (See Experimental Protocol 3) |
| Rapid first-pass metabolism (glucuronidation and sulfation) | Co-administration with Bioenhancers: Co-administer α-viniferin with an inhibitor of metabolic enzymes. - Piperine: A common choice to inhibit glucuronidation. A typical starting oral dose in rodents is 10 mg/kg. |
| Efflux by P-glycoprotein (P-gp) | Co-administration with P-gp Inhibitors: Use a known P-gp inhibitor to reduce the efflux of α-viniferin back into the intestinal lumen. Verapamil can be used as a reference inhibitor in in vitro studies. |
Issue 2: Difficulty in Preparing Stable α-Viniferin Nanoformulations
Symptoms:
-
Aggregation and precipitation of nanoparticles over a short period.
-
Low encapsulation efficiency of α-viniferin.
-
Inconsistent particle size and distribution.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting/Optimization Strategy |
| Aggregation and precipitation of nanoparticles | Optimize Surfactant/Stabilizer Concentration: The type and concentration of the surfactant or stabilizer are critical for nanoparticle stability. Perform a concentration-response study to find the optimal ratio of surfactant to lipid/oil. |
| Low encapsulation efficiency | Lipid and Drug Solubility: Ensure that α-viniferin is soluble in the molten lipid or oil phase during the preparation of SLNs or nanoemulsions. Screening different lipids or oils may be necessary.Processing Parameters: Optimize homogenization speed and time, or sonication parameters. |
| Inconsistent particle size | Control Process Parameters: Strictly control parameters such as temperature, homogenization speed and duration, and cooling rate. Ensure all components are fully dissolved before emulsification. |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of α-Viniferin in Rats (Intravenous vs. Oral Administration)
| Parameter | Intravenous (IV) | Oral (PO) |
| Dose | 10 mg/kg | 20 mg/kg |
| Cmax (ng/mL) | 2865 ± 453 | 187 ± 54 |
| Tmax (h) | 0.083 | 0.5 |
| AUC (0-t) (ng·h/mL) | 3687 ± 512 | 310 ± 89 |
| Bioavailability (%) | - | 4.2 |
Data adapted from a study in rats.
Experimental Protocols
Experimental Protocol 1: Preparation of α-Viniferin Loaded Solid Lipid Nanoparticles (SLNs)
Objective: To prepare α-viniferin loaded SLNs to enhance oral bioavailability.
Materials:
-
α-Viniferin
-
Solid lipid (e.g., glyceryl monostearate)
-
Surfactant (e.g., Polysorbate 80)
-
Deionized water
-
High-speed homogenizer or sonicator
Procedure:
-
Melt the solid lipid at a temperature approximately 5-10°C above its melting point.
-
Dissolve α-viniferin in the molten lipid to form the oil phase.
-
Heat the aqueous surfactant solution to the same temperature as the oil phase.
-
Add the hot aqueous phase to the oil phase and homogenize at high speed for a specified time (e.g., 15,000 rpm for 10 minutes) to form a coarse emulsion.
-
Disperse the resulting pre-emulsion in cold deionized water under constant stirring to allow for the formation of SLNs.
-
Characterize the SLNs for particle size, zeta potential, and encapsulation efficiency.
Experimental Protocol 2: In Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of an α-viniferin formulation after oral administration.
Materials:
-
Male Sprague-Dawley rats (with jugular vein cannulation for serial blood sampling)
-
α-Viniferin formulation
-
Oral gavage needles
-
Heparinized blood collection tubes
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Procedure:
-
Fast the rats overnight with free access to water before dosing.
-
Administer the α-viniferin formulation via oral gavage at the desired dose.
-
Collect blood samples (approximately 0.2-0.3 mL) from the jugular vein cannula at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Centrifuge the blood samples to separate the plasma.
-
Store plasma samples at -80°C until analysis.
-
Quantify the concentration of α-viniferin in plasma samples using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) using appropriate software.
Experimental Protocol 3: Caco-2 Cell Permeability Assay
Objective: To assess the intestinal permeability of α-viniferin and evaluate the impact of P-gp inhibitors.
Materials:
-
Caco-2 cells
-
Transwell inserts
-
Culture medium and reagents
-
Hank's Balanced Salt Solution (HBSS)
-
α-Viniferin
-
P-gp inhibitor (e.g., verapamil)
-
LC-MS/MS system
Procedure:
-
Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
For the apical-to-basolateral (A-B) permeability assay, add the α-viniferin solution (with or without the P-gp inhibitor) to the apical side and fresh HBSS to the basolateral side.
-
For the basolateral-to-apical (B-A) permeability assay, add the α-viniferin solution to the basolateral side and fresh HBSS to the apical side.
-
Incubate the plates at 37°C with gentle shaking.
-
Collect samples from the receiver compartment at specified time points.
-
Analyze the concentration of α-viniferin in the samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp B-A / Papp A-B). An efflux ratio greater than 2 suggests the involvement of active efflux.
Visualizations
Caption: Experimental workflow for enhancing α-viniferin bioavailability.
Caption: Factors limiting the oral absorption of α-viniferin.
References
- 1. benchchem.com [benchchem.com]
- 2. Pharmacokinetic and bioavailability studies of α-viniferin after intravenous and oral administration to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemistry, Biosynthesis and Pharmacology of Viniferin: Potential Resveratrol-Derived Molecules for New Drug Discovery, Development and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
potential for α-viniferin to interfere with drug-metabolizing enzymes
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential for α-viniferin to interfere with drug-metabolizing enzymes. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during in vitro experiments.
Data Summary: Inhibition of Cytochrome P450 (CYP) Enzymes by α-Viniferin
α-Viniferin has been shown to be a potent inhibitor of several human cytochrome P450 enzymes. The following table summarizes the available quantitative data on the inhibitory effects of α-viniferin on major CYP isoforms.
| CYP Isoform | Probe Substrate | IC50 (µM) | Inhibition Type | Time-Dependent Inhibition | Reference |
| CYP2C19 | Omeprazole (B731) | 0.93 | Mixed-mode | No | [1] |
| CYP3A4 | Midazolam | 1.2 | Mixed-mode | No | [1] |
| CYP2A6 | Not specified | No significant inhibition | - | - | [1] |
| CYP2E1 | Not specified | No significant inhibition | - | - | [1] |
IC50: The half maximal inhibitory concentration.
Experimental Protocols
In Vitro CYP Inhibition Assay using Human Liver Microsomes (HLMs)
This protocol is based on the methodology described in the study by Sim et al. (2014)[1].
Objective: To determine the inhibitory potential of α-viniferin on various CYP isoforms.
Materials:
-
Pooled human liver microsomes (HLMs)
-
α-Viniferin
-
CYP isoform-specific probe substrates (e.g., omeprazole for CYP2C19, midazolam for CYP3A4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (for quenching the reaction)
-
Internal standard for LC-MS/MS analysis
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of α-viniferin, probe substrates, and internal standard in a suitable solvent (e.g., methanol (B129727) or DMSO).
-
Prepare the NADPH regenerating system in potassium phosphate buffer.
-
-
Incubation:
-
In a microcentrifuge tube, combine HLMs, potassium phosphate buffer, and the probe substrate.
-
Add varying concentrations of α-viniferin to the incubation mixture. Include a vehicle control (solvent only).
-
Pre-incubate the mixture for a short period at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a specific duration (e.g., 10-30 minutes). The incubation time should be optimized to ensure linear metabolite formation.
-
-
Reaction Termination:
-
Stop the reaction by adding a quenching solution, such as cold acetonitrile containing an internal standard.
-
-
Sample Processing:
-
Centrifuge the samples to precipitate proteins.
-
Transfer the supernatant to a new tube or a 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the formation of the specific metabolite from the probe substrate using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the rate of metabolite formation in the presence and absence of α-viniferin.
-
Plot the percentage of inhibition against the logarithm of the α-viniferin concentration to determine the IC50 value.
-
To determine the mode of inhibition (e.g., competitive, non-competitive, mixed), perform kinetic studies with varying concentrations of both the substrate and α-viniferin and analyze the data using Lineweaver-Burk or Dixon plots.
-
Troubleshooting Guides and FAQs
Q1: My IC50 values for α-viniferin are inconsistent across experiments. What could be the cause?
A1: Inconsistent IC50 values can arise from several factors:
-
HLM Activity: The metabolic activity of HLMs can vary between batches. Ensure you are using the same batch of HLMs for a set of comparative experiments or characterize the activity of each new batch.
-
Solvent Effects: High concentrations of organic solvents (like DMSO or methanol) used to dissolve α-viniferin can inhibit CYP activity. Keep the final solvent concentration in the incubation mixture low and consistent across all wells (typically <1%).
-
Incubation Time: If the incubation time is too long, substrate depletion may occur, leading to non-linear reaction kinetics. Ensure your assay is within the linear range of metabolite formation.
-
α-Viniferin Stability: Assess the stability of α-viniferin in your incubation mixture. Degradation of the inhibitor during the assay will lead to an underestimation of its potency.
Q2: I am not seeing any inhibition of CYP2A6 or CYP2E1 by α-viniferin, even at high concentrations. Is this expected?
A2: Yes, this is consistent with published findings. Studies have shown that α-viniferin does not significantly inhibit CYP2A6 and CYP2E1 activities in human liver microsomes[1].
Q3: How do I determine if the inhibition is time-dependent?
A3: To assess time-dependent inhibition (TDI), you need to perform a pre-incubation experiment.
-
Pre-incubate α-viniferin with HLMs and the NADPH regenerating system for various time points (e.g., 0, 5, 15, 30 minutes) at 37°C.
-
After the pre-incubation, add the probe substrate to initiate the reaction and incubate for a short period (within the linear range).
-
Compare the IC50 values obtained with and without pre-incubation. A significant decrease in the IC50 value with increasing pre-incubation time suggests TDI.
Current literature suggests that the inhibition of CYP2C19 and CYP3A4 by α-viniferin is not time-dependent[1].
Q4: What is mixed-mode inhibition and how do I confirm it?
A4: Mixed-mode inhibition occurs when an inhibitor can bind to both the free enzyme and the enzyme-substrate complex, but with different affinities. This affects both the Km (Michaelis constant) and Vmax (maximum reaction velocity) of the enzyme.
To confirm mixed-mode inhibition, you should perform enzyme kinetic studies with varying concentrations of both the probe substrate and α-viniferin. The data can then be visualized using a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[Substrate]). In mixed-mode inhibition, the lines will intersect to the left of the y-axis but not on the x-axis.
Q5: What is the potential for α-viniferin to interfere with UDP-glucuronosyltransferases (UGTs)?
A5: Currently, there is a lack of published studies specifically investigating the inhibitory effects of α-viniferin on UGT enzymes. While research has been conducted on the metabolism of other stilbenes, such as ε-viniferin, by UGTs, this does not provide information on the potential of α-viniferin to act as an inhibitor of these enzymes.
For researchers interested in this area, a standard in vitro UGT inhibition assay could be employed. This would typically involve:
-
Incubating specific UGT isoforms (or HLMs) with a UGT-specific probe substrate (e.g., estradiol (B170435) for UGT1A1, trifluoperazine (B1681574) for UGT1A4).
-
Including varying concentrations of α-viniferin.
-
Monitoring the formation of the glucuronidated metabolite using LC-MS/MS.
Such studies would be valuable in providing a more complete profile of the drug interaction potential of α-viniferin.
Visualizations
Caption: Experimental workflow for CYP inhibition assay.
References
Technical Support Center: Improving Delivery of α-Viniferin for Skin Hyperpigmentation Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for utilizing α-viniferin in skin hyperpigmentation research.
Troubleshooting Guides
This section addresses common issues encountered during experimentation with α-viniferin, offering potential causes and solutions in a question-and-answer format.
Formulation and Stability
-
Q1: My α-viniferin solution is showing precipitation after preparation or storage. What could be the cause and how can I fix it?
-
A1: α-viniferin has low aqueous solubility, which is a common reason for precipitation.[1] Consider the following troubleshooting steps:
-
Solvent System: Ensure you are using an appropriate solvent system. For in vitro studies, α-viniferin can be dissolved in solvents like ethanol (B145695) or DMSO before further dilution in culture media.[2] However, be mindful of the final solvent concentration to avoid cellular toxicity.
-
pH Adjustment: The pH of your formulation can significantly impact the solubility and stability of phenolic compounds like α-viniferin. Experiment with slight pH adjustments to find the optimal range for its solubility.
-
Nanoformulations: For improved solubility and stability, consider encapsulating α-viniferin in nanoformulations such as liposomes or lipid nanoparticles.[1][3] These carriers can enhance its delivery into the skin.[3][4]
-
Storage Conditions: Store α-viniferin solutions and formulations protected from light and at a controlled temperature.[5] Elevated temperatures can degrade the compound and lead to precipitation.[5][6]
-
-
-
Q2: I am observing a color change or separation in my α-viniferin cream/gel formulation over time. What does this indicate and what can I do?
-
A2: Color changes or phase separation are indicators of formulation instability.[6][7]
-
Oxidation: α-viniferin, as a polyphenol, is susceptible to oxidation, which can cause a color change.[8] To mitigate this, consider adding antioxidants to your formulation.
-
Emulsion Breakdown: Separation in a cream suggests the emulsion is breaking down.[6] This could be due to an inappropriate emulsifier, an incorrect oil-to-water ratio, or storage at fluctuating temperatures.[6][9][10] Re-evaluate your formulation components and preparation process.
-
Light Sensitivity: Exposure to light can cause isomerization and degradation of stilbene (B7821643) derivatives like α-viniferin.[5] Always store formulations in opaque, airtight containers.
-
-
In Vitro & Ex Vivo Experiments
-
Q3: I am not observing a dose-dependent inhibition of melanin (B1238610) production in my B16-F0 melanoma cell assay with α-viniferin. What are the possible reasons?
-
A3: Several factors could contribute to this issue:
-
Compound Degradation: Ensure the α-viniferin stock solution and working solutions are freshly prepared and have not degraded.
-
Cell Viability: At higher concentrations, α-viniferin might exhibit cytotoxicity, which can affect melanin production. It's crucial to perform a cell viability assay (e.g., MTT assay) in parallel to ensure the observed effects are not due to cell death.[11]
-
Assay Conditions: Verify the stimulation conditions (e.g., α-MSH concentration and incubation time) are optimal for inducing melanogenesis in your B16-F0 cells.[2][12]
-
Mechanism of Action: α-viniferin primarily acts by accelerating the inactivation of Protein Kinase A (PKA).[2][13][14] If the melanogenesis in your assay is induced by a mechanism that bypasses the cAMP/PKA pathway, the effect of α-viniferin may be less pronounced.
-
-
-
Q4: The results from my in vitro skin permeation study using Franz diffusion cells show high variability. How can I improve the consistency?
-
A4: High variability in Franz cell experiments is a common challenge. Here are some tips to improve reproducibility:
-
Skin Sample Uniformity: Ensure the skin samples (human or animal) are of uniform thickness and from the same anatomical location.[15]
-
Bubble Formation: Check for air bubbles under the skin membrane in the receptor chamber, as they can hinder diffusion.
-
Receptor Fluid: The receptor fluid should be appropriately selected to ensure sink conditions. The addition of a solubilizing agent may be necessary for poorly soluble compounds like α-viniferin.
-
Temperature Control: Maintain a constant temperature of the diffusion cells, typically at 32°C or 37°C, to mimic physiological conditions.[15]
-
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the use of α-viniferin in hyperpigmentation research.
-
Q1: What is the primary mechanism of action of α-viniferin in reducing hyperpigmentation?
-
Q2: What are the main challenges in delivering α-viniferin to the skin?
-
Q3: What are some effective strategies to improve the skin delivery of α-viniferin?
-
Q4: Is α-viniferin safe for topical application?
-
A4: Studies have shown that topical application of α-viniferin is generally safe and does not cause skin irritation.[17] However, as with any active ingredient, it is essential to conduct appropriate safety and toxicity studies for any new formulation.
-
-
Q5: What cell lines are commonly used to study the effects of α-viniferin on melanogenesis?
Data Presentation
Table 1: In Vitro Efficacy of α-Viniferin
| Assay | Cell Line | Stimulant | α-Viniferin Concentration | Observed Effect | Reference |
| Melanin Production | B16-F0 | α-MSH | Dose-dependent | Inhibition of melanin production | [2][18] |
| Melanin Production | Melan-a | α-MSH | Dose-dependent | Inhibition of melanin production | [2][18] |
| MITF-M Promoter Activity | B16-F0 | α-MSH | Not specified | Inhibition of promoter activity | [2] |
| Tyrosinase Activity | Cell-free | - | Not specified | No direct inhibition of enzyme activity | [18] |
Table 2: Clinical Trial Data for a Cream Containing Caragana sinica Extract (with α-viniferin)
| Parameter | Treatment Group | Duration | Result | Reference |
| Melanin Index | C. sinica cream | 8 weeks | Significant decrease compared to vehicle | [2][11][18] |
| Lightening Index | C. sinica cream | 8 weeks | Significant increase compared to vehicle | [11] |
Experimental Protocols
1. Melanin Content Assay in B16-F0 Cells
-
Cell Seeding: Seed B16-F0 melanoma cells in a 24-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of α-viniferin (dissolved in a suitable solvent and diluted in culture medium) for 2 hours.
-
Stimulation: Add α-melanocyte-stimulating hormone (α-MSH) to the wells to induce melanin production and incubate for 72-80 hours.[2][12]
-
Cell Lysis: After incubation, wash the cells with PBS and lyse them with a solution of NaOH.
-
Quantification: Measure the absorbance of the lysate at 405 nm to quantify the melanin content.[12][18] Normalize the melanin content to the total protein concentration.
2. In Vitro Skin Permeation Study using Franz Diffusion Cells
-
Skin Preparation: Obtain full-thickness human or animal skin and mount it on the Franz diffusion cells with the stratum corneum facing the donor compartment.[15]
-
Receptor Chamber: Fill the receptor chamber with a suitable receptor fluid (e.g., phosphate-buffered saline with a solubilizing agent) and maintain the temperature at 32°C or 37°C.[15]
-
Sample Application: Apply the α-viniferin formulation to the skin surface in the donor compartment.
-
Sampling: At predetermined time intervals, collect samples from the receptor chamber for analysis.
-
Analysis: Quantify the amount of α-viniferin in the collected samples using a validated analytical method such as HPLC.
-
Data Calculation: Calculate the cumulative amount of α-viniferin permeated per unit area over time and determine the steady-state flux.
Mandatory Visualizations
Caption: Signaling pathway of α-viniferin in melanogenesis.
Caption: Experimental workflow for melanin content assay.
References
- 1. Chemistry, Biosynthesis and Pharmacology of Viniferin: Potential Resveratrol-Derived Molecules for New Drug Discovery, Development and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. α-Viniferin Improves Facial Hyperpigmentation via Accelerating Feedback Termination of cAMP/PKA-Signaled Phosphorylation Circuit in Facultative Melanogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Use of Micro- and Nanocarriers for Resveratrol Delivery into and across the Skin in Different Skin Diseases—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijirt.org [ijirt.org]
- 5. Stability testing of resveratrol and viniferin obtained from Vitis vinifera L. by various extraction methods considering the industrial viewpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Alpha-Viniferin | C42H30O9 | CID 196402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Stability of cosmetic formulations containing esters of vitamins E and A: chemical and physical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. thno.org [thno.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. α-Viniferin Improves Facial Hyperpigmentation via Accelerating Feedback Termination of cAMP/PKA-Signaled Phosphorylation Circuit in Facultative Melanogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. xenometrix.ch [xenometrix.ch]
- 16. mdpi.com [mdpi.com]
- 17. A Clinical Trial to Evaluate the Efficacy of α-Viniferin in Staphylococcus aureus – Specific Decolonization without Depleting the Normal Microbiota of Nares - PMC [pmc.ncbi.nlm.nih.gov]
- 18. α-Viniferin Improves Facial Hyperpigmentation via Accelerating Feedback Termination of cAMP/PKA-Signaled Phosphorylation Circuit in Facultative Melanogenesis [thno.org]
Validation & Comparative
α-Viniferin vs. ε-Viniferin: A Comparative Analysis of Their Effects on Cell Viability
For Immediate Release
This guide provides a detailed comparative analysis of two resveratrol (B1683913) derivatives, α-viniferin and ε-viniferin, focusing on their impact on cell viability. The information is targeted towards researchers, scientists, and professionals in drug development, offering a comprehensive overview of their cytotoxic effects, underlying mechanisms, and the experimental protocols used for their evaluation.
Comparative Efficacy in Inducing Cell Death
α-Viniferin and ε-viniferin, both stilbenoids derived from resveratrol, have demonstrated significant anti-proliferative effects across various cancer cell lines.[1][2] However, their efficacy can be cell-type specific.
A study on non-small cell lung cancer (NSCLC) cells revealed that α-viniferin is more effective than ε-viniferin in reducing the viability of NCI-H460 cells.[1] Conversely, low doses of ε-viniferin were more potent in inhibiting the viability of A549, another NSCLC cell line, whereas α-viniferin showed little effect at similar concentrations.[1] In osteosarcoma cell lines, α-viniferin exhibited higher antiproliferative effects on HOS cells compared to ε-viniferin at the same concentration, while this difference was not observed in U2OS cells.[2]
These findings highlight the nuanced and cell-line-dependent cytotoxic profiles of these two isomers.
Quantitative Data Summary
The following table summarizes the available quantitative data on the cytotoxic effects of α-viniferin and ε-viniferin.
| Compound | Cell Line | Cancer Type | Key Findings | Reference |
| α-Viniferin | NCI-H460 | Non-Small Cell Lung Cancer | More effective than ε-viniferin in reducing cell viability.[1] Low doses (10–20 μM) inhibited cell viability in a dose- and time-dependent manner.[1] | [1] |
| A549 | Non-Small Cell Lung Cancer | Less effective than ε-viniferin at low doses.[1] | [1] | |
| HOS | Osteosarcoma | Higher antiproliferative effects compared to ε-viniferin at the same concentration.[2] | [2] | |
| DU145, PC-3 | Prostate Cancer | Markedly inhibited cell proliferation in a time- and dose-dependent manner.[3] | [3] | |
| ε-Viniferin | NCI-H460 | Non-Small Cell Lung Cancer | Higher concentrations are required to exhibit potent anti-proliferative effects compared to α-viniferin.[1] | [1] |
| A549 | Non-Small Cell Lung Cancer | Inhibited cell viability at low doses (20 μM).[1] | [1] | |
| HOS, U2OS | Osteosarcoma | Demonstrated antiproliferative effects.[2] | [2] | |
| Multiple Myeloma Cells | Multiple Myeloma | Induces apoptosis.[4] | [4] |
Mechanisms of Action: A Look into the Signaling Pathways
Both α-viniferin and ε-viniferin primarily induce cell death through the induction of apoptosis and cell cycle arrest, mediated by the modulation of key intracellular signaling pathways.[4]
α-Viniferin has been shown to induce apoptosis through both caspase-dependent and caspase-independent pathways.[1][4] In NCI-H460 cells, it increases the expression of activated caspase-3 and cleaved PARP.[1][4] It can also trigger the release of Apoptosis-Inducing Factor (AIF) from the mitochondria, leading to caspase-independent DNA fragmentation.[1][4] Furthermore, α-viniferin has been found to inhibit the PI3K/Akt signaling pathway by decreasing AKT phosphorylation.[1][4] In terms of cell cycle, it has been reported to block the S-phase in colon cancer cell lines.[4]
ε-Viniferin also induces caspase-dependent apoptosis, with studies in multiple myeloma cells showing that its apoptotic mechanism is entirely dependent on caspase activation, including the upstream caspase-8.[4] In contrast to α-viniferin's effect on the S-phase, ε-viniferin causes an accumulation of multiple myeloma cells in the G2/M phase and blocks melanoma cells in the S-phase.[4]
Below are diagrams illustrating the key signaling pathways modulated by each compound.
Experimental Protocols
The evaluation of α-viniferin and ε-viniferin's effects on cell viability typically involves the following key experiments:
Cell Viability and Cytotoxicity Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells, which is indicative of cell viability.
-
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), resulting in a purple color.[4] The intensity of the color is proportional to the number of viable cells.
-
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.[4]
-
Compound Treatment: Treat the cells with various concentrations of α-viniferin or ε-viniferin for the desired time (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition: Add MTT solution to each well and incubate for a few hours.[5][6]
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solvent) to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[4]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined from a dose-response curve.[4]
-
Apoptosis Assay (Annexin V/7-AAD Staining by Flow Cytometry)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7][8]
-
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V.[7] 7-Aminoactinomycin D (7-AAD) is a fluorescent DNA intercalator that is excluded by viable cells but can enter cells with compromised membrane integrity (late apoptotic and necrotic cells).[7]
-
Protocol:
-
Cell Treatment: Treat cells with the desired concentrations of α-viniferin or ε-viniferin.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend cells in Annexin V binding buffer and add Annexin V-FITC and 7-AAD.
-
Incubation: Incubate the cells in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the different cell populations.[7][8]
-
Conclusion
Both α-viniferin and ε-viniferin are promising natural compounds with potent anti-cancer properties. Their effectiveness, however, varies depending on the specific cancer cell type. α-Viniferin appears to have a broader mechanism of inducing apoptosis through both caspase-dependent and -independent pathways, while ε-viniferin's action is primarily caspase-dependent. The choice between these two isomers for further drug development may depend on the specific cancer type and its underlying molecular characteristics. The experimental protocols outlined provide a robust framework for the continued investigation and comparison of these and other potential therapeutic agents.
References
- 1. α-Viniferin-Induced Apoptosis through Downregulation of SIRT1 in Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ε-Viniferin and α-viniferin alone or in combination induced apoptosis and necrosis in osteosarcoma and non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. α-Viniferin activates autophagic apoptosis and cell death by reducing glucocorticoid receptor expression in castration-resistant prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. cyrusbio.com.tw [cyrusbio.com.tw]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. agilent.com [agilent.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
α-Viniferin vs. Resveratrol: A Comparative Analysis of Anticancer Efficacy
A detailed guide for researchers and drug development professionals on the comparative anticancer properties of α-viniferin and resveratrol (B1683913), supported by experimental data and methodologies.
Introduction
In the quest for novel anticancer agents, natural compounds have emerged as a promising frontier. Among these, stilbenoids, a class of polyphenolic compounds, have garnered significant attention for their therapeutic potential. Resveratrol, a well-studied stilbenoid found in grapes and other plants, has demonstrated a broad spectrum of anticancer activities. Its derivative, α-viniferin, a trimer of resveratrol, is emerging as a potentially more potent alternative. This guide provides an objective comparison of the anticancer efficacy of α-viniferin and resveratrol, presenting quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.
Data Presentation: Comparative Cytotoxicity
The following tables summarize the half-maximal inhibitory concentration (IC50) values for α-viniferin and resveratrol in various cancer cell lines, providing a quantitative comparison of their cytotoxic effects. It is important to note that IC50 values can vary depending on the experimental conditions, such as exposure time and the specific assay used.
| α-Viniferin | Cancer Type | Cell Line | IC50 (µM) | Exposure Time (h) | Reference |
| Chronic Myelogenous Leukemia | K562 | 13.61 (as µg/mL) | 24 | [1] | |
| Non-Small Cell Lung Cancer | NCI-H460 | More effective than ε-viniferin | Not Specified | [2][3] | |
| Melanoma | SK-MEL-28 | More potent than resveratrol | Not Specified | [4] |
| Resveratrol | Cancer Type | Cell Line | IC50 (µM) | Exposure Time (h) | Reference |
| Breast Cancer | MCF-7 | 51.18 | Not Specified | [5] | |
| Breast Cancer | MDA-MB-231 | 144 | 24 | [6] | |
| Colon Cancer | SW480 | ~70-150 | Not Specified | [7] | |
| Cervical Cancer | HeLa | ~200-250 | 48 | [8] | |
| Hepatocellular Carcinoma | HepG2 | 57.4 | Not Specified | [5] | |
| Skin Cancer | A431 | 42 | Not Specified | [9] |
Mechanisms of Action: A Deeper Dive
Both α-viniferin and resveratrol exert their anticancer effects through the induction of apoptosis (programmed cell death) and cell cycle arrest, thereby inhibiting the uncontrolled proliferation of cancer cells. However, the specific molecular pathways they modulate can differ.
α-Viniferin has been shown to induce apoptosis through both caspase-dependent and caspase-independent pathways.[2] It can trigger the activation of executioner caspases, such as caspase-3, and promote the cleavage of poly(ADP-ribose) polymerase (PARP).[2] Furthermore, α-viniferin can induce the release of Apoptosis-Inducing Factor (AIF) from the mitochondria, leading to a caspase-independent cell death cascade.[2] In terms of cell cycle regulation, α-viniferin has been reported to block the S-phase of the cell cycle in colon cancer cell lines.[2] Key signaling pathways implicated in the action of α-viniferin include the downregulation of the PI3K/Akt pathway, which is crucial for cell survival and proliferation.[2]
Resveratrol modulates a wider array of signaling pathways to exert its anticancer effects. It is known to inhibit the activation of pro-inflammatory and pro-survival transcription factors such as STAT3 and NF-κB. By suppressing these pathways, resveratrol can halt cancer cell proliferation and induce apoptosis. Resveratrol also influences the cell cycle by altering the expression of cyclins and cyclin-dependent kinases (CDKs), often leading to arrest in the S or G2/M phases.[7]
Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by α-viniferin and resveratrol in cancer cells.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the comparison of α-viniferin and resveratrol.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of α-viniferin or resveratrol for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment and Harvesting: Treat cells with the compounds as described above. Harvest both adherent and floating cells.
-
Staining: Resuspend cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses PI to stain the DNA content of cells, allowing for the analysis of cell cycle distribution.
-
Cell Treatment and Fixation: Treat cells and then fix them in ice-cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a solution containing PI and RNase A.
-
Incubation: Incubate at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis for Apoptosis Markers
Western blotting is used to detect specific proteins involved in the apoptotic pathway.
-
Protein Extraction: Lyse treated and untreated cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against apoptosis markers (e.g., cleaved caspase-3, PARP, Bcl-2 family proteins) and a loading control (e.g., β-actin).
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
Experimental Workflow
The following diagram illustrates a general workflow for comparing the anticancer efficacy of compounds like α-viniferin and resveratrol.
Conclusion
The available evidence suggests that both α-viniferin and resveratrol are promising anticancer agents. While resveratrol has been more extensively studied, emerging data indicates that α-viniferin may exhibit greater potency in certain cancer cell lines. The enhanced efficacy of α-viniferin could be attributed to its larger molecular size and different stereochemical structure, potentially leading to altered interactions with cellular targets.
Further head-to-head comparative studies across a broader range of cancer types are warranted to fully elucidate the relative therapeutic potential of these two stilbenoids. A deeper understanding of their mechanisms of action will be crucial for the rational design of novel cancer therapies based on these natural compounds. The experimental protocols and workflows provided in this guide offer a framework for researchers to conduct such comparative investigations and contribute to the advancement of cancer drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Efficacy of resveratrol against breast cancer and hepatocellular carcinoma cell lines | Saudi Medical Journal [smj.org.sa]
- 6. Resveratrol increases the sensitivity of breast cancer MDA-MB-231 cell line to cisplatin by regulating intrinsic apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Resveratrol inhibits cancer cell proliferation by impairing oxidative phosphorylation and inducing oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijper.org [ijper.org]
A Comparative Analysis of the Antioxidant Capacity of α-Viniferin and Other Stilbenoids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stilbenoids, a class of natural polyphenolic compounds, have garnered significant scientific interest for their potent antioxidant properties and potential therapeutic applications. Among these, resveratrol (B1683913) is the most extensively studied. However, oligomers of resveratrol, such as the trimer α-viniferin, are emerging as compounds of interest with potentially enhanced biological activities. This guide provides a comparative overview of the antioxidant capacity of α-viniferin and other prominent stilbenoids, supported by experimental data from various antioxidant assays. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, natural product chemistry, and drug development.
Quantitative Comparison of Antioxidant Capacity
The antioxidant capacity of α-viniferin and other stilbenoids has been evaluated using various in vitro assays, primarily focusing on their ability to scavenge free radicals. The following table summarizes the available quantitative data from 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. The data is presented as IC50 values (the concentration required to scavenge 50% of the radicals), where a lower value indicates a higher antioxidant capacity.
It is important to note that the data presented below is compiled from different studies, and direct comparison of absolute values should be made with caution due to potential variations in experimental conditions.
| Stilbenoid | DPPH Assay (IC50) | ABTS Assay (IC50) | Source |
| α-Viniferin | 88.92 µg/mL | 3.34 µg/mL | [1] |
| ε-Viniferin | ~80 µM | - | [2] |
| Resveratrol | - | - | - |
| Piceatannol | - | - | - |
| Pterostilbene (B91288) | - | - | - |
| Trolox (Standard) | 2.46 µg/mL | 5.15 µg/mL | [1] |
Data for resveratrol, piceatannol, and pterostilbene from a single, directly comparable study including α-viniferin was not available in the reviewed literature. Researchers are encouraged to perform side-by-side comparisons under their specific experimental settings.
Experimental Protocols
Standardized protocols are crucial for the accurate assessment and comparison of antioxidant capacities. Below are detailed methodologies for the commonly cited DPPH, ABTS, and Oxygen Radical Absorbance Capacity (ORAC) assays.
DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of the DPPH radical is monitored by the decrease in its absorbance at a characteristic wavelength.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Test compounds (α-viniferin, other stilbenoids)
-
Positive control (e.g., Trolox, Ascorbic Acid)
-
96-well microplate
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should have an absorbance of approximately 1.0 at 517 nm.
-
Sample Preparation: Dissolve the test compounds and the positive control in methanol or ethanol to prepare a series of concentrations.
-
Assay:
-
Add 100 µL of the DPPH solution to each well of a 96-well microplate.
-
Add 100 µL of the test compound or standard solution at different concentrations to the wells.
-
For the blank, add 100 µL of the solvent (methanol or ethanol) to the DPPH solution.
-
-
Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The antioxidant donates electrons to neutralize the radical cation, leading to a decolorization of the solution, which is measured spectrophotometrically.
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol
-
Test compounds
-
Positive control (e.g., Trolox)
-
96-well microplate
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Stock Solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
-
Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare various concentrations of the test compounds and the positive control in the appropriate solvent.
-
Assay:
-
Add 190 µL of the ABTS•+ working solution to each well of a 96-well microplate.
-
Add 10 µL of the test compound or standard solution to the wells.
-
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 6 minutes).
-
Measurement: Read the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the antioxidant's ability to protect a fluorescent probe from oxidative degradation by peroxyl radicals. The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.
Materials:
-
Fluorescein (B123965) sodium salt
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)
-
Phosphate (B84403) buffer (75 mM, pH 7.4)
-
Test compounds
-
Positive control (Trolox)
-
96-well black microplate
-
Fluorescence microplate reader with temperature control
Procedure:
-
Reagent Preparation:
-
Prepare a fluorescein working solution in phosphate buffer.
-
Prepare an AAPH solution in phosphate buffer. This solution should be made fresh daily.
-
Prepare serial dilutions of the test compounds and Trolox standard in phosphate buffer.
-
-
Assay:
-
Pipette 150 µL of the fluorescein working solution into each well of the black microplate.
-
Add 25 µL of the test compound, Trolox standard, or phosphate buffer (for the blank) to the wells.
-
Incubate the plate at 37°C for 10-15 minutes.
-
-
Reaction Initiation: Add 25 µL of the AAPH solution to each well to initiate the reaction.
-
Measurement: Immediately start recording the fluorescence intensity every 1-2 minutes for at least 60 minutes at an excitation wavelength of 485 nm and an emission wavelength of 520 nm. The plate should be maintained at 37°C.
-
Calculation:
-
Calculate the net Area Under the Curve (AUC) for each sample by subtracting the AUC of the blank.
-
Create a standard curve by plotting the net AUC of the Trolox standards against their concentrations.
-
The ORAC values of the samples are expressed as Trolox Equivalents (TE) by comparing their net AUC to the Trolox standard curve.
-
Signaling Pathways and Experimental Workflow
The antioxidant effects of stilbenoids are not only due to direct radical scavenging but also through the modulation of intracellular signaling pathways that regulate the cellular antioxidant defense system.
Antioxidant Signaling Pathway
Stilbenoids can exert their antioxidant effects by activating key signaling pathways, such as the Nrf2-ARE pathway.[3] This pathway plays a crucial role in the expression of various antioxidant and detoxifying enzymes.
Caption: Stilbenoid activation of the Nrf2-ARE antioxidant response pathway.
Experimental Workflow for Antioxidant Capacity Comparison
A typical workflow for comparing the antioxidant capacity of different stilbenoids involves a series of standardized in vitro assays.
Caption: A generalized experimental workflow for comparative antioxidant analysis.
Conclusion
The available data suggests that α-viniferin possesses significant antioxidant activity, as demonstrated by its potent radical scavenging capabilities in DPPH and ABTS assays.[1] While a direct, comprehensive comparison with a wide array of other stilbenoids under identical conditions is not yet extensively documented, the provided data and protocols offer a solid foundation for researchers to conduct such comparative studies. The elucidation of the structure-activity relationship among different stilbenoids, including α-viniferin, will be instrumental in the development of novel antioxidant-based therapeutic agents. Further research, particularly employing a battery of antioxidant assays including the ORAC assay, is warranted to fully characterize and compare the antioxidant potential of α-viniferin against other stilbenoids.
References
The Anti-inflammatory Mechanism of α-Viniferin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed validation of the anti-inflammatory mechanisms of α-viniferin, a resveratrol (B1683913) trimer with significant therapeutic potential. By objectively comparing its performance with its well-known monomer, resveratrol, and other alternatives, this document serves as a crucial resource for researchers exploring novel anti-inflammatory agents. The information is supported by experimental data, detailed protocols, and visual representations of key biological pathways.
Overview of Anti-inflammatory Action
Inflammation is a complex biological response mediated by signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK). α-Viniferin has demonstrated potent anti-inflammatory activity by modulating these key pathways, leading to the suppression of various pro-inflammatory mediators.[1][2] It effectively inhibits the production of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines, primarily by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][3]
Key Signaling Pathways and Points of Inhibition
α-Viniferin exerts its effects by intervening at crucial points within the primary inflammatory signaling cascades. Its mechanism often involves the inhibition of key protein phosphorylation events.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In response to stimuli like lipopolysaccharide (LPS), the inhibitor protein IκBα is phosphorylated and degraded, allowing the p65/p50 dimer to translocate to the nucleus and initiate the transcription of inflammatory genes like iNOS, COX-2, TNF-α, and IL-6.
Studies show that α-viniferin suppresses NF-κB activation by inhibiting the upstream Akt/PI3K pathway, which prevents the phosphorylation and subsequent degradation of IκBα.[1] Resveratrol also inhibits NF-κB, but α-viniferin, as an oligomer, is often suggested to have more potent activity.[2][4]
MAPK Signaling Pathway
The MAPK family, including p38 and Extracellular signal-regulated kinases (ERK), plays a critical role in transducing extracellular signals to cellular responses, including the production of inflammatory mediators. α-Viniferin has been shown to inhibit the phosphorylation of ERK, which in turn suppresses the activation of downstream transcription factors like STAT-1, a key player in inflammation induced by interferon-gamma (IFN-γ).[4][5]
Comparative Efficacy: Quantitative Data
The anti-inflammatory potency of α-viniferin has been quantified in several studies. The following table summarizes its inhibitory concentrations (IC₅₀) against key inflammatory markers and compares them with available data for resveratrol. It is important to note that these values are derived from different studies and direct, side-by-side comparisons should be interpreted with caution.
| Compound | Target | IC₅₀ Value (µM) | Cell Model | Inducer | Reference |
| α-Viniferin | COX-2 Activity | 4.9 | (Enzyme Assay) | - | [3] |
| α-Viniferin | NO Production | 2.7 | RAW 264.7 | LPS | [3] |
| α-Viniferin | iNOS (mRNA) | 4.7 | RAW 264.7 | LPS | [3] |
| Resveratrol | COX-2 Activity | 85 (hydroperoxidase activity) | (Enzyme Assay) | - | [6] |
| Resveratrol | NO Production | ~5 (strong inhibition) | RAW 264.7 | LPS | [4] |
| Resveratrol | iNOS (mRNA) | ~5 (strong inhibition) | RAW 264.7 | LPS | [4] |
Generally, resveratrol oligomers, including α-viniferin, are considered to possess equal or superior bioactivity compared to the resveratrol monomer.[1][2]
Experimental Protocols
Validating the anti-inflammatory effects of compounds like α-viniferin relies on standardized in vitro models. The following protocols outline the key experimental procedures.
LPS-Induced Inflammation in Macrophages
This protocol details the induction of an inflammatory response in RAW 264.7 murine macrophages, a standard model for screening anti-inflammatory compounds.
-
Cell Culture : Maintain RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Seeding : Seed cells into appropriate plates (e.g., 96-well for viability/NO assays, 24-well for ELISA, 6-well for Western Blot) and allow them to adhere overnight.
-
Pre-treatment : Remove the old medium and replace it with fresh medium containing various non-toxic concentrations of α-viniferin or the comparator compound (e.g., resveratrol). A vehicle control (e.g., DMSO) must be run in parallel. Incubate for 1-2 hours.
-
Stimulation : Add Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the untreated control group.
-
Incubation : Incubate the cells for a specified period. This can range from 30 minutes for analyzing early signaling events (e.g., MAPK phosphorylation) to 24 hours for measuring the expression of iNOS/COX-2 and cytokine secretion.
-
Sample Collection : After incubation, collect the cell culture supernatant for NO and cytokine analysis. Lyse the remaining cells with RIPA buffer for Western Blot analysis.
Quantification of Pro-Inflammatory Mediators
-
Nitric Oxide (NO) Measurement (Griess Assay) :
-
Collect 100 µL of culture supernatant from each well of a 96-well plate.
-
Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate at room temperature for 10 minutes, protected from light.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite (B80452) concentration using a sodium nitrite standard curve.
-
-
Prostaglandin E2 (PGE2) Measurement : PGE2 levels in the supernatant can be quantified using a commercially available ELISA kit, following the manufacturer's instructions.
Cytokine Measurement by ELISA
-
Sample Preparation : Collect cell culture supernatants and centrifuge to remove cellular debris.
-
ELISA Procedure : Perform an Enzyme-Linked Immunosorbent Assay (ELISA) for key pro-inflammatory cytokines such as TNF-α and IL-6 using commercial kits. This typically involves coating a plate with a capture antibody, adding the samples, adding a detection antibody, followed by a substrate, and finally stopping the reaction.
-
Data Analysis : Measure the absorbance using a microplate reader and calculate the cytokine concentrations based on the standard curve provided with the kit.
Western Blot Analysis of Signaling Proteins
-
Protein Extraction and Quantification : Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the total protein concentration of the lysates using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer : Separate 20-40 µg of protein per sample on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting :
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against target proteins (e.g., iNOS, COX-2, phospho-p65, phospho-ERK, β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Quantification : Detect the protein bands using an enhanced chemiluminescence (ECL) reagent. Quantify the band intensities using densitometry software and normalize the values to a loading control like β-actin.
Conclusion
The experimental evidence strongly validates α-viniferin as a potent anti-inflammatory agent. Its mechanism of action is multifaceted, involving the significant inhibition of the NF-κB and MAPK signaling pathways. Quantitative data indicates that its inhibitory potency on key inflammatory enzymes and mediators, such as COX-2 and iNOS, is comparable to, and potentially greater than, its parent monomer resveratrol.[3] The detailed protocols and pathway diagrams provided in this guide offer a robust framework for researchers to further investigate and compare the therapeutic potential of α-viniferin and other stilbenoids in the context of inflammatory diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. emerginginvestigators.org [emerginginvestigators.org]
- 3. Resveratrol and Other Natural Oligomeric Stilbenoid Compounds and Their Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suppression of nitric oxide synthase and the down-regulation of the activation of NFκB in macrophages by resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resveratrol inhibits LPS-induced MAPKs activation via activation of the phosphatidylinositol 3-kinase pathway in murine RAW 264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Resveratrol Directly Targets COX-2 to Inhibit Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
α-Viniferin and Arbutin: A Comparative Analysis of Tyrosinase Inhibition for Drug Development
In the quest for novel depigmenting agents for applications in dermatology and cosmetology, the inhibition of tyrosinase, the rate-limiting enzyme in melanin (B1238610) synthesis, remains a primary strategy. This guide provides a detailed, objective comparison of two prominent tyrosinase inhibitors: α-viniferin and arbutin (B1665170). The information is tailored for researchers, scientists, and drug development professionals, with a focus on experimental data, mechanistic differences, and methodological considerations.
Quantitative Comparison of Inhibitory Activity
The inhibitory potency of α-viniferin and arbutin against tyrosinase has been evaluated in various studies. While arbutin acts as a direct competitive inhibitor, α-viniferin's primary mechanism involves the downregulation of tyrosinase expression. This fundamental difference in their mode of action is reflected in the nature of the available quantitative data.
| Compound | Type of Inhibition | IC50 (Direct Enzyme Inhibition) | Cellular Melanin Inhibition | Source Organism for Tyrosinase |
| α-Viniferin | Gene Expression Downregulation | Not Applicable (Does not directly inhibit cell-free tyrosinase) | > 5-fold more effective than arbutin | Human and Mouse Melanocytes |
| α-Arbutin | Competitive | 2.29 ± 0.21 mM (monophenolase) | - | Mushroom |
| 4.0 ± 0.29 mM (diphenolase) | ||||
| β-Arbutin | Competitive | 1.42 ± 0.08 mM (monophenolase) | - | Mushroom |
| 0.9 ± 0.05 mM (diphenolase) | ||||
| ε-Viniferin | Competitive | 3.51 µM | - | Mushroom |
Note: IC50 values for arbutin can vary significantly based on the source of the tyrosinase and experimental conditions. ε-Viniferin, a stereoisomer of α-viniferin, is included to highlight the potential for direct inhibition within the viniferin (B1239022) class of compounds.
Mechanisms of Action: A Tale of Two Pathways
The most striking difference between α-viniferin and arbutin lies in their molecular mechanisms of tyrosinase inhibition.
Arbutin: The Competitive Inhibitor
Arbutin, a glycosylated hydroquinone, functions as a direct competitive inhibitor of tyrosinase[1][2]. Its structure mimics that of L-tyrosine, the natural substrate for tyrosinase. This structural similarity allows arbutin to bind to the active site of the enzyme, thereby preventing the catalysis of L-tyrosine to L-DOPA, the initial step in melanogenesis[1]. Kinetic studies have confirmed this competitive inhibition mechanism[3].
α-Viniferin: The Transcriptional Regulator
In contrast, α-viniferin does not directly inhibit the catalytic activity of the tyrosinase enzyme in a cell-free system[4]. Instead, its potent antimelanogenic effect stems from its ability to downregulate the expression of the tyrosinase gene (TYR)[4]. It achieves this by modulating the cAMP/PKA/CREB signaling pathway, a critical cascade in melanogenesis[1][2][5]. Specifically, α-viniferin accelerates the inactivation of Protein Kinase A (PKA), which in turn prevents the phosphorylation of the cAMP response element-binding protein (CREB). This action ultimately leads to a decrease in the transcription of the Microphthalmia-associated transcription factor (MITF), a master regulator of melanogenic genes, including tyrosinase[1][2][5].
Signaling Pathways and Experimental Workflow
To visualize these distinct mechanisms and the experimental approach to their study, the following diagrams are provided.
Caption: Mechanisms of tyrosinase inhibition by Arbutin and α-Viniferin.
Caption: General workflow for an in vitro tyrosinase inhibition assay.
Experimental Protocols
The following is a generalized protocol for an in vitro mushroom tyrosinase inhibition assay, based on common methodologies.
Objective: To determine the direct inhibitory effect of a test compound on the catalytic activity of mushroom tyrosinase.
Materials:
-
Mushroom Tyrosinase (e.g., 30 U/mL in phosphate buffer)
-
L-DOPA (L-3,4-dihydroxyphenylalanine), 10 mM in phosphate buffer
-
Test compounds (α-viniferin, arbutin) dissolved in a suitable solvent (e.g., DMSO) and serially diluted.
-
Positive control (e.g., Kojic acid)
-
0.1 M Sodium Phosphate Buffer (pH 6.8)
-
96-well microplate
-
Microplate reader
Procedure:
-
Assay Plate Preparation:
-
To each well of a 96-well plate, add 100 µL of phosphate buffer.
-
Add 20 µL of the test compound solution at various concentrations. For control wells, add 20 µL of the solvent vehicle. For the positive control, add 20 µL of the kojic acid solution.
-
Add 40 µL of the mushroom tyrosinase solution to all wells except for the blank wells. Add 40 µL of phosphate buffer to the blank wells.
-
Pre-incubate the plate at 25°C for 10 minutes.
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding 40 µL of the 10 mM L-DOPA solution to all wells. The total volume in each well will be 200 µL.
-
-
Measurement:
-
Immediately measure the absorbance at 475 nm using a microplate reader. Readings can be taken in kinetic mode over a period of time (e.g., every minute for 20 minutes) or as an endpoint reading after a fixed incubation time.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each well.
-
The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [ (Rate of control - Rate of sample) / Rate of control ] x 100
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the inhibitor concentration.
-
Conclusion
α-Viniferin and arbutin represent two distinct and compelling approaches to tyrosinase inhibition. Arbutin offers a well-characterized, direct competitive inhibition mechanism. In contrast, α-viniferin presents a novel, indirect approach by targeting the genetic expression of tyrosinase, a mechanism that has shown high efficacy in cellular models. For drug development professionals, the choice between these or similar compounds will depend on the desired therapeutic strategy, whether it be direct enzymatic blockade or upstream regulation of the melanogenic pathway. The experimental protocols outlined provide a foundational framework for the continued investigation and comparison of such agents.
References
- 1. α-Viniferin Improves Facial Hyperpigmentation via Accelerating Feedback Termination of cAMP/PKA-Signaled Phosphorylation Circuit in Facultative Melanogenesis [thno.org]
- 2. α-Viniferin Improves Facial Hyperpigmentation via Accelerating Feedback Termination of cAMP/PKA-Signaled Phosphorylation Circuit in Facultative Melanogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Action of tyrosinase on alpha and beta-arbutin: A kinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetics of Tyrosinase Inhibitory Activity Using Vitis vinifera Leaf Extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. α-Viniferin Improves Facial Hyperpigmentation via Accelerating Feedback Termination of cAMP/PKA-Signaled Phosphorylation Circuit in Facultative Melanogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of α-Viniferin and ε-Viniferin: A Deep Dive into Anti-Obesity Effects
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Stilbenoid Compounds in the Management of Obesity.
The rising global prevalence of obesity necessitates the exploration of novel therapeutic agents. Among these, stilbenoids, a class of naturally occurring phenolic compounds, have garnered significant attention for their potential anti-obesity properties. This guide provides a detailed comparative analysis of two such compounds: α-viniferin, a resveratrol (B1683913) trimer, and ε-viniferin, a resveratrol dimer. While research has illuminated the anti-obesity mechanisms of ε-viniferin, data on α-viniferin remains comparatively scarce, presenting a critical knowledge gap and an opportunity for future investigation.
ε-Viniferin: A Promising Candidate Against Obesity
Current research strongly indicates that ε-viniferin exhibits significant anti-obesity effects, demonstrated in both cellular and animal models. Its mechanisms of action primarily involve the inhibition of adipogenesis (the formation of fat cells) and the reduction of lipid accumulation.
In Vitro Anti-Obesity Effects of ε-Viniferin
Studies utilizing the 3T3-L1 preadipocyte cell line, a standard model for studying adipogenesis, have shown that ε-viniferin effectively suppresses the differentiation of these cells into mature, lipid-laden adipocytes. This is achieved through the modulation of key regulatory proteins involved in fat metabolism.
Table 1: In Vitro Effects of ε-Viniferin on 3T3-L1 Adipocyte Differentiation
| Concentration (μM) | Lipid Accumulation Reduction (%) | Key Protein Expression Changes | Reference |
| 10 | Dose-dependent reduction | - | [1] |
| 15 | Significant reduction | ↑ p-AMPK, ↑ SIRT1, ↓ PPARγ, ↓ FAS, ↑ ATGL | [2] |
| 25 | 37 | ↓ Mcp-1 | [3] |
| 50 | 72 | ↓ PPARγ, ↓ Mcp-1 | [3] |
Data presented as mean values or observed trends from cited studies.
In Vivo Anti-Obesity Effects of ε-Viniferin
Animal studies, primarily in mice fed a high-fat diet, have corroborated the in vitro findings. Oral administration of ε-viniferin has been shown to reduce body weight gain, decrease the mass of various white adipose tissue depots, and improve associated metabolic parameters.
Table 2: In Vivo Effects of ε-Viniferin in High-Fat Diet-Induced Obese Mice
| Dosage | Duration | Body Weight Reduction | Adipose Tissue Reduction | Other Notable Effects | Reference |
| 0.2% in diet | 4 weeks | Significant | ↓ Subcutaneous, epididymal, and retroperitoneal WAT | ↓ Hepatic triglyceride levels | [3][4] |
| 10 mg/kg/day (oral gavage) | 38 days | Significant | - | - | [3] |
| 25 mg/kg/day (oral gavage) | 20 days (following 10 mg/kg) | Significant | ↓ Mesenteric WAT | ↓ Plasma total and LDL-cholesterol | [3] |
WAT: White Adipose Tissue
α-Viniferin: An Unexplored Avenue in Obesity Research
In stark contrast to ε-viniferin, there is a significant lack of research directly investigating the anti-obesity effects of α-viniferin. While it is recognized as a resveratrol trimer with established anti-inflammatory properties, its specific role in adipogenesis and lipid metabolism remains to be elucidated.[3][5] The anti-inflammatory action of α-viniferin could theoretically contribute to mitigating obesity-related inflammation, a key factor in the development of metabolic complications. However, without direct experimental evidence, its potential as an anti-obesity agent is purely speculative.
At present, no quantitative data is available from studies directly comparing the anti-obesity effects of α-viniferin to those of ε-viniferin. This highlights a critical gap in the current understanding of the therapeutic potential of resveratrol oligomers.
Experimental Protocols
In Vitro Adipogenesis Assay (3T3-L1 Cells)
A standardized protocol is crucial for assessing the anti-adipogenic potential of compounds like ε-viniferin.
-
Cell Culture: 3T3-L1 preadipocytes are cultured to confluence in a standard growth medium (e.g., DMEM with 10% fetal bovine serum).
-
Differentiation Induction: Two days post-confluence, differentiation is induced using a cocktail typically containing 3-isobutyl-1-methylxanthine (B1674149) (IBMX), dexamethasone, and insulin (B600854).[6] Test compounds (e.g., ε-viniferin) are added at various concentrations at this stage.
-
Maturation: After 2-3 days, the medium is replaced with a maturation medium containing insulin and the test compound, which is replenished every 2-3 days.
-
Assessment of Adipogenesis: After 8-10 days of differentiation, the degree of adipogenesis is quantified. This can be done by:
-
Oil Red O Staining: Staining the intracellular lipid droplets, followed by extraction and spectrophotometric quantification.
-
Gene and Protein Expression Analysis: Measuring the levels of key adipogenic markers such as PPARγ, C/EBPα, and FAS using RT-qPCR and Western blotting.
-
In Vivo High-Fat Diet-Induced Obesity Model
Animal models are essential for evaluating the systemic effects of anti-obesity compounds.
-
Animal Model: Typically, male C57BL/6J mice are used due to their susceptibility to diet-induced obesity.
-
Diet: Animals are fed a high-fat diet (HFD), often with 45-60% of calories derived from fat, for a period of several weeks to induce obesity. A control group receives a standard chow diet.
-
Treatment: The HFD-fed mice are divided into groups and treated with the test compound (e.g., ε-viniferin) administered through the diet or by oral gavage. A vehicle control group receives the HFD without the test compound.
-
Monitoring: Body weight and food intake are monitored regularly throughout the study.
-
Endpoint Analysis: At the end of the study, various parameters are assessed, including:
-
Body composition analysis.
-
Weights of different adipose tissue depots and organs (e.g., liver).
-
Blood analysis for metabolic markers (e.g., glucose, insulin, lipids).
-
Histological analysis of adipose tissue and liver.
-
Gene and protein expression analysis in relevant tissues.
-
Signaling Pathways and Experimental Workflow
The anti-obesity effects of ε-viniferin are believed to be mediated through the modulation of specific signaling pathways that regulate adipogenesis and lipid metabolism.
References
- 1. Chemistry, Biosynthesis and Pharmacology of Viniferin: Potential Resveratrol-Derived Molecules for New Drug Discovery, Development and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Beneficial Effects of ε-Viniferin on Obesity and Related Health Alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ε-Viniferin, a resveratrol dimer, prevents diet-induced obesity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemistry, Biosynthesis and Pharmacology of Viniferin: Potential Resveratrol-Derived Molecules for New Drug Discovery, Development and Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigation of 3T3-L1 Cell Differentiation to Adipocyte, Affected by Aqueous Seed Extract of Phoenix Dactylifera L - PMC [pmc.ncbi.nlm.nih.gov]
α-Viniferin: A Potent Inducer of Apoptosis via Caspase-3 Cleavage
A Comparative Guide for Researchers
This guide provides a comprehensive comparison of α-viniferin's ability to induce apoptosis through caspase-3 cleavage, benchmarked against its well-known monomer, resveratrol (B1683913), and other relevant viniferin (B1239022) isomers. This document is intended for researchers, scientists, and drug development professionals investigating novel anticancer agents.
Executive Summary
α-Viniferin, a trimer of resveratrol, has demonstrated significant potential as a pro-apoptotic agent in various cancer cell lines. Experimental evidence confirms that its mechanism of action involves the activation of the intrinsic apoptotic pathway, culminating in the cleavage and activation of caspase-3, a key executioner caspase. Studies indicate that α-viniferin is often more potent than resveratrol and its dimer, ε-viniferin, in inducing apoptosis. This guide summarizes the supporting experimental data, provides detailed protocols for key assays, and visualizes the underlying molecular pathways.
Data Presentation: α-Viniferin's Pro-Apoptotic Efficacy
The following tables summarize quantitative data from studies on α-viniferin-induced apoptosis and caspase-3 activation.
Table 1: Dose-Dependent Induction of Apoptosis by α-Viniferin in NCI-H460 Cells [1]
| α-Viniferin Concentration (µM) | Percentage of Apoptotic Cells (Early + Late) |
| 0 (Control) | 5.3% |
| 5 | 7.0% |
| 10 | 8.3% |
| 20 | 22.3% |
| 30 | 35.0% |
Table 2: Effect of α-Viniferin on the Expression of Key Apoptotic Proteins in NCI-H460 Cells [1]
| Treatment | Relative Expression of Cleaved Caspase-3 | Relative Expression of Cleaved PARP |
| Control | Baseline | Baseline |
| α-Viniferin (µM) | Dose-dependent increase | Dose-dependent increase |
Table 3: Comparative Cytotoxicity of Viniferin Isomers and Resveratrol
| Compound | Cell Line | Assay | Key Findings | Reference |
| α-Viniferin vs. ε-Viniferin | NCI-H460 (Non-Small Cell Lung Cancer) | MTT Assay | α-Viniferin is more effective in reducing cell viability. | [1] |
| α-Viniferin vs. Resveratrol | SK-MEL-28 (Melanoma) | Western Blot | (+)-α-Viniferin was more potent in inducing apoptosis, confirmed by an increased expression of cleaved caspase-3. | [2] |
| Resveratrol Oligomers (Vineatrol®) vs. Resveratrol | Chronic B Lymphocytic Leukemia Cells | Apoptosis Assay | A mixture rich in resveratrol oligomers (Vineatrol 10%) was the most potent in inducing apoptosis, correlating with caspase-3 activation. | [3] |
| R-viniferin vs. Resveratrol | LNCaP (Prostate Cancer) | Cell Growth & Apoptosis Assays | R-viniferin was more potent in inhibiting cell growth and increasing the apoptotic fraction. | [2] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathway of α-viniferin-induced apoptosis and the general experimental workflow for its confirmation.
Caption: α-Viniferin-induced apoptotic signaling pathway.
Caption: Experimental workflow for confirming apoptosis.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Western Blot for Cleaved Caspase-3 and Cleaved PARP
This protocol is a standard procedure for detecting the cleavage of caspase-3 and its substrate, PARP, which are hallmark indicators of apoptosis.
-
Cell Lysis:
-
After treatment with α-viniferin, wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with a protease inhibitor cocktail.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins on a 12% SDS-polyacrylamide gel.
-
-
Protein Transfer:
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against cleaved caspase-3 and cleaved PARP overnight at 4°C. A primary antibody against β-actin should be used as a loading control.
-
-
Secondary Antibody Incubation and Detection:
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Annexin V/7-AAD Apoptosis Assay
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Preparation:
-
Harvest cells after α-viniferin treatment, including both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and 7-aminoactinomycin D (7-AAD) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry.
-
Data analysis will categorize cells into four populations:
-
Viable cells: Annexin V-negative and 7-AAD-negative.
-
Early apoptotic cells: Annexin V-positive and 7-AAD-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and 7-AAD-positive.
-
Necrotic cells: Annexin V-negative and 7-AAD-positive.
-
-
Conclusion
References
- 1. α-Viniferin-Induced Apoptosis through Downregulation of SIRT1 in Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Comparative antiproliferative and apoptotic effects of resveratrol, epsilon-viniferin and vine-shots derived polyphenols (vineatrols) on chronic B lymphocytic leukemia cells and normal human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: ε-Viniferin versus Resveratrol on Vascular Endothelial Cells
For researchers and professionals in drug development, understanding the nuanced effects of polyphenolic compounds on vascular health is paramount. This guide provides a direct comparison between ε-viniferin, a resveratrol (B1683913) dimer, and its well-studied monomer, resveratrol, focusing on their respective impacts on vascular endothelial cells (VECs). The evidence indicates that while both compounds confer vasoprotective benefits, ε-viniferin frequently exhibits greater potency.[1][2]
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative findings from in vitro studies, offering a clear comparison of the efficacy of ε-viniferin and resveratrol.
Table 1: Effects on Endothelial Cell Migration and Proliferation
| Parameter | ε-Viniferin | Resveratrol | Cell Type | Key Findings | Citation(s) |
| Wound Repair | Significant stimulation at 5, 10, & 20 µM | No significant effect at 5 µM; significant stimulation at 10 & 20 µM | VECs | ε-Viniferin is effective at lower concentrations and significantly more potent at 10 and 20 µM. | [3][4][5] |
| Cell Proliferation | Enhanced proliferation | Enhanced proliferation | VECs | Both compounds enhanced cell proliferation, with ε-viniferin being more potent. | [1][2] |
| Protection from Oxidative Stress-Induced Cell Death | Significant protection at 10 µM | Significant protection at 10 µM | VECs | Pretreatment with either compound significantly reversed H₂O₂-induced decreases in cell viability. | [4][5] |
Table 2: Impact on Key Vasoprotective Molecules and Antioxidant Activity
| Parameter | ε-Viniferin | Resveratrol | Method/Assay | Key Findings | Citation(s) |
| Nitric Oxide (NO) Production | ~200% of control (at 10 µM) | ~150% of control (at 10 µM) | VECs | Both stimulate NO production; ε-viniferin's effect is significantly stronger. | [5] |
| SIRT1 Expression | Induced expression | Induced expression | VECs | Both compounds upregulate the expression of SIRT1. | [3][4] |
| HO-1 Expression | Induced expression | Induced expression | VECs | Both compounds upregulate the expression of the antioxidant enzyme Heme Oxygenase-1. | [3][4] |
| Catalase Expression | Increased protein level | Increased protein level | VECs | Both compounds increased the expression of the antioxidant enzyme catalase over time. | [5] |
| DPPH Radical Scavenging | IC₅₀: 80.12 ± 13.79 µM | IC₅₀: 81.92 ± 9.17 µM | DPPH Assay | Both exhibit nearly identical direct radical scavenging activity in this chemical assay. | [6] |
| Angiotensin-Converting Enzyme (ACE) Activity | Inhibited | No inhibition | In vitro enzyme assay | ε-Viniferin, but not resveratrol, was found to inhibit ACE activity. | [1][2] |
Signaling Pathways
Both ε-viniferin and resveratrol exert their effects by modulating key signaling pathways crucial for endothelial homeostasis. The primary mechanism involves the activation of Sirtuin 1 (SIRT1), which in turn promotes the expression and activity of endothelial Nitric Oxide Synthase (eNOS) and antioxidant enzymes like Heme Oxygenase-1 (HO-1).[3][4][5] This cascade is fundamental to the wound repair and protective effects observed.
Resveratrol is also known to activate the Nrf2 pathway, a master regulator of the antioxidant response, leading to the upregulation of numerous protective genes.[7][8][9] While less directly studied for ε-viniferin, its induction of HO-1 suggests a potential overlap in this pathway.
Caption: Signaling pathways activated by ε-viniferin and resveratrol in endothelial cells.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in this guide.
Cell Culture
Human Umbilical Vein Endothelial Cells (HUVECs) are a standard model for these studies. Cells are cultured in M199 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 µg/ml Endothelial Cell Growth Factor (ECGF), and 1% penicillin-streptomycin.[10][11] Cultures are maintained at 37°C in a humidified atmosphere of 5% CO₂.[10] Cells between passages 3 and 6 are typically used for experiments to ensure consistency.[11]
Wound Healing (Scratch) Assay
This assay measures cell migration and proliferation, key components of angiogenesis and vessel repair.
-
VECs are grown to confluence in a 3.5-cm dish.[5]
-
A sterile pipette tip is used to create a linear "scratch" or wound in the cell monolayer.
-
The cells are washed with Phosphate-Buffered Saline (PBS) to remove dislodged cells.
-
Culture medium containing various concentrations of ε-viniferin or resveratrol (e.g., 5, 10, 20 µM) is added.[5]
-
The wound area is imaged at 0 hours and again after a set period (e.g., 24 hours).[5]
-
Wound closure is quantified by measuring the reduction in the cell-free area.[12]
Caption: Workflow for a typical in vitro wound healing (scratch) assay.
Cell Viability Assay
To assess the protective effects of the compounds against oxidative stress, a viability assay is used.
-
VECs are seeded in 96-well plates.[10]
-
Cells are pre-incubated with the test compounds (e.g., 10 µM ε-viniferin or resveratrol) for 24 hours.[5]
-
The medium is removed, and cells are washed with PBS.[5]
-
Cells are then exposed to an oxidative agent, such as hydrogen peroxide (H₂O₂), for an additional 24 hours.[5]
-
Cell viability is measured using a standard method like CCK-8 or MTT assay, where a reagent is added and absorbance is read on a plate reader.[10]
Nitric Oxide (NO) Production Measurement
NO levels can be quantified using fluorescent probes like DAF-FM Diacetate.
-
HUVECs are incubated with the test compounds.
-
Cells are then loaded with DAF-FM Diacetate.
-
The fluorescence intensity, which is proportional to the NO concentration, is measured using a fluorometer or fluorescence microscope.[13]
Western Blotting
This technique is used to measure the expression levels of specific proteins (e.g., SIRT1, HO-1, Catalase, eNOS).
-
VECs are treated with the compounds for a specified time.
-
Cells are lysed to extract total proteins.
-
Protein concentration is determined using a BCA or Bradford assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific to the target proteins.
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
A chemiluminescent substrate is added, and the resulting signal is captured, with band intensity reflecting protein levels.[14]
DPPH Radical Scavenging Assay
This is a common in vitro method to assess direct antioxidant capacity.
-
A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH), a stable free radical, is prepared in methanol.[15]
-
Various concentrations of the test compounds (ε-viniferin or resveratrol) are mixed with the DPPH solution.[6]
-
The mixture is incubated in the dark for 30 minutes.[15]
-
The absorbance is measured at ~517 nm. The decrease in absorbance corresponds to the radical scavenging activity of the compound.[16]
-
The IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) is calculated.[6]
Potency and Efficacy Comparison
The collective data suggests a clear distinction in the potency and, in some cases, the efficacy of the two compounds. While both are effective vasoprotective agents, ε-viniferin consistently demonstrates a stronger effect at identical or lower concentrations, particularly in cell-based functional assays like wound healing and NO production.[3][5]
Caption: Potency comparison of ε-viniferin and resveratrol on VECs.
Conclusion
Both ε-viniferin and resveratrol are valuable compounds for promoting vascular endothelial health. They share common mechanisms, including the upregulation of the SIRT1-eNOS-NO pathway and the induction of antioxidant enzymes.[3][4][5] However, the available evidence strongly suggests that ε-viniferin, the resveratrol dimer, is a more potent agonist for several key endothelial functions, including cell migration, proliferation, and nitric oxide production.[1][5] Furthermore, its unique ability to inhibit ACE in vitro presents an additional mechanism of action not shared by resveratrol.[2] These findings position ε-viniferin as a highly promising candidate for further investigation in the development of therapies for cardiovascular diseases.
References
- 1. ε-Viniferin is more effective than its monomer resveratrol in improving the functions of vascular endothelial cells and the heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Resveratrol and its dimers ε-viniferin and δ-viniferin in red wine protect vascular endothelial cells by a similar mechanism with different potency and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Resveratrol and its dimers ε‐viniferin and δ‐viniferin in red wine protect vascular endothelial cells by a similar mechanism with different potency and efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Resveratrol confers endothelial protection via activation of the antioxidant transcription factor Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Endothelial Nrf2 activation: a new target for resveratrol? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 10. Resveratrol protects against oxidized low-density lipoprotein-induced human umbilical vein endothelial cell apoptosis via inhibition of mitochondrial-derived oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Resveratrol attenuates endothelial oxidative injury by inducing autophagy via the activation of transcription factor EB - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Markers of Endothelial Dysfunction Are Attenuated by Resveratrol in Preeclampsia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Resveratrol at High Doses Acts as an Apoptotic Inducer in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. e3s-conferences.org [e3s-conferences.org]
- 16. mdpi.com [mdpi.com]
cross-validation of α-viniferin's effect on different cancer types
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anticancer effects of α-viniferin across various cancer types, supported by experimental data. It is intended to serve as a valuable resource for researchers and professionals in the field of oncology and drug development.
Abstract
α-Viniferin, a resveratrol (B1683913) dimer, has demonstrated significant potential as an anticancer agent. This stilbenoid, found in grapes and other plants, exhibits pleiotropic effects, including the induction of apoptosis, cell cycle arrest, and inhibition of metastasis in a variety of cancer cell lines. This guide synthesizes the current in vitro and in vivo evidence of α-viniferin's efficacy, details the molecular pathways it modulates, and provides standardized protocols for its experimental evaluation.
Comparative Efficacy of α-Viniferin Across Cancer Cell Lines
The cytotoxic and antiproliferative effects of α-viniferin have been evaluated in a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of potency, are summarized below.
| Cancer Type | Cell Line | IC50 (µM) | Exposure Time (h) | Reference |
| Non-Small Cell Lung Cancer | NCI-H460 | More effective than ε-viniferin (exact value not specified) | Not Specified | [1] |
| A549 | >20 (low anti-proliferative effect at this concentration) | Not Specified | [2] | |
| Colon Cancer | HCT-116 | Not Specified (Blocked S-phase) | Not Specified | [1] |
| HT-29 | Not Specified (Blocked S-phase) | Not Specified | [1] | |
| Caco-2 | Not Specified (Blocked S-phase) | Not Specified | [1] | |
| Osteosarcoma | HOS | Higher antiproliferative effects than ε-viniferin | Not Specified | [3] |
| U2OS | Similar antiproliferative effects to ε-viniferin | Not Specified | [3] | |
| Melanoma | SK-MEL-28 | More potent than resveratrol | Not Specified | [4] |
| Prostate Cancer | LNCaP | Dose and time-dependent antiproliferative effects | Not Specified | [2] |
| DU145 | Dose and time-dependent antiproliferative effects | Not Specified | [2] | |
| PC-3 | Dose and time-dependent antiproliferative effects | Not Specified | [2] | |
| Hepatocellular Carcinoma | HepG2 | Less effective than R2-viniferin (IC50 of 9.7 µM for R2-viniferin) | 72 | [5] |
| Hep3B | Less effective than hopeaphenol (B230904) (IC50 of 13.1 µM for hopeaphenol) | 72 | [5] | |
| Promyelocytic Leukemia | HL-60 | Not Specified | Not Specified | [2] |
| Oral Squamous Cell Carcinoma | HSC-2 | Not Specified | Not Specified | [2] |
In Vivo Antitumor Activity
α-Viniferin has been shown to suppress tumor growth in animal models. In a xenograft model using NCI-H460 non-small cell lung cancer cells, intraperitoneal administration of α-viniferin (5 mg/kg, five days/week) resulted in a significant reduction in both tumor volume and weight.[2]
Key Mechanisms of Action
α-Viniferin exerts its anticancer effects through multiple mechanisms, primarily by inducing programmed cell death (apoptosis) and causing cell cycle arrest.
Induction of Apoptosis
α-Viniferin triggers apoptosis through both caspase-dependent and caspase-independent pathways.
-
Caspase-Dependent Pathway : In non-small cell lung cancer cells (NCI-H460), α-viniferin treatment leads to the activation of caspase-3 and the cleavage of Poly (ADP-ribose) polymerase (PARP), key events in the execution phase of apoptosis.[1][2]
-
Caspase-Independent Pathway : α-Viniferin can also induce apoptosis by promoting the translocation of Apoptosis-Inducing Factor (AIF) from the mitochondria to the nucleus, where it causes DNA fragmentation.[1][2]
Cell Cycle Arrest
α-Viniferin has been reported to block the cell cycle at the S-phase in colon and melanoma cancer cell lines, thereby inhibiting DNA replication and cell proliferation.[1][4]
Signaling Pathways Modulated by α-Viniferin
The anticancer activities of α-viniferin are a consequence of its ability to modulate critical intracellular signaling pathways that are often dysregulated in cancer.
SIRT1 Downregulation Pathway
In non-small cell lung cancer cells, α-viniferin has been shown to downregulate Sirtuin 1 (SIRT1), a protein deacetylase that is overexpressed in many cancers and promotes cell survival.[2] The inhibition of SIRT1 by α-viniferin contributes to the induction of apoptosis.[2]
Caption: α-Viniferin induces apoptosis by inhibiting the SIRT1 signaling pathway.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial signaling cascade that promotes cell survival and proliferation. α-Viniferin has been shown to decrease the phosphorylation of Akt in NCI-H460 cells, thereby inhibiting this pro-survival pathway.[2]
Caption: α-Viniferin inhibits the pro-survival PI3K/Akt signaling pathway.
VEGFR-2 Signaling Pathway
Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. α-Viniferin has been found to suppress angiogenesis by blocking the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) signaling pathway.[6]
Caption: α-Viniferin suppresses angiogenesis by inhibiting VEGFR-2 signaling.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan (B1609692) product. The amount of formazan is directly proportional to the number of viable cells.
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of α-viniferin for the desired exposure time.
-
Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorochrome like FITC. Propidium iodide (PI) is a fluorescent nucleic acid stain that is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
Protocol:
-
Treat cells with α-viniferin for the desired time.
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry.
Western Blot Analysis
This technique is used to detect specific proteins in a cell lysate.
Protocol:
-
Treat cells with α-viniferin and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against the proteins of interest (e.g., cleaved caspase-3, PARP, p-Akt, SIRT1).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Experimental Workflow
The general workflow for evaluating the anticancer activity of α-viniferin is depicted below.
Caption: General experimental workflow for evaluating the anticancer activity of α-viniferin.
Conclusion and Future Directions
α-Viniferin has emerged as a promising natural compound with potent anticancer activities against a spectrum of malignancies. Its ability to induce apoptosis and cell cycle arrest, coupled with its modulation of key signaling pathways, underscores its therapeutic potential. While this guide provides a comprehensive overview, further research is warranted to:
-
Elucidate the full range of its molecular targets.
-
Evaluate its efficacy and safety in more extensive preclinical and clinical studies.
-
Explore its potential in combination therapies with existing anticancer drugs.
The continued investigation of α-viniferin and its derivatives holds promise for the development of novel and effective cancer treatments.
References
- 1. benchchem.com [benchchem.com]
- 2. α-Viniferin-Induced Apoptosis through Downregulation of SIRT1 in Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ε-Viniferin and α-viniferin alone or in combination induced apoptosis and necrosis in osteosarcoma and non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Screening of Natural Stilbene Oligomers from Vitis vinifera for Anticancer Activity on Human Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
comparing the anti-diabetic activity of different viniferin isomers
A Comprehensive Comparison of the Anti-Diabetic Activities of Viniferin (B1239022) Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-diabetic properties of various viniferin isomers, a class of resveratrol (B1683913) oligomers. The information presented herein is curated from experimental data to assist in research and development efforts targeting metabolic diseases.
Overview of Viniferin Isomers and their Anti-Diabetic Potential
Viniferin, a stilbenoid found in grapes and other plants, exists in several isomeric forms, including α-viniferin, ε-viniferin, δ-viniferin, and γ-viniferin.[1] These compounds have garnered significant interest for their potential therapeutic applications, including the management of diabetes mellitus. Their anti-diabetic effects are attributed to various mechanisms, such as the inhibition of carbohydrate-hydrolyzing enzymes, activation of key metabolic signaling pathways, and modulation of glucose transport.
Comparative Analysis of Enzyme Inhibition
A primary strategy in managing postprandial hyperglycemia is the inhibition of α-amylase and α-glucosidase, enzymes responsible for the breakdown of complex carbohydrates into absorbable monosaccharides.
Quantitative Data on Enzyme Inhibition
| Viniferin Isomer | Target Enzyme | IC50 Value (µg/mL) | Reference Compound | IC50 Value (µg/mL) | Source |
| α-Viniferin | α-Glucosidase | 256.17 | - | - | [1] |
| α-Viniferin | α-Amylase | 212.79 | - | - | [1] |
| trans-δ-Viniferin (racemic) | Pancreatic α-Amylase | More efficacious than acarbose | Acarbose | - | [2] |
| trans-ε-Viniferin (racemic) | Pancreatic α-Amylase | More efficacious than acarbose | Acarbose | - | [2] |
Note: A direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions. The data from Mattio et al. (2019) suggests that dimeric stilbenoids, like δ- and ε-viniferin, are potent inhibitors of pancreatic α-amylase, with racemic mixtures showing greater efficacy than individual enantiomers.[2]
Modulation of Key Signaling Pathways
Viniferin isomers exert their anti-diabetic effects by modulating critical metabolic signaling pathways, primarily the AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor (PPAR) pathways.
AMP-Activated Protein Kinase (AMPK) Activation
AMPK is a central regulator of cellular energy homeostasis. Its activation in response to low energy levels stimulates glucose uptake and fatty acid oxidation while inhibiting anabolic processes.
ε-Viniferin has been identified as a potent activator of AMPK.[3] This activation is a key mechanism underlying its beneficial effects on hyperglycemia and hyperlipidemia.[3] Studies suggest that ε-viniferin treatment can increase the phosphorylation of AMPK in liver cells, leading to improved glucose tolerance and reduced levels of fasting blood glucose, total cholesterol, and triglycerides.[3] The activation of AMPK by α-viniferin has also been linked to increased glucose uptake through the translocation of GLUT4 to the cell membrane.[1]
AMPK Signaling Pathway
Caption: AMPK activation by viniferin isomers.
Peroxisome Proliferator-Activated Receptor (PPAR) Activation
PPARs are nuclear receptors that play a crucial role in regulating glucose and lipid metabolism. There are three main isoforms: PPARα, PPARγ, and PPARβ/δ.
Experimental evidence indicates that certain viniferin isomers can act as PPAR agonists. Specifically, ε-viniferin has been shown to activate PPARα and PPARβ/δ.[4] In contrast, resveratrol, the monomeric precursor to viniferins, activates PPARγ in addition to PPARα and PPARβ/δ.[4] The activation of PPARα is particularly relevant for stimulating fatty acid oxidation, while PPARγ is a key regulator of adipogenesis and insulin (B600854) sensitivity.
PPAR Activation and Downstream Effects
Caption: PPAR activation by ε-viniferin.
Experimental Protocols
α-Amylase Inhibition Assay
This assay determines the inhibitory effect of a compound on the activity of α-amylase.
Workflow for α-Amylase Inhibition Assay
Caption: α-Amylase inhibition assay workflow.
Methodology:
-
A solution of porcine pancreatic α-amylase is prepared in a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.9).[5]
-
The enzyme solution is pre-incubated with various concentrations of the viniferin isomer (dissolved in a solvent like DMSO) or the solvent alone (for control) for a defined period (e.g., 10 minutes) at 37°C.[5]
-
The reaction is initiated by adding a starch solution.[5]
-
After a specific incubation time (e.g., 10 minutes) at 37°C, the reaction is terminated by adding dinitrosalicylic acid (DNS) color reagent.[5]
-
The mixture is heated in a boiling water bath to facilitate color development.[6]
-
The absorbance is measured at 540 nm using a microplate reader.[7]
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100.
-
The IC50 value, the concentration of the inhibitor required to inhibit 50% of the enzyme activity, is determined by plotting the percentage of inhibition against the inhibitor concentration.
Glucose Uptake Assay in 3T3-L1 Adipocytes
This cell-based assay measures the ability of a compound to enhance glucose uptake into adipocytes.
Methodology:
-
Cell Culture and Differentiation: 3T3-L1 preadipocytes are cultured and differentiated into mature adipocytes using a standard differentiation cocktail (e.g., containing insulin, dexamethasone, and IBMX).
-
Serum Starvation: Differentiated adipocytes are serum-starved for a few hours to overnight to reduce basal glucose uptake.
-
Treatment: Cells are treated with various concentrations of the viniferin isomer or a vehicle control for a specified duration. A positive control, such as insulin, is also included.
-
Glucose Uptake Measurement: A fluorescently labeled glucose analog, such as 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), is added to the cells.
-
After incubation, the cells are washed with ice-cold PBS to stop the uptake.
-
The fluorescence intensity of the intracellular 2-NBDG is measured using a fluorescence microplate reader or flow cytometer.
-
An increase in fluorescence intensity in treated cells compared to control cells indicates enhanced glucose uptake.
AMPK Activation Assay (Western Blot)
This assay is used to determine if a compound activates AMPK by detecting the phosphorylation of the AMPKα subunit at Threonine 172.
Methodology:
-
Cell Culture and Treatment: A suitable cell line (e.g., HepG2 hepatocytes) is cultured and treated with the viniferin isomer for a specific time.
-
Protein Extraction: Cells are lysed, and total protein is extracted.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane is incubated with primary antibodies specific for phosphorylated AMPKα (p-AMPKα Thr172) and total AMPKα.
-
Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The band intensities are quantified, and the ratio of p-AMPKα to total AMPKα is calculated to determine the extent of AMPK activation.
PPARγ Agonist Assay (Luciferase Reporter Assay)
This assay is used to screen for compounds that can activate PPARγ.
Methodology:
-
Cell Culture and Transfection: A suitable cell line (e.g., HEK293T) is co-transfected with two plasmids: one expressing the PPARγ protein and another containing a luciferase reporter gene under the control of a PPAR response element (PPRE).
-
Treatment: The transfected cells are treated with the viniferin isomer or a known PPARγ agonist (e.g., rosiglitazone) as a positive control.
-
Cell Lysis and Luciferase Assay: After incubation, the cells are lysed, and the luciferase activity is measured using a luminometer.
-
Analysis: An increase in luciferase activity in the treated cells compared to the untreated control cells indicates that the compound is an agonist of PPARγ.
Summary and Future Directions
The available evidence strongly suggests that viniferin isomers, particularly ε-viniferin and α-viniferin, possess significant anti-diabetic properties. Their mechanisms of action involve the inhibition of key digestive enzymes and the modulation of the AMPK and PPAR signaling pathways. However, further research is required to:
-
Conduct direct comparative studies of all major viniferin isomers under standardized experimental conditions.
-
Elucidate the anti-diabetic potential of less-studied isomers like γ-viniferin.
-
Fully characterize the downstream targets of viniferin-mediated AMPK and PPAR activation.
-
Evaluate the in vivo efficacy and safety of these compounds in preclinical and clinical settings.
This guide provides a foundational understanding of the comparative anti-diabetic activities of viniferin isomers, offering valuable insights for the development of novel therapeutics for metabolic disorders.
References
- 1. Chemistry, Biosynthesis and Pharmacology of Viniferin: Potential Resveratrol-Derived Molecules for New Drug Discovery, Development and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Pancreatic α-amylase by Resveratrol Derivatives: Biological Activity and Molecular Modelling Evidence for Cooperativity between Viniferin Enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ε-Viniferin, a promising natural oligostilbene, ameliorates hyperglycemia and hyperlipidemia by activating AMPK in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vitro α-amylase inhibitory assay [protocols.io]
- 6. scielo.br [scielo.br]
- 7. brieflands.com [brieflands.com]
validation of α-viniferin as a more potent ACE inhibitor than resveratrol
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of α-viniferin and resveratrol (B1683913) as Angiotensin-Converting Enzyme (ACE) inhibitors. Experimental data and detailed protocols support the validation of α-viniferin's superior inhibitory potential.
Executive Summary
Comparison of ACE Inhibitory Activity
| Compound | IC50 Value (µM) | Source |
| ε-Viniferin | Reported to inhibit ACE activity in vitro | |
| trans-δ-Viniferin | Over 20 times more potent than resveratrol | |
| Resveratrol | Does not inhibit ACE activity in vitro | [2] |
| Resveratrol (Computational) | 6.3 nM (predicted) | [3][4] |
Note: The IC50 value for resveratrol from the computational study is a predicted value and is contradicted by in vitro experimental findings which show no significant ACE inhibition.[1][2]
Experimental Protocols
The assessment of ACE inhibitory activity is crucial for the validation of potential inhibitors. The following is a detailed methodology for a common in vitro ACE inhibition assay.
In Vitro ACE Inhibition Assay Protocol
This protocol is based on the spectrophotometric determination of the rate of hydrolysis of a synthetic substrate, hippuryl-histidyl-leucine (B1329654) (HHL), by ACE.
Materials:
-
Angiotensin-Converting Enzyme (from rabbit lung)
-
Hippuryl-Histidyl-Leucine (HHL)
-
α-Viniferin or its isomers (e.g., ε-viniferin)
-
Resveratrol
-
Captopril (B1668294) (positive control)
-
Sodium Borate (B1201080) Buffer (pH 8.3)
-
1 M HCl
-
Ethyl Acetate (B1210297)
-
Spectrophotometer
Procedure:
-
Preparation of Solutions:
-
Dissolve ACE in sodium borate buffer to a final concentration of 2 mU/mL.
-
Prepare a stock solution of HHL (0.8 mM) in sodium borate buffer.
-
Prepare stock solutions of the test compounds (α-viniferin, resveratrol) and captopril in a suitable solvent (e.g., DMSO) and then dilute to various concentrations with sodium borate buffer.
-
-
Enzyme Inhibition Reaction:
-
In a microcentrifuge tube, add 20 µL of the test compound solution (or buffer for control, captopril for positive control).
-
Add 40 µL of the ACE solution and pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding 40 µL of the HHL substrate solution.
-
Incubate the reaction mixture at 37°C for 60 minutes.
-
-
Reaction Termination and Extraction:
-
Stop the reaction by adding 60 µL of 1 M HCl.
-
Extract the hippuric acid (HA) produced by adding 1.5 mL of ethyl acetate and vortexing.
-
Centrifuge the mixture to separate the layers.
-
-
Quantification:
-
Carefully transfer 1 mL of the upper ethyl acetate layer to a new tube and evaporate the solvent.
-
Re-dissolve the dried hippuric acid in 1 mL of distilled water.
-
Measure the absorbance of the solution at 228 nm using a spectrophotometer.
-
-
Calculation of Inhibition:
-
The percentage of ACE inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where:
-
A_control is the absorbance of the control reaction (without inhibitor).
-
A_sample is the absorbance of the reaction with the test compound.
-
-
The IC50 value (the concentration of inhibitor required to inhibit 50% of ACE activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Signaling Pathways and Experimental Workflow
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: The Renin-Angiotensin System (RAS) and the point of intervention for ACE inhibitors.
Caption: Experimental workflow for the in vitro ACE inhibition assay.
Conclusion
The available experimental evidence strongly suggests that viniferin (B1239022) compounds, specifically ε-viniferin and trans-δ-viniferin, are significantly more potent inhibitors of Angiotensin-Converting Enzyme than their monomer, resveratrol. While computational studies have predicted ACE inhibitory potential for resveratrol, in vitro experimental data have not substantiated these claims, indicating that resveratrol is not an effective direct inhibitor of ACE. In contrast, viniferin isomers have demonstrated clear inhibitory activity.
For researchers in drug discovery and development, this validation of α-viniferin's superior ACE inhibitory potential highlights it as a promising candidate for further investigation in the development of novel antihypertensive agents. Future research should focus on determining the specific IC50 value of α-viniferin and evaluating its efficacy and safety in preclinical and clinical models.
References
Comparative Docking Analysis of Viniferin Isomers: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of various viniferin (B1239022) isomers in molecular docking studies against key protein targets. The information is compiled from published experimental data to assist researchers in drug discovery and development.
Data Presentation: Comparative Binding Affinities
Molecular docking simulations predict the binding affinity of a ligand to a protein target, typically expressed in kcal/mol. A more negative value indicates a stronger predicted interaction. The following table summarizes the available quantitative data from comparative docking studies of viniferin isomers.
| Viniferin Isomer | Target Protein | Binding Energy (kcal/mol) | Reference |
| ε-Viniferin | HER2 (Human Epidermal Growth Factor Receptor 2) | -10.45 | [1][2][3] |
| ε-Viniferin | CDK6 (Cyclin-Dependent Kinase 6) | -7.56 | [1][2][3] |
Note on Comparative Efficacy:
Experimental Protocols: Molecular Docking Methodology
The following is a generalized protocol for molecular docking studies with viniferin isomers, based on methodologies reported in the literature, often employing software such as AutoDock Vina and UCSF Chimera.[8]
1. Preparation of the Target Protein:
-
Retrieval: The three-dimensional crystal structure of the target protein is obtained from a public repository like the Protein Data Bank (PDB).
-
Cleaning: Non-essential molecules, such as water and co-crystallized ligands, are removed from the PDB file.
-
Protonation and Charge Assignment: Hydrogen atoms are added to the protein structure, and appropriate atomic charges are assigned using force fields like AMBER.
-
File Format Conversion: The prepared protein structure is saved in the PDBQT file format, which is required by AutoDock Vina.
2. Preparation of Viniferin Isomer Ligands:
-
Structure Generation: The 2D or 3D structures of the viniferin isomers are generated using chemical drawing software like ChemDraw or obtained from databases such as PubChem.
-
Energy Minimization: The ligand structures are subjected to energy minimization to obtain a stable, low-energy conformation.
-
Torsion Angles and Rotatable Bonds: The rotatable bonds within the ligand are defined to allow for conformational flexibility during the docking simulation.
-
File Format Conversion: The prepared ligand structures are also saved in the PDBQT file format.
3. Molecular Docking Simulation:
-
Grid Box Definition: A three-dimensional grid box is defined around the active site of the target protein. This box specifies the search space for the docking algorithm.
-
Docking Algorithm: The docking simulation is performed using a program like AutoDock Vina. The software systematically explores different conformations and orientations of the ligand within the defined grid box.
-
Scoring Function: A scoring function is used to estimate the binding affinity for each generated pose, predicting the most favorable binding mode.
4. Analysis of Docking Results:
-
Binding Energy: The binding energies of the different poses are analyzed to identify the most stable ligand-protein complex.
-
Pose Visualization: The predicted binding poses are visualized to examine the interactions between the viniferin isomer and the amino acid residues of the target protein. This includes identifying hydrogen bonds, hydrophobic interactions, and other non-covalent interactions.
-
Comparative Analysis: The binding energies and interaction patterns of different viniferin isomers with the same target protein are compared to determine their relative binding affinities and potential inhibitory activities.
Mandatory Visualization: Workflow and Signaling Pathway
The following diagrams illustrate the general workflow of a comparative molecular docking study and a simplified representation of a signaling pathway that could be targeted by viniferin isomers.
Caption: A flowchart illustrating the key stages of a comparative molecular docking study.
Caption: A diagram showing the potential inhibition of the HER2 signaling pathway by a viniferin isomer.
References
- 1. jkefarind.com [jkefarind.com]
- 2. jkefarind.com [jkefarind.com]
- 3. DSpace at My University: In Silico Study and Pharmacokinetics Prediction of ɛ-Viniferin Compound as Anticancer Drug Candidate [repository.unar.ac.id]
- 4. mdpi.com [mdpi.com]
- 5. Inhibition of Pancreatic α-amylase by Resveratrol Derivatives: Biological Activity and Molecular Modelling Evidence for Cooperativity between Viniferin Enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of Pancreatic α-amylase by Resveratrol Derivatives: Biological Activity and Molecular Modelling Evidence for Cooperativity between Viniferin Enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Molecular Docking Using Chimera and Autodock Vina Software for Nonbioinformaticians - PMC [pmc.ncbi.nlm.nih.gov]
α-Viniferin: A Comparative Analysis of its Efficacy Against Methicillin-Resistant Staphylococcus aureus (MRSA)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of α-viniferin against Methicillin-Resistant Staphylococcus aureus (MRSA) with other established anti-MRSA therapeutic agents. The information presented herein is collated from preclinical and clinical studies to support research and development initiatives in the pursuit of novel antimicrobial agents.
Executive Summary
α-Viniferin, a natural stilbenoid, has demonstrated promising antibacterial activity against MRSA. Clinical trial data indicates a Minimum Inhibitory Concentration (MIC) of 7.8 μg/mL, positioning it as a compound of interest for further investigation. This guide offers a side-by-side comparison of α-viniferin with standard-of-care antibiotics, including vancomycin (B549263), linezolid (B1675486), and ceftaroline, based on available in vitro susceptibility data. While data on the Minimum Bactericidal Concentration (MBC) and anti-biofilm activity of α-viniferin is not currently available in the reviewed literature, this guide provides a framework for its potential positioning and highlights areas for future research.
Comparative Efficacy Data
The following tables summarize the in vitro efficacy of α-viniferin and comparator agents against MRSA. It is important to note that the data for α-viniferin is from a specific clinical trial, while the data for comparator drugs is compiled from various studies and may involve different MRSA strains and testing methodologies. This represents an indirect comparison and should be interpreted with caution.
Table 1: In Vitro Antibacterial Activity Against MRSA
| Compound | Minimum Inhibitory Concentration (MIC) (μg/mL) | Minimum Bactericidal Concentration (MBC) (μg/mL) | MBC/MIC Ratio |
| α-Viniferin | 7.8[1] | Data Not Available | Data Not Available |
| Vancomycin | 0.5 - 2[2][3][4] | 1 - >64[5] | 2 - >32 |
| Linezolid | 1 - 2 | >64[5] | >32 |
| Ceftaroline | 0.5 - 2 | 1 | 0.5 - 2 |
| Methicillin (B1676495) | >4 (Resistant) | Data Not Available | Data Not Available |
Table 2: Anti-Biofilm Activity Against MRSA
| Compound | Minimum Biofilm Inhibitory Concentration (MBIC₅₀) (μg/mL) |
| α-Viniferin | Data Not Available |
| Vancomycin | Variable, often significantly higher than MIC |
| Linezolid | Variable, often bacteriostatic against biofilms |
Note: The absence of MBC and anti-biofilm data for α-viniferin represents a significant knowledge gap and a key area for future investigation.
Mechanism of Action of α-Viniferin
Transcriptomic analysis of MRSA treated with α-viniferin has provided initial insights into its mechanism of action. RNA-sequencing data from a clinical trial revealed that at twice its MIC, α-viniferin significantly alters the expression of 256 genes, with a greater than five-fold change.[1] The affected genes are primarily involved in crucial cellular processes, suggesting a multi-targeted mechanism.
The following diagram illustrates the key biological pathways in MRSA that are downregulated following treatment with α-viniferin, based on the published RNA-seq data.
Caption: Downregulation of key metabolic and cellular pathways in MRSA by α-viniferin.
Experimental Protocols
The following are standardized methodologies for key experiments cited in the evaluation of anti-MRSA agents.
Minimum Inhibitory Concentration (MIC) Determination
The MIC of α-viniferin and comparator agents against MRSA is determined using the broth microdilution method as per the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Caption: Broth microdilution method for determining the Minimum Inhibitory Concentration.
Minimum Bactericidal Concentration (MBC) Determination
Following the MIC assay, the MBC is determined to assess the bactericidal or bacteriostatic nature of the compound.
Caption: Procedure for determining the Minimum Bactericidal Concentration.
Anti-Biofilm Activity Assay (MBIC)
The ability of a compound to inhibit the formation of MRSA biofilms is quantified by determining the Minimum Biofilm Inhibitory Concentration (MBIC).
Caption: Crystal violet assay for determining the Minimum Biofilm Inhibitory Concentration.
Conclusion and Future Directions
α-Viniferin exhibits noteworthy in vitro activity against MRSA, with a reported MIC of 7.8 μg/mL.[1] Its purported mechanism of action, involving the downregulation of essential cellular pathways, suggests a mode of action that may be distinct from currently available antibiotics. However, a comprehensive assessment of its potential as a therapeutic agent is hampered by the lack of data on its bactericidal and anti-biofilm properties.
Future research should prioritize:
-
Determination of the MBC of α-viniferin against a panel of clinical MRSA isolates.
-
Evaluation of the anti-biofilm activity of α-viniferin, including its ability to inhibit biofilm formation and eradicate established biofilms.
-
In-depth mechanistic studies to elucidate the specific molecular targets of α-viniferin.
-
In vivo efficacy studies in relevant animal models of MRSA infection.
Addressing these research gaps will be crucial in determining the therapeutic potential of α-viniferin and its prospects in the drug development pipeline for combating MRSA infections.
References
- 1. A Clinical Trial to Evaluate the Efficacy of α-Viniferin in Staphylococcus aureus – Specific Decolonization without Depleting the Normal Microbiota of Nares - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Minimum inhibitory concentration of vancomycin to methicillin resistant Staphylococcus aureus isolated from different clinical samples at a tertiary care hospital in Nepal - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vancomycin Minimum Inhibitory Concentration for Methicillin-Resistant Staphylococcus aureus Infections; Is There Difference in Mortality Between Patients? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vancomycin minimum inhibitory concentrations and lethality in Staphylococcus aureus bacteremia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influence of the MBC/MIC ratio on the antibacterial activity of vancomycin versus linezolid against methicillin-resistant Staphylococcus aureus isolates in a pharmacodynamic model simulating serum and soft tissue interstitial fluid concentrations reported in diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Anti-Tumor Potential of α-Viniferin in Xenograft Models: A Comparative Guide
For Immediate Release
[City, State] – [Date] – In the ongoing quest for novel anticancer agents, the natural stilbenoid α-viniferin has demonstrated notable efficacy in suppressing tumor growth in preclinical xenograft models of non-small cell lung cancer. This guide provides a comprehensive comparison of α-viniferin's performance, supported by experimental data, to inform researchers, scientists, and drug development professionals on its potential as a therapeutic candidate. While direct comparative studies with standard-of-care chemotherapeutics in xenograft models are not yet available in the public domain, this document extrapolates from existing research to provide a valuable overview.
Comparative Efficacy of Viniferin Isomers
Studies have explored the differential anti-tumor effects of α-viniferin and its isomer, ε-viniferin. In vitro assays have shown that α-viniferin is more effective at reducing the viability of NCI-H460 non-small cell lung cancer cells compared to ε-viniferin.[1][2] This suggests a potentially higher therapeutic potency for α-viniferin in this cancer subtype.
In Vivo Tumor Growth Suppression
In a xenograft model utilizing NCI-H460 cells, administration of α-viniferin at a dose of 5 mg/kg via intraperitoneal injection, five days a week, resulted in a significant reduction in both tumor weight and volume compared to a control group.[1][2] These findings underscore the potent in vivo anti-tumor activity of α-viniferin. While a direct head-to-head comparison with standard chemotherapies like cisplatin (B142131) or paclitaxel (B517696) in a xenograft model is not available in the reviewed literature, the observed tumor suppression highlights the promise of α-viniferin as a potential anticancer agent.
Quantitative Data Summary
The following table summarizes the key quantitative data from a representative xenograft study on α-viniferin.
| Treatment Group | Dosage & Administration | Tumor Model | Outcome | Reference |
| α-Viniferin | 5 mg/kg, intraperitoneal, 5 days/week | NCI-H460 Xenograft | Significant reduction in tumor weight and volume | [1][2] |
| Control | Vehicle | NCI-H460 Xenograft | Normal tumor growth | [1][2] |
Experimental Protocols
A detailed methodology for a representative xenograft study is outlined below to facilitate the replication and further investigation of α-viniferin's anti-tumor effects.
Cell Line: NCI-H460 (human non-small cell lung cancer)
Animal Model: Male nude mice (e.g., BALB/c nude)
Xenograft Establishment:
-
NCI-H460 cells are cultured in appropriate media until they reach a sufficient number for injection.
-
A suspension of 1 x 10^6 NCI-H460 cells in a suitable medium (e.g., PBS or media mixed with Matrigel) is prepared.
-
The cell suspension is subcutaneously injected into the flank of each mouse.
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³) before the initiation of treatment.
Treatment Regimen:
-
Mice are randomly assigned to a treatment group (α-viniferin) and a control group (vehicle).
-
The treatment group receives intraperitoneal injections of α-viniferin at a dose of 5 mg/kg, administered five times per week.
-
The control group receives intraperitoneal injections of the vehicle on the same schedule.
-
Tumor volume and body weight are measured regularly (e.g., twice weekly) throughout the study. Tumor volume can be calculated using the formula: (Length × Width²) / 2.
-
At the end of the study, mice are euthanized, and tumors are excised and weighed.
Visualizing the Mechanism: Signaling Pathways and Experimental Workflow
To elucidate the molecular mechanisms underlying the anti-tumor activity of α-viniferin, several key signaling pathways have been identified as being modulated by this compound. The following diagrams, generated using the DOT language, illustrate these pathways and the experimental workflow of a typical xenograft study.
The presented data and visualizations provide a solid foundation for understanding the anti-tumor properties of α-viniferin. Further research, particularly comparative in vivo studies against established chemotherapeutic agents, is warranted to fully elucidate its clinical potential.
References
comparative gene expression analysis after α-viniferin treatment
For researchers and drug development professionals exploring novel therapeutic agents, understanding the molecular mechanisms of action is paramount. This guide provides a comparative analysis of the gene expression changes induced by α-viniferin, a trimer of resveratrol. Given that comprehensive, direct comparative transcriptomic data between α-viniferin and a specific alternative drug is limited in publicly available research, this guide will compare the known gene expression effects of α-viniferin to its well-studied monomer, resveratrol, a compound with established effects on gene expression. This comparison will provide valuable insights into the potential therapeutic advantages of this complex phytochemical.
Comparative Gene Expression Analysis: α-Viniferin vs. Resveratrol
While large-scale quantitative gene expression data from microarray or RNA-sequencing analyses for α-viniferin is not as abundant as for resveratrol, existing studies allow for a qualitative and semi-quantitative comparison of their effects on key genes implicated in various cellular processes. The following table summarizes the reported effects of both compounds on the expression of several important genes.
| Gene Target | Cellular Process | Effect of α-Viniferin | Effect of Resveratrol | References |
| SIRT1 | Apoptosis, Inflammation | Downregulation | Modulation | [1] |
| Vimentin | Epithelial-Mesenchymal Transition (EMT), Apoptosis | Downregulation | Not widely reported | [1] |
| VEGFR-2 | Angiogenesis | Downregulation | Downregulation | |
| Caspase-3 | Apoptosis | Upregulation (cleavage) | Upregulation (cleavage) | [1] |
| PARP | Apoptosis, DNA Repair | Upregulation (cleavage) | Upregulation (cleavage) | [1] |
| AKT (phosphorylated) | Cell Survival, Proliferation | Downregulation | Downregulation | [1] |
| MITF-M | Melanogenesis | Downregulation | Not widely reported | [2] |
| Tyrosinase (Tyro) | Melanogenesis | Downregulation | Not widely reported | [2] |
| ADAM10 | Amyloid Precursor Protein Processing | Upregulation | Not widely reported | [3] |
| TNF-α | Inflammation | Not widely reported | Downregulation | [4] |
| IL-6 | Inflammation | Not widely reported | Downregulation | [4] |
| PPAR gamma | Adipogenesis | Likely Suppression (based on ε-viniferin) | Suppression | [3][4] |
| HO-1 | Oxidative Stress Response | Likely Upregulation (based on ε-viniferin) | Upregulation | [4] |
Signaling Pathways Modulated by α-Viniferin
α-Viniferin has been shown to modulate several key signaling pathways involved in cell growth, apoptosis, and inflammation. The diagrams below, generated using the DOT language, illustrate some of the key pathways affected by this compound.
Caption: α-Viniferin induced apoptosis via SIRT1 downregulation.
Caption: α-Viniferin's inhibition of the PKA signaling pathway.
Experimental Protocols
To ensure the reproducibility of gene expression studies, detailed experimental methodologies are crucial. Below is a generalized protocol for analyzing the effects of α-viniferin on gene expression, based on standard practices in the field.
1. Cell Culture and Treatment
-
Cell Line Selection: Choose a human cell line relevant to the research question (e.g., NCI-H460 non-small cell lung cancer cells, B16-F0 melanoma cells).
-
Cell Culture: Culture the cells in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Seed cells in culture plates and allow them to adhere overnight. Treat the cells with various concentrations of α-viniferin for specific time periods (e.g., 24, 48 hours). A vehicle control (e.g., DMSO) should be used in parallel.
2. RNA Extraction and Quality Control
-
RNA Isolation: After treatment, wash the cells with PBS and lyse them using a suitable reagent (e.g., TRIzol). Isolate total RNA according to the manufacturer's protocol.
-
RNA Quality Assessment: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess the integrity of the RNA using an Agilent Bioanalyzer or similar capillary electrophoresis system.
3. Gene Expression Analysis (RNA-Sequencing)
-
Library Preparation: Prepare mRNA libraries from the high-quality total RNA using a poly(A) selection method.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to a reference genome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis to identify genes that are significantly upregulated or downregulated by α-viniferin treatment compared to the control.
-
Conduct pathway analysis (e.g., GO, KEGG) to understand the biological functions of the differentially expressed genes.
-
4. Validation of Gene Expression Changes (RT-qPCR)
-
Reverse Transcription: Synthesize cDNA from the total RNA using a reverse transcription kit.
-
Quantitative PCR: Perform real-time quantitative PCR (RT-qPCR) using gene-specific primers for selected target genes and a housekeeping gene for normalization.
-
Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method.
Caption: A generalized workflow for comparative gene expression analysis.
References
- 1. α-Viniferin-Induced Apoptosis through Downregulation of SIRT1 in Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. α-Viniferin Improves Facial Hyperpigmentation via Accelerating Feedback Termination of cAMP/PKA-Signaled Phosphorylation Circuit in Facultative Melanogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemistry, Biosynthesis and Pharmacology of Viniferin: Potential Resveratrol-Derived Molecules for New Drug Discovery, Development and Therapy [mdpi.com]
- 4. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of α-Viniferin: A Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of α-Viniferin is paramount in a laboratory setting. This guide provides a comprehensive, step-by-step procedure for the proper handling and disposal of α-Viniferin waste.
alpha-Viniferin, a resveratrol (B1683913) trimer, is a subject of interest in various pharmacological studies.[1] While specific disposal protocols for α-Viniferin are not extensively documented, a safe disposal plan can be established by adhering to the general principles of hazardous waste management and the information available in its Safety Data Sheets (SDS).
Hazard Profile and Safety Precautions
Before handling α-Viniferin, it is crucial to be aware of its potential hazards. The compound is classified as a skin and eye irritant and may cause respiratory irritation. Therefore, appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, should always be worn.
Summary of Hazard Information:
| Hazard Statement | Classification | Precautionary Statement |
| H315: Causes skin irritation | Skin Irritant | P280: Wear protective gloves. |
| H319: Causes serious eye irritation | Eye Irritant | P280: Wear eye protection/face protection. |
| H335: May cause respiratory irritation | Respiratory Irritant | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |
Step-by-Step Disposal Procedure
The primary guideline for the disposal of α-Viniferin, as indicated in safety data sheets, is to "Dispose of contents/ container to an approved waste disposal plant." The following procedure provides a detailed operational plan to ensure this is done safely and in compliance with general laboratory waste regulations.
1. Waste Segregation and Collection:
-
Solid Waste: Collect solid α-Viniferin waste, including contaminated consumables (e.g., weighing paper, pipette tips), in a dedicated, clearly labeled hazardous waste container. The container should be made of a compatible material, such as high-density polyethylene (B3416737) (HDPE).
-
Liquid Waste: For solutions containing α-Viniferin, use a designated, sealed, and labeled container for liquid chemical waste. Do not mix with other solvent waste streams unless compatibility has been verified.
-
Empty Containers: Empty α-Viniferin containers should be managed as chemical waste.[2] They can be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or acetone), and the rinsate collected as hazardous liquid waste. After thorough cleaning, the container can be disposed of as general solid waste, provided it is fully decontaminated.[2]
2. Labeling and Storage:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the specific contents, including "this compound."
-
Keep waste containers securely closed except when adding waste.
-
Store the waste in a designated satellite accumulation area (SAA) within the laboratory, away from incompatible materials.
3. Waste Pickup and Disposal:
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Ensure all necessary paperwork, such as a chemical waste tag, is completed and attached to the container.
Experimental Workflow for Disposal
The following diagram illustrates the logical flow for the proper disposal of α-Viniferin waste in a laboratory setting.
Caption: Workflow for the proper disposal of α-Viniferin waste.
References
Essential Safety and Logistical Guidance for Handling α-Viniferin
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling α-Viniferin, including personal protective equipment (PPE), operational procedures, and disposal plans.
Hazard Identification and Personal Protective Equipment
α-Viniferin requires careful handling due to its potential hazards. According to available safety information, it is associated with the following hazard statements: H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). Therefore, a comprehensive approach to personal protective equipment is mandatory.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles compliant with OSHA 29 CFR 1910.133 or European Standard EN166. A face shield should be used in addition to goggles when handling bulk quantities or creating solutions. | To protect against splashes that can cause serious eye irritation. |
| Hand Protection | Nitrile or neoprene rubber gloves. It is crucial to inspect gloves for any signs of degradation or puncture before use. | To prevent skin contact and subsequent irritation. |
| Body Protection | A 100% cotton laboratory coat. For procedures with a high risk of contamination, disposable coveralls should be considered. | To protect against spills and contamination of personal clothing. |
| Respiratory Protection | All work with solid α-Viniferin or concentrated solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available or if there is a potential for aerosol generation, a NIOSH-approved respirator with an appropriate particulate filter should be used in accordance with OSHA regulations (29 CFR 1910.134). | To prevent respiratory tract irritation. |
| Footwear | Closed-toe shoes must be worn at all times in the laboratory. | To protect feet from spills and falling objects. |
Operational and Disposal Plans
A systematic approach to handling α-Viniferin from receipt to disposal is critical for maintaining a safe laboratory environment.
Step-by-Step Handling Protocol
-
Receiving and Inspection : Upon receipt, visually inspect the container for any damage or leaks.
-
Storage : Store α-Viniferin in a tightly sealed container in a cool, dry, and well-ventilated area, away from direct sunlight[1]. The recommended storage temperature for the powder is -20°C for long-term stability[1].
-
Preparation for Use :
-
Before handling, ensure all required PPE is correctly worn.
-
All manipulations involving solid α-Viniferin or the preparation of stock solutions should be performed inside a certified chemical fume hood to avoid inhalation of dust.
-
When weighing the solid, do so carefully to minimize the generation of airborne particles.
-
-
During Experimentation :
-
Handle all solutions containing α-Viniferin with care to avoid splashes and spills.
-
Keep containers closed when not in use.
-
-
Post-Experiment :
-
Decontaminate all work surfaces and equipment used.
-
Properly segregate and label all waste generated.
-
Emergency Procedures
-
Skin Contact : Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention. The precautionary statement P302+352 advises washing with plenty of water.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. The precautionary statement P305+351+338 provides guidance on rinsing eyes.
-
Inhalation : Move the affected person to fresh air and keep them in a position comfortable for breathing. If respiratory symptoms develop, seek medical attention. The precautionary statement P261 advises avoiding breathing dust/fume/gas/mist/vapors/spray.
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.
-
Spills : In case of a spill, evacuate the area. Wear appropriate PPE, including respiratory protection. For small spills of solid material, carefully sweep or scoop up the material and place it in a designated waste container. Avoid generating dust. For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.
Disposal Plan
All waste containing α-Viniferin, including empty containers, contaminated lab supplies (e.g., pipette tips, gloves), and excess solutions, should be considered hazardous waste.
-
Waste Collection : Collect all α-Viniferin waste in clearly labeled, sealed, and appropriate containers.
-
Disposal Route : Dispose of all hazardous waste through an approved environmental health and safety program at your institution, following all local, state, and federal regulations. Do not dispose of α-Viniferin down the drain or in the regular trash.
Workflow for Safe Handling of α-Viniferin
Caption: Workflow for the safe handling of α-Viniferin from receipt to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
